molecular formula C23H26N6O2S B1684434 PHA-680626

PHA-680626

货号: B1684434
分子量: 450.6 g/mol
InChI 键: BMCKWRUTJXVUFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PHA-680626 is a potent and selective PLK inhibitor. This compound exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases. This compound inhibits Plk1 (IC50 = 0.53 μM), Plk2 (IC50 = 0.07 μM) and Plk3 (IC50 = 1.61 μM).

属性

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCKWRUTJXVUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to PHA-680626: A Potent Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is a potent small molecule inhibitor targeting the Aurora kinase family, a group of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division. Dysregulation of Aurora kinases is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical data. The information is presented to support further research and development of this and similar compounds.

Mechanism of Action

This compound exhibits a dual mechanism of action. It acts as an ATP-competitive inhibitor of Aurora kinases, and it is also described as an amphosteric and conformational disrupting inhibitor of Aurora-A.[1][2][3] This latter mechanism involves binding to the kinase in a way that induces a conformational change in the activation loop, preventing the binding of its substrate, N-Myc.[1][2][3] This disruption of the Aurora-A/N-Myc protein-protein interaction leads to the destabilization and subsequent degradation of the N-Myc oncoprotein, which is a key driver in several cancers, notably neuroblastoma.[1][2][3]

In addition to its effects on Aurora kinases, this compound has been shown to inhibit the kinase activity of Bcr-Abl, the fusion protein responsible for chronic myeloid leukemia (CML).[3] This multi-targeted profile suggests its potential utility in a broader range of malignancies.

Signaling Pathway

The following diagram illustrates the central role of Aurora-A in the N-Myc signaling pathway and the inhibitory effect of this compound.

PHA680626_Pathway cluster_0 Normal Cell Signaling cluster_1 Inhibition by this compound Aurora-A Aurora-A N-Myc N-Myc Aurora-A->N-Myc Phosphorylates & Stabilizes Proteasomal Degradation Proteasomal Degradation N-Myc->Proteasomal Degradation Targeted for This compound This compound Inactive Aurora-A Inactive Aurora-A This compound->Inactive Aurora-A Binds and induces conformational change Unstable N-Myc Unstable N-Myc Inactive Aurora-A->Unstable N-Myc Cannot bind & stabilize Enhanced Proteasomal Degradation Enhanced Proteasomal Degradation Unstable N-Myc->Enhanced Proteasomal Degradation

Figure 1: Mechanism of this compound on the Aurora-A/N-Myc signaling pathway.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and binding kinetics of this compound against its key targets.

Table 1: In Vitro Inhibitory Activity (IC50)
TargetIC50 (µM)Reference
Aurora-A0.027[4]
Plk10.53[1]
Plk20.07[1]
Plk31.61[1]

Note: IC50 values for Aurora B and Bcr-Abl are not consistently reported in the literature.

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics for Aurora-A
ParameterValueUnitReference
Kon1.2 ± 0.1 x 10⁵M⁻¹s⁻¹[4]
Koff2.1 ± 0.1 x 10⁻³s⁻¹[4]
Kd17 ± 2nM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Surface Plasmon Resonance (SPR) Competition Assay

This protocol is adapted from the methodology described by Boi D, et al. (2021).[4]

Objective: To determine the binding kinetics of this compound to Aurora-A and its ability to disrupt the Aurora-A/N-Myc interaction.

Materials:

  • Biacore T200 instrument (GE Healthcare)

  • CM5 sensor chip

  • Amine Coupling Kit (EDC, NHS, ethanolamine-HCl)

  • Recombinant human Aurora-A protein

  • This compound

  • N-Myc protein fragment (e.g., residues 1-89)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.0

Procedure:

  • Immobilization of Aurora-A:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant Aurora-A (typically 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~5000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

  • Binding Kinetics of this compound:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 to 1000 nM).

    • Inject each concentration over the Aurora-A immobilized surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

    • Regenerate the surface between each cycle with the regeneration solution.

    • Analyze the sensorgrams using a 1:1 Langmuir binding model to determine Kon, Koff, and Kd.

  • Competition Assay:

    • Inject a constant concentration of the N-Myc fragment over the Aurora-A surface in the presence of increasing concentrations of this compound.

    • Monitor the reduction in the N-Myc binding signal as a function of this compound concentration.

In Situ Proximity Ligation Assay (PLA)

This protocol is based on the methods used by Boi D, et al. (2021).[4]

Objective: To visualize and quantify the disruption of the Aurora-A/N-Myc interaction by this compound in cells.

Materials:

  • Neuroblastoma cell line (e.g., IMR-32)

  • This compound

  • Primary antibodies: rabbit anti-Aurora-A and mouse anti-N-Myc

  • Duolink® In Situ PLA® Probes (anti-rabbit MINUS and anti-mouse PLUS)

  • Duolink® In Situ Detection Reagents

  • Formaldehyde for cell fixation

  • Triton X-100 for permeabilization

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed neuroblastoma cells on coverslips and allow them to adhere.

    • Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • PLA Protocol:

    • Block the cells with the blocking solution provided in the Duolink® kit for 1 hour at 37°C.

    • Incubate with the primary antibodies (anti-Aurora-A and anti-N-Myc) diluted in the antibody diluent overnight at 4°C.

    • Wash the cells and incubate with the PLA probes for 1 hour at 37°C.

    • Perform the ligation and amplification steps according to the Duolink® manufacturer's instructions.

  • Imaging and Analysis:

    • Mount the coverslips with a mounting medium containing DAPI.

    • Visualize the PLA signals (fluorescent spots) using a fluorescence microscope.

    • Quantify the number of PLA spots per cell to determine the extent of Aurora-A/N-Myc interaction.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Kinase Assays\n(IC50 determination) In Vitro Kinase Assays (IC50 determination) Compound Synthesis\nand Characterization->In Vitro Kinase Assays\n(IC50 determination) Cell-Based Assays\n(Viability, Apoptosis) Cell-Based Assays (Viability, Apoptosis) In Vitro Kinase Assays\n(IC50 determination)->Cell-Based Assays\n(Viability, Apoptosis) Mechanism of Action Studies\n(Western Blot, PLA) Mechanism of Action Studies (Western Blot, PLA) Cell-Based Assays\n(Viability, Apoptosis)->Mechanism of Action Studies\n(Western Blot, PLA) In Vivo Xenograft Models\n(Efficacy Studies) In Vivo Xenograft Models (Efficacy Studies) Mechanism of Action Studies\n(Western Blot, PLA)->In Vivo Xenograft Models\n(Efficacy Studies) Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) In Vivo Xenograft Models\n(Efficacy Studies)->Pharmacokinetic Studies\n(ADME) Toxicology Assessment Toxicology Assessment Pharmacokinetic Studies\n(ADME)->Toxicology Assessment

Figure 2: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent Aurora kinase inhibitor with a unique amphosteric mechanism of action that leads to the disruption of the Aurora-A/N-Myc interaction and subsequent N-Myc degradation. Its multi-targeted activity against both Aurora kinases and Bcr-Abl suggests its potential as a therapeutic agent in various cancers. The data and protocols presented in this guide provide a solid foundation for further research into the clinical potential of this compound and the development of next-generation Aurora kinase inhibitors. Further studies are warranted to fully elucidate its in vivo pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of preclinical cancer models.

References

PHA-680626: A Dual Bcr-Abl and Aurora Kinase Inhibitor for Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PHA-680626 is a novel small molecule inhibitor demonstrating potent activity against both the Bcr-Abl tyrosine kinase and Aurora kinases. This dual-inhibitory mechanism provides a promising therapeutic strategy for Chronic Myeloid Leukemia (CML), particularly in cases of resistance to first-line treatments like imatinib. Notably, this compound has shown efficacy against the recalcitrant T315I Bcr-Abl mutation. This document provides a comprehensive overview of the preclinical data on this compound, including its kinase inhibition profile, effects on cell lines and primary patient cells, and the underlying signaling pathways. Detailed experimental methodologies are provided to facilitate further research and development.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. Bcr-Abl drives the malignant transformation of hematopoietic stem cells through the activation of multiple downstream signaling pathways, leading to increased cell proliferation and survival.

While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized CML treatment, the emergence of drug resistance remains a significant clinical challenge. Resistance can arise from point mutations in the Abl kinase domain, with the T315I "gatekeeper" mutation conferring resistance to most clinically available TKIs. This necessitates the development of novel therapeutic agents with alternative mechanisms of action.

This compound has emerged as a promising candidate by targeting not only Bcr-Abl but also the Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of Aurora kinases has been implicated in various cancers and is associated with genomic instability. By simultaneously inhibiting both Bcr-Abl and Aurora kinases, this compound offers a multi-pronged attack on CML cells, including those harboring the T315I mutation.[1][2]

Mechanism of Action

This compound exerts its anti-leukemic effects through the dual inhibition of the Bcr-Abl and Aurora kinase signaling pathways.

Bcr-Abl Inhibition

This compound directly inhibits the tyrosine kinase activity of Bcr-Abl. This leads to the reduced phosphorylation of downstream substrates, such as CrkL, a key adaptor protein involved in Bcr-Abl-mediated signaling.[1][2] The inhibition of this pathway disrupts the pro-proliferative and anti-apoptotic signals that are essential for the survival of CML cells.

Aurora Kinase Inhibition

In addition to its effects on Bcr-Abl, this compound is a potent inhibitor of Aurora kinases.[1] This inhibition is evidenced by the decreased phosphorylation of histone H3, a well-established substrate of Aurora B kinase.[1] The disruption of Aurora kinase function leads to defects in mitosis, ultimately triggering apoptosis. Furthermore, this compound has been identified as an amphosteric inhibitor that can disrupt the interaction between Aurora-A and N-Myc, leading to N-Myc degradation.[3][4][5][6]

The combined inhibition of these two critical pathways results in significant anti-proliferative and pro-apoptotic effects in CML cells.[1][2]

Figure 1: Dual inhibitory mechanism of this compound on Bcr-Abl and Aurora kinase pathways.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects on CML cell lines.

Kinase Inhibition Profile
Kinase TargetIC50 (µM)
Plk10.53[7]
Plk20.07[7]
Plk31.61[7]

Note: Specific IC50 values for Bcr-Abl and Aurora kinases were not explicitly found in the initial search results, though the literature consistently refers to "strong inhibitory activity."[1][2]

Anti-Proliferative Activity in CML Cell Lines
Cell LineBcr-Abl StatusEffect of this compound
Imatinib-resistant CML cell lines-Anti-proliferative and pro-apoptotic[1][7]
BaF3 expressing wt BCR-ABLWild-typeAnti-proliferative and pro-apoptotic[1][2]
BaF3 expressing M351T BCR-ABLImatinib-resistant mutantAnti-proliferative and pro-apoptotic[1][2]
BaF3 expressing E255K BCR-ABLImatinib-resistant mutantAnti-proliferative and pro-apoptotic[1][2]
BaF3 expressing T315I BCR-ABLImatinib-resistant mutantAnti-proliferative and pro-apoptotic[1][2]
Activity in Primary CML Cells
Cell SourceDisease StageBcr-Abl StatusEffect of this compound
Primary CD34+ cells from CML patientsAt diagnosis-High anti-proliferative activity[1][2]
Primary CD34+ cells from CML patientsBlast crisis-High anti-proliferative activity[1][2]
Primary CD34+ cells from CML patient-T315I mutationHigh anti-proliferative activity[1][2]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against target kinases.

Methodology:

  • Purified recombinant kinase domains (e.g., Aurora-A, Bcr-Abl) are used.

  • Assays are typically performed in a 96- or 384-well plate format.

  • The kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP are incubated in a reaction buffer.

  • This compound is added at various concentrations to determine the dose-dependent inhibition.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability and Apoptosis Assays

Objective: To assess the anti-proliferative and pro-apoptotic effects of this compound on CML cells.

Methodology:

  • CML cell lines or primary patient cells are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using methods such as:

    • MTT or WST-1 assays: These colorimetric assays measure the metabolic activity of viable cells.

    • Trypan blue exclusion: Viable cells with intact membranes exclude the dye, while non-viable cells do not.

    • Cell counting: Using a hemocytometer or an automated cell counter.

  • Apoptosis can be measured by:

    • Annexin V/Propidium Iodide (PI) staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. Stained cells are analyzed by flow cytometry.

    • Caspase activity assays: Measuring the activity of executioner caspases (e.g., caspase-3, -7) using fluorogenic or colorimetric substrates.

    • PARP cleavage analysis: Detecting the cleavage of PARP-1 by western blotting, which is a hallmark of apoptosis.

Western Blotting for Phospho-protein Analysis

Objective: To determine the effect of this compound on the phosphorylation of downstream targets of Bcr-Abl and Aurora kinases.

Methodology:

  • Cells are treated with this compound for a defined period.

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE.

  • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-CrkL, anti-phospho-histone H3) and total protein as a loading control.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • The protein bands are visualized using a suitable detection method (e.g., chemiluminescence or fluorescence imaging).

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-CrkL) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection end Analysis of Protein Phosphorylation detection->end

Figure 2: General workflow for Western blot analysis of protein phosphorylation.

Proximity Ligation Assay (PLA)

Objective: To investigate the disruption of the Aurora-A/N-Myc interaction in cells treated with this compound.

Methodology:

  • Cells are seeded on coverslips and treated with this compound.

  • Cells are fixed and permeabilized.

  • Primary antibodies raised in different species against Aurora-A and N-Myc are added.

  • Secondary antibodies with attached DNA oligonucleotides (PLA probes) that are specific for the primary antibodies are added.

  • If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

  • The circular DNA is amplified via rolling circle amplification.

  • The amplified DNA is detected using fluorescently labeled probes.

  • The resulting fluorescent spots are visualized and quantified using fluorescence microscopy. A decrease in the number of spots per cell in treated samples compared to controls indicates disruption of the protein-protein interaction.

In Vivo Studies

While the provided search results allude to in vivo efficacy, specific details on animal models, dosing regimens, and outcomes for this compound in the context of Bcr-Abl inhibition were not extensively detailed. Further investigation into published xenograft or transgenic mouse models of CML would be necessary to fully elaborate on the in vivo anti-tumor activity of this compound.

Clinical Development

As of the latest information available from the search results, there is no specific mention of this compound having entered clinical trials for CML or other indications. The provided information focuses on its preclinical characterization.

Conclusion

This compound is a compelling preclinical candidate for the treatment of CML, particularly in the context of imatinib resistance. Its novel dual-inhibitory mechanism, targeting both the primary oncogenic driver Bcr-Abl and the critical mitotic regulators, the Aurora kinases, provides a strong rationale for its further development. The ability of this compound to overcome resistance mediated by the T315I mutation is a key advantage. The experimental protocols detailed in this guide provide a framework for continued investigation into the therapeutic potential of this and similar dual-acting kinase inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile to pave the way for potential clinical evaluation.

References

The Amphosteric Inhibition of the N-Myc/Aurora-A Interaction by PHA-680626: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the small molecule inhibitor PHA-680626 and the N-Myc oncoprotein, a critical driver in neuroblastoma. The aberrant stabilization of N-Myc by Aurora-A (AURKA) kinase is a hallmark of this aggressive pediatric cancer.[1][2][3][4] this compound has emerged as an effective disruptor of this protein-protein interaction, leading to N-Myc degradation and subsequent anti-proliferative effects.[1][3][5] This document details the underlying mechanism of action, compiles key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Amphosteric Inhibition

N-Myc amplification is a significant indicator of poor prognosis in neuroblastoma.[1][2][3][4] The stability of the N-Myc protein is, in part, regulated by the mitotic kinase Aurora-A.[1][3][4] AURKA directly binds to a conserved region of N-Myc, shielding it from proteasomal degradation and leading to its accumulation in cancer cells.[1][3][4]

This compound functions as an amphosteric inhibitor.[1][2] Unlike traditional orthosteric inhibitors that compete with ATP at the kinase active site, this compound binds to AURKA and induces a conformational change in the activation loop of the kinase.[1][2] This altered conformation is incompatible with N-Myc binding, thus disrupting the AURKA/N-Myc complex.[1][2][6] The dissociation of AURKA leaves N-Myc vulnerable to degradation, leading to a reduction in its cellular levels and a subsequent decrease in cell viability in N-Myc-addicted neuroblastoma cells.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its effect on the N-Myc/Aurora-A interaction.

Parameter Value Assay Reference
N-Myc Binding Kinetics to AURKA Surface Plasmon Resonance[3]
Kon (Association Rate)6.3 ± 1 × 10⁴ M⁻¹s⁻¹[3]
Koff (Dissociation Rate)0.0659 ± 0.0008 s⁻¹[3]
Kd (Dissociation Constant)990 nM[3]
Inhibition of AURKA/N-Myc Interaction
This compound Concentration1 µMIn situ Proximity Ligation Assay (isPLA) in U2OS cells[3][7][8]
EffectSignificant decrease in AURKA/N-Myc interaction spots, comparable to MLN8054 (positive control)[3][8]
This compound Concentration1 µM for 4 hoursIn situ Proximity Ligation Assay (isPLA) in IMR-32 cells[3][4][9]
EffectDecrease in the number of interaction spots per nucleus[3][4][9]
Effect on N-Myc Protein Levels
Cell LineIMR-32 (Neuroblastoma)Western Blot[3][4][9]
Treatment1 µM this compound for 48 hours[3][4][9]
EffectDecrease in N-Myc protein levels, comparable to MLN8054[3]
Cell LineU2OS (N-Myc expressing)Western Blot[3][7][8]
Treatment1 µM this compound[3][7][8]
EffectPrevents accumulation of N-Myc[3][8]
Cell Viability
Cell LinesImatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cellsNot specified[5]
EffectAnti-proliferative and pro-apoptotic activity[5]

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the stabilization of N-Myc by Aurora-A and the mechanism of disruption by this compound.

Caption: The Aurora-A/N-Myc signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the interaction between this compound and N-Myc.

Surface Plasmon Resonance (SPR) Competition Assays

SPR is utilized to measure the in vitro binding kinetics and to assess the ability of compounds to disrupt the AURKA/N-Myc complex.

  • Objective: To determine the binding affinity of N-Myc to AURKA and to quantify the inhibitory effect of this compound on this interaction.

  • Methodology:

    • Recombinant AURKA protein is immobilized on an SPR sensor chip.

    • The N-Myc region responsible for AURKA interaction (Myc-AIR) is flowed over the chip surface, and the association and dissociation rates are measured to determine the binding kinetics.

    • For competition assays, a pre-incubated mixture of AURKA and the inhibitor (this compound) is injected, followed by the injection of Myc-AIR. A reduction in the binding signal of Myc-AIR indicates that the inhibitor disrupts the interaction.

In situ Proximity Ligation Assay (isPLA)

isPLA is a powerful technique to visualize and quantify protein-protein interactions within fixed cells.

  • Objective: To directly measure the effect of this compound on the AURKA/N-Myc interaction in a cellular context.

  • Methodology:

    • Cells (e.g., U2OS engineered to express N-Myc or IMR-32 neuroblastoma cells) are seeded and treated with this compound or a vehicle control.

    • To prevent N-Myc degradation and focus on the disruption of the interaction, cells can be co-treated with a proteasome inhibitor like MG-132.

    • Cells are fixed, permeabilized, and incubated with primary antibodies specific for AURKA and N-Myc raised in different species.

    • Secondary antibodies conjugated with oligonucleotide probes (PLA probes) are added. When the probes are in close proximity (<40 nm), they can be ligated to form a circular DNA template.

    • The DNA is amplified via rolling-circle amplification, and the product is detected using fluorescently labeled oligonucleotides.

    • Each fluorescent spot represents a single AURKA/N-Myc interaction. The number of spots per nucleus is quantified using fluorescence microscopy and image analysis software. A decrease in the number of spots in this compound-treated cells compared to controls indicates disruption of the complex.[3][7][8]

Western Blotting

Western blotting is employed to determine the cellular levels of N-Myc and other proteins of interest following treatment with this compound.

  • Objective: To assess the downstream effect of AURKA/N-Myc disruption on N-Myc protein stability.

  • Methodology:

    • Neuroblastoma cell lines are treated with this compound or a control for a specified period (e.g., 48 hours).

    • Cells are lysed to extract total protein.

    • Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against N-Myc. A loading control antibody (e.g., Lamin B1 or GAPDH) is also used to ensure equal protein loading.

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the N-Myc band is quantified and normalized to the loading control to determine the relative protein level.

Experimental Workflow for Assessing AURKA/N-Myc Interaction Disruption

The following diagram outlines a typical experimental workflow to validate this compound as a disruptor of the AURKA/N-Myc interaction.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Analysis start Hypothesis: This compound disrupts AURKA/N-Myc interaction spr Surface Plasmon Resonance (SPR) Competition Assay start->spr kinase_assay Kinase Activity Assay start->kinase_assay in_vitro_result Result: This compound disrupts in vitro interaction spr->in_vitro_result kinase_assay->in_vitro_result cell_culture Cell Culture: - N-Myc expressing U2OS - IMR-32 (Neuroblastoma) in_vitro_result->cell_culture treatment Treatment: - this compound (1 µM) - Control (DMSO) - Positive Control (MLN8054) cell_culture->treatment ispla In situ Proximity Ligation Assay (isPLA) treatment->ispla western_blot Western Blot treatment->western_blot cell_viability Cell Viability Assay treatment->cell_viability in_cellulo_result Result: Decreased interaction, N-Myc degradation, reduced viability ispla->in_cellulo_result western_blot->in_cellulo_result cell_viability->in_cellulo_result conclusion Conclusion: This compound is an effective amphosteric inhibitor of the AURKA/N-Myc interaction in_cellulo_result->conclusion

Caption: Workflow for validating this compound as an AURKA/N-Myc interaction inhibitor.

References

The Discovery and Synthesis of PHA-680626: A Potent Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-680626 is a potent small molecule inhibitor targeting the Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the mechanism of action, including its ability to disrupt the Aurora A-N-Myc interaction, and provides a summary of its inhibitory activity. Furthermore, this guide outlines key experimental protocols for evaluating its efficacy and binding kinetics, and presents this information in a structured format for researchers in the field of drug discovery and development.

Discovery and Rationale

This compound was identified through optimization of a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, which is a known ATP-competitive kinase inhibitor template. The design strategy focused on developing a potent inhibitor of Aurora kinases with a favorable pharmacological profile. A key discovery was that this compound not only inhibits the kinase activity of Aurora A but also acts as an amphosteric inhibitor. This dual mechanism involves both competition with ATP at the active site and the induction of a conformational change in the activation loop of Aurora A. This conformational change prevents the binding of N-Myc, a crucial oncogenic partner of Aurora A in neuroblastoma, leading to N-Myc degradation.[1][2] This unique mode of action makes this compound a valuable tool for studying Aurora A signaling and a promising candidate for therapeutic development, particularly for N-Myc amplified cancers.

Mechanism of Action and Signaling Pathway

This compound exerts its primary anti-proliferative effects through the inhibition of Aurora kinases, particularly Aurora A and Aurora B. These kinases are essential for proper cell division, and their inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

A critical aspect of this compound's mechanism is its ability to disrupt the protein-protein interaction between Aurora A and N-Myc.[1][2] In many cancers, particularly neuroblastoma, Aurora A binds to and stabilizes the N-Myc oncoprotein, preventing its degradation and promoting tumor growth. This compound induces a conformational change in the activation loop of Aurora A, which is incompatible with N-Myc binding. This leads to the dissociation of the Aurora A/N-Myc complex and subsequent proteasomal degradation of N-Myc.

Beyond Aurora kinases, this compound has also been shown to inhibit the kinase activity of Bcr-Abl, suggesting its potential utility in chronic myeloid leukemia.[3] The inhibition of these key oncogenic drivers underscores the therapeutic potential of this compound.

PHA680626_Mechanism cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by this compound Aurora_A Aurora A N_Myc_protein N-Myc Aurora_A->N_Myc_protein Binds & Stabilizes Phospho_H3 Phospho-Histone H3 (Mitotic Marker) Aurora_A->Phospho_H3 Phosphorylates Degradation N-Myc Degradation N_Myc_protein->Degradation Cell_Proliferation Cell Proliferation N_Myc_protein->Cell_Proliferation N_Myc_degradation N-Myc Degradation N_Myc_protein->N_Myc_degradation Proteasome Proteasome Proteasome->Degradation Histone_H3 Histone H3 Histone_H3->Phospho_H3 PHA_680626 This compound PHA_680626->Aurora_A Inhibits Inhibited_Aurora_A Aurora A (Inhibited) Inhibited_Aurora_A->N_Myc_protein Binding Blocked No_Phospho_H3 Inhibition of H3 Phosphorylation Inhibited_Aurora_A->No_Phospho_H3 Phosphorylation Blocked Apoptosis Apoptosis N_Myc_degradation->Apoptosis PHA680626_Synthesis Start Substituted Hydrazine Pyrazole_Formation Pyrazole Ring Formation Start->Pyrazole_Formation Reagent1 Dicarbonyl Compound Reagent1->Pyrazole_Formation Intermediate1 Functionalized Pyrazole Pyrazole_Formation->Intermediate1 Annulation Pyrrolidine Ring Annulation Intermediate1->Annulation Reagent2 Pyrrolidine Precursor Reagent2->Annulation Core_Scaffold 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Core Annulation->Core_Scaffold Functionalization Functional Group Installation Core_Scaffold->Functionalization PHA_680626 This compound Functionalization->PHA_680626 PLA_Workflow Start Cells expressing Aurora A and N-Myc Treatment Treat with this compound or Vehicle Control Start->Treatment Fix_Perm Fix and Permeabilize Cells Treatment->Fix_Perm Primary_Ab Incubate with Primary Antibodies (anti-Aurora A, anti-N-Myc) Fix_Perm->Primary_Ab PLA_Probes Incubate with Oligonucleotide-conjugated Secondary Antibodies (PLA Probes) Primary_Ab->PLA_Probes Ligation Ligate Probes to form Circular DNA Template PLA_Probes->Ligation Amplification Rolling Circle Amplification Ligation->Amplification Detection Hybridize with Fluorescent Probes Amplification->Detection Imaging Fluorescence Microscopy Detection->Imaging Analysis Quantify PLA Signals (Interaction Events) Imaging->Analysis

References

In Vitro Activity of PHA-680626: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-680626 is a potent, ATP-competitive inhibitor of Aurora kinases with additional activity against other oncogenic kinases, such as Bcr-Abl. This small molecule functions as an amphosteric inhibitor of Aurora A, not only blocking its catalytic activity but also inducing a conformational change that disrupts its interaction with the N-Myc oncoprotein. This dual mechanism of action makes this compound a valuable tool for cancer research, particularly in the context of neuroblastoma and chronic myeloid leukemia. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative In Vitro Activity

The in vitro inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data, including its potency against different kinases and its anti-proliferative effects on a range of cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Reference
Aurora A27[1][2]
Aurora B128[2]
Abl30[2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Promyelocytic Leukemia0.28[2]
U-937Histiocytic Lymphoma0.38[2]
MOLM-13Acute Myeloid Leukemia0.54[2]
K562Chronic Myeloid Leukemia0.72[2]
HCT-116Colorectal Carcinoma0.81[2]
A2780Ovarian Carcinoma1.1[2]

Mechanism of Action: Dual Inhibition of Aurora A

This compound exhibits a dual mechanism of action against Aurora A. It acts as a classical ATP-competitive inhibitor, blocking the kinase's catalytic activity. Additionally, it functions as an amphosteric inhibitor, inducing a conformational change in the activation loop of Aurora A. This altered conformation prevents the binding of N-Myc, a key oncogenic partner of Aurora A, particularly in neuroblastoma. This disruption leads to the destabilization and subsequent degradation of N-Myc.

cluster_0 This compound Mechanism of Action This compound This compound Aurora_A_Kinase Aurora_A_Kinase This compound->Aurora_A_Kinase Binds to ATP_Binding ATP Binding Site Aurora_A_Kinase->ATP_Binding Blocks Conformational_Change Induces Conformational Change Aurora_A_Kinase->Conformational_Change Cell_Cycle_Arrest Cell Cycle Arrest ATP_Binding->Cell_Cycle_Arrest N_Myc_Interaction Disrupts N-Myc Interaction Conformational_Change->N_Myc_Interaction N_Myc_Degradation N-Myc Degradation N_Myc_Interaction->N_Myc_Degradation Apoptosis Apoptosis N_Myc_Degradation->Apoptosis

Mechanism of this compound on Aurora A.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the inhibitory effect of this compound on Aurora kinase activity.

Materials:

  • Recombinant human Aurora A kinase

  • Kemptide (LRRASLG) as a substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 5 µL of the this compound dilutions.

  • Add 5 µL of a solution containing the Aurora A kinase and Kemptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (concentration around the Km for the kinase).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP by adding 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_1 In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - Kinase & Substrate Mix - ATP Solution Start->Prepare_Reagents Plate_Setup Plate Setup: Add this compound and Kinase/Substrate mix Prepare_Reagents->Plate_Setup Reaction_Initiation Initiate Reaction: Add ATP Solution Plate_Setup->Reaction_Initiation Incubation Incubate (30°C, 1h) Reaction_Initiation->Incubation Stop_Reaction Stop Reaction: Add ADP-Glo™ Reagent Incubation->Stop_Reaction Incubation_2 Incubate (RT, 40min) Stop_Reaction->Incubation_2 ADP_to_ATP Convert ADP to ATP: Add Kinase Detection Reagent Incubation_2->ADP_to_ATP Incubation_3 Incubate (RT, 30min) ADP_to_ATP->Incubation_3 Measure_Luminescence Measure Luminescence Incubation_3->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for in vitro kinase assay.
Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to its target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human Aurora A kinase

  • This compound

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Procedure:

  • Immobilize the Aurora A kinase onto the CM5 sensor chip surface via amine coupling.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

  • Monitor the binding events in real-time by measuring the change in resonance units (RU).

  • After each injection, allow for dissociation in running buffer.

  • Regenerate the sensor surface if required.

  • For competition assays to study the disruption of the Aurora A/N-Myc interaction, pre-incubate the kinase with a saturating concentration of this compound before injecting the N-Myc protein.

  • Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

In Situ Proximity Ligation Assay (PLA)

PLA is employed to visualize and quantify the disruption of the Aurora A/N-Myc interaction within cells.

Materials:

  • Cells expressing Aurora A and N-Myc (e.g., IMR-32 neuroblastoma cells)

  • This compound

  • Primary antibodies against Aurora A and N-Myc raised in different species (e.g., rabbit anti-Aurora A, mouse anti-N-Myc)

  • Duolink® In Situ PLA Kit (Sigma-Aldrich)

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips and treat with this compound or vehicle control for the desired time.

  • Fix, permeabilize, and block the cells according to the Duolink® protocol.

  • Incubate with the primary antibodies against Aurora A and N-Myc.

  • Incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides).

  • Perform the ligation reaction to form a circular DNA template if the proteins are in close proximity (<40 nm).

  • Amplify the circular DNA via rolling-circle amplification.

  • Detect the amplified DNA with fluorescently labeled oligonucleotides.

  • Visualize the PLA signals (fluorescent spots) using a fluorescence microscope.

  • Quantify the number of PLA spots per cell to determine the extent of the Aurora A/N-Myc interaction.

cluster_2 Experimental Logic: Linking Kinase Inhibition to Cellular Effects PHA_680626 This compound Kinase_Inhibition In Vitro Kinase Inhibition (Aurora A, Aurora B, Abl) PHA_680626->Kinase_Inhibition Causes AURKA_NMyc_Disruption Disruption of AURKA/N-Myc Interaction Kinase_Inhibition->AURKA_NMyc_Disruption Leads to Cellular_Effects Cellular Effects: - Anti-proliferative Activity - Apoptosis Induction AURKA_NMyc_Disruption->Cellular_Effects Results in

Logical flow from kinase inhibition to cellular outcomes.

References

In-Depth Technical Guide: PHA-680626 for Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aurora kinase inhibitor, PHA-680626, as a potential therapeutic agent for neuroblastoma. It details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action of this compound in Neuroblastoma

Neuroblastoma is a pediatric cancer often characterized by the amplification of the MYCN gene, which encodes the N-Myc transcription factor.[1] High levels of N-Myc are critical for tumor progression and are associated with a poor prognosis.[1] The stability of the N-Myc protein is regulated by Aurora A kinase (AURKA), which is also frequently overexpressed in neuroblastoma.[1] AURKA binds to N-Myc, protecting it from proteasomal degradation.[1]

This compound is a potent small molecule inhibitor of Aurora A kinase.[1][2] Unlike purely ATP-competitive inhibitors, this compound acts as an amphosteric inhibitor.[1] It not only binds to the ATP-binding pocket but also induces a conformational change in the activation loop of AURKA.[1] This conformational change is critical as it prevents the binding of N-Myc to AURKA.[1] By disrupting the AURKA/N-Myc complex, this compound effectively destabilizes N-Myc, leading to its degradation and subsequently impairing the viability of neuroblastoma cells that are dependent on high N-Myc levels.[2]

dot

PHA680626_Mechanism_of_Action cluster_0 Normal N-Myc Regulation cluster_1 Neuroblastoma Pathogenesis cluster_2 Therapeutic Intervention with this compound N-Myc N-Myc Proteasomal Degradation Proteasomal Degradation N-Myc->Proteasomal Degradation Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest Proteasomal Degradation->Apoptosis AURKA Aurora A Kinase (AURKA) (Overexpressed) NMyc_NB N-Myc Protein (Stabilized) AURKA->NMyc_NB Binding & Stabilization Tumor Progression Tumor Progression NMyc_NB->Tumor Progression Oncogenic Activity PHA680626 This compound AURKA_inhibited AURKA (Inhibited) Conformational Change PHA680626->AURKA_inhibited Inhibition NMyc_destabilized N-Myc (Destabilized) AURKA_inhibited->NMyc_destabilized Disrupts AURKA/N-Myc Interaction NMyc_destabilized->Proteasomal Degradation Increased Degradation Western_Blot_Workflow start Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-N-Myc, anti-PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis PLA_Workflow start Cell Fixation & Permeabilization blocking Blocking start->blocking primary_ab Primary Antibody Incubation (anti-AURKA & anti-N-Myc) blocking->primary_ab pla_probes PLA Probe Incubation (PLUS & MINUS probes) primary_ab->pla_probes ligation Ligation (Formation of circular DNA) pla_probes->ligation amplification Rolling Circle Amplification ligation->amplification detection Detection with Labeled Oligonucleotides amplification->detection imaging Fluorescence Microscopy detection->imaging quantification Image Analysis (Spot counting per nucleus) imaging->quantification

References

An In-Depth Technical Guide on the Anti-proliferative Effects of PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-680626 is a potent small molecule inhibitor with significant anti-proliferative and pro-apoptotic activities across a range of cancer types, notably in chronic myeloid leukemia (CML) and neuroblastoma. Its primary mechanism of action involves the dual inhibition of Bcr-Abl tyrosine kinase and Aurora kinases. In the context of CML, this compound effectively targets both wild-type Bcr-Abl and the imatinib-resistant T315I mutant. In neuroblastoma, it functions as an amphosteric inhibitor, disrupting the interaction between Aurora-A kinase and the N-Myc transcription factor, leading to N-Myc degradation and cell cycle arrest. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-targeted approach, primarily by inhibiting two key classes of kinases involved in cancer cell proliferation and survival:

  • Bcr-Abl Tyrosine Kinase: In CML, the constitutively active Bcr-Abl fusion protein drives uncontrolled cell proliferation. This compound inhibits the kinase activity of Bcr-Abl, thereby blocking downstream signaling pathways. A key indicator of this inhibition is the reduced phosphorylation of its direct substrate, CrkL.[1][2]

  • Aurora Kinases: These are a family of serine/threonine kinases that play crucial roles in mitosis. This compound inhibits Aurora kinases A and B, leading to defects in cell division and subsequent apoptosis.[1][2] Inhibition of Aurora kinase B activity is evidenced by the decreased phosphorylation of histone H3.[1][2]

  • Aurora-A/N-Myc Interaction: In neuroblastoma, the interaction between Aurora-A and N-Myc is critical for stabilizing N-Myc and promoting tumor growth. This compound acts as an amphosteric inhibitor, inducing a conformational change in the activation loop of Aurora-A, which prevents its binding to N-Myc.[3][4][5] This disruption leads to the degradation of N-Myc and a halt in proliferation.[3][4][5]

Quantitative Data Presentation

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for both kinase inhibition and cell viability.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [4]

Target KinaseIC50 (nM)
Aurora-A27

Note: This IC50 value was determined in a purified kinase domain assay.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeBcr-Abl StatusMYCN StatusIC50 (nM)Reference
K562Chronic Myeloid LeukemiaPositiveNot ApplicableData not available in cited literature
Ba/F3 p210Murine Pro-B cells (CML model)Wild-typeNot ApplicableData not available in cited literature
Ba/F3 p210 T315IMurine Pro-B cells (CML model)T315I mutantNot ApplicableData not available in cited literature
IMR-32NeuroblastomaNot ApplicableAmplifiedData not available in cited literature[4]
U2OS-MYCNOsteosarcoma (engineered)Not ApplicableInducible expressionSpecific IC50 not provided[4]

While specific IC50 values for cell proliferation are not consistently reported in the reviewed literature, studies indicate potent anti-proliferative effects in the nanomolar range.[6]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Dual Inhibition in Chronic Myeloid Leukemia

G cluster_0 Bcr-Abl Pathway cluster_1 Aurora Kinase Pathway Bcr-Abl Bcr-Abl CrkL CrkL Bcr-Abl->CrkL phosphorylates p-CrkL p-CrkL CrkL->p-CrkL Proliferation_A Cell Proliferation p-CrkL->Proliferation_A Aurora_B Aurora Kinase B Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates p_Histone_H3 p-Histone H3 Histone_H3->p_Histone_H3 Mitosis Mitosis p_Histone_H3->Mitosis PHA_680626 This compound PHA_680626->Bcr-Abl PHA_680626->Aurora_B

Caption: Dual inhibition of Bcr-Abl and Aurora Kinase B by this compound in CML.

Disruption of Aurora-A/N-Myc Interaction in Neuroblastoma

G AURKA Aurora-A Complex Aurora-A / N-Myc Complex AURKA->Complex N_Myc N-Myc N_Myc->Complex Degradation N-Myc Degradation N_Myc->Degradation Complex->Degradation prevents Proliferation_B Cell Proliferation Complex->Proliferation_B promotes PHA_680626 This compound PHA_680626->AURKA inhibits interaction

Caption: this compound disrupts the Aurora-A/N-Myc complex, promoting N-Myc degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT-based)

This protocol is adapted from standard procedures and is representative of methods used to assess the anti-proliferative effects of this compound.

  • Cell Seeding: Seed cancer cells (e.g., K562, IMR-32) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in final concentrations typically ranging from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis

This protocol details the detection of key phosphoproteins and apoptosis markers following this compound treatment.

  • Cell Lysis: Plate cells and treat with desired concentrations of this compound (e.g., 1 µM for 48 hours for IMR-32 cells[4]). After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-CrkL

    • Phospho-Histone H3

    • N-Myc

    • Cleaved PARP-1

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

  • Cell Treatment: Treat cells (e.g., IMR-32) with this compound (e.g., 1 µM for 48 hours[4]) or vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect approximately 1x10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proximity Ligation Assay (PLA)

This protocol is for the in situ detection of the Aurora-A/N-Myc interaction, as described for IMR-32 cells treated with this compound.[4]

  • Cell Culture and Treatment: Grow IMR-32 cells on coverslips and treat with 1 µM this compound and a proteasome inhibitor (e.g., MG-132) for 4 hours.[4]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block the samples with a blocking solution provided in a commercial PLA kit.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against Aurora-A and N-Myc overnight at 4°C.

  • PLA Probe Incubation: Wash the cells and incubate with species-specific PLA probes (secondary antibodies conjugated to oligonucleotides).

  • Ligation and Amplification: Ligate the oligonucleotides to form a circular DNA template, followed by rolling-circle amplification using a polymerase.

  • Detection: Detect the amplified product using fluorescently labeled oligonucleotides.

  • Imaging and Analysis: Mount the coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope. Quantify the number of PLA signals (dots) per nucleus.

In Vivo Efficacy

While specific in vivo efficacy data for this compound, including dosing regimens and tumor growth inhibition percentages, are not detailed in the readily available literature, it has been reported to be highly effective in in vivo tumor models.[6] For a general approach to assessing in vivo efficacy in xenograft models, please refer to established protocols.[7][8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., K562, IMR-32) Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot Treatment->Western Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle PLA Proximity Ligation Assay (Neuroblastoma) Treatment->PLA IC50 Determine IC50 Viability->IC50 Protein_Expression Analyze Protein Levels (p-CrkL, p-H3, N-Myc) Western->Protein_Expression Cycle_Arrest Quantify G2/M Arrest Cell_Cycle->Cycle_Arrest Interaction Assess Aurora-A/N-Myc Interaction PLA->Interaction Xenograft Establish Xenograft Model Dosing Administer this compound Xenograft->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Efficacy Determine Efficacy Tumor_Measurement->Efficacy

Caption: A general experimental workflow for characterizing this compound.

Conclusion

This compound is a promising anti-cancer agent with a well-defined dual mechanism of action against Bcr-Abl and Aurora kinases. Its ability to overcome imatinib resistance in CML and disrupt the Aurora-A/N-Myc interaction in neuroblastoma highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the anti-proliferative effects of this compound and similar kinase inhibitors. Further studies are warranted to fully elucidate its efficacy in a broader range of malignancies and to establish optimal in vivo dosing strategies.

References

Pro-Apoptotic Activity of PHA-680626: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pro-apoptotic activity of PHA-680626, a potent small molecule inhibitor of Aurora kinases. The information presented herein is intended to support research and development efforts in oncology, particularly in the context of cancers with dysregulated cell cycle control and apoptosis evasion mechanisms.

Core Mechanism of Action: Targeting Aurora Kinase A and N-Myc

This compound exerts its pro-apoptotic effects primarily through the inhibition of Aurora kinase A (AURKA). In many cancers, particularly neuroblastoma, AURKA forms a complex with the N-Myc oncoprotein, stabilizing it and preventing its degradation. This stabilization leads to the accumulation of N-Myc, a transcription factor that drives cell proliferation and inhibits apoptosis.[1][2][3][4]

This compound acts as an amphosteric inhibitor, not only blocking the ATP-binding pocket of AURKA but also inducing a conformational change in the kinase's activation loop. This conformational disruption prevents the binding of N-Myc to AURKA, leading to the destabilization and subsequent proteasomal degradation of N-Myc.[1][2][3][4] The reduction in N-Myc levels is a critical event that triggers the apoptotic cascade.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potent anti-proliferative and pro-apoptotic activities.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
Aurora A27

IC50 values were determined using a radioactive kinase assay with purified recombinant human Aurora A.

Table 2: Cellular Effects of this compound in Neuroblastoma Cell Lines
Cell LineTreatmentEffect
IMR-32 (MYCN-amplified)1 µM this compound for 48hInduction of apoptosis, evidenced by PARP-1 cleavage.[2]
IMR-32 (MYCN-amplified)1 µM this compound for 48hSignificant decrease in N-Myc protein levels.[2]
IMR-32 (MYCN-amplified)1 µM this compound for 4h (with MG-132)Disruption of the AURKA/N-Myc complex, shown by Proximity Ligation Assay.[2]
IMR-32 (MYCN-amplified)1 µM this compoundIncrease in the sub-G1 cell population, indicative of apoptosis.[2]

Signaling Pathways of this compound-Induced Apoptosis

The inhibition of the AURKA/N-Myc axis by this compound initiates a cascade of events culminating in apoptosis. While the precise downstream pathway is still under investigation, the available evidence points towards the involvement of the intrinsic apoptotic pathway.

PHA680626_Apoptosis_Pathway PHA680626 This compound AURKA Aurora Kinase A (AURKA) PHA680626->AURKA Inhibits NMyc_AURKA AURKA-N-Myc Complex PHA680626->NMyc_AURKA Disrupts AURKA->NMyc_AURKA Forms complex with N-Myc NMyc N-Myc (stabilized) NMyc_AURKA->NMyc Stabilizes Proteasome Proteasomal Degradation NMyc->NMyc_AURKA NMyc->Proteasome Targeted for degradation NMyc_degraded N-Myc (degraded) Proteasome->NMyc_degraded Apoptosis_Initiation Apoptosis Initiation NMyc_degraded->Apoptosis_Initiation Leads to Caspase_Cascade Caspase Cascade Activation Apoptosis_Initiation->Caspase_Cascade PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

This compound induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., IMR-32)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed_Cells->Adhere Treat_Cells Treat cells with this compound Prepare_Dilutions Prepare this compound dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

AnnexinV_Workflow start Start: Cell Treatment harvest Harvest Cells start->harvest wash1 Wash with PBS (x2) harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End: Quantify Apoptosis analyze->end

Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis

This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway, such as N-Myc, PARP, and caspases, following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-N-Myc, anti-PARP, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through a well-defined mechanism involving the inhibition of Aurora kinase A and the subsequent degradation of the N-Myc oncoprotein. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel strategies to target apoptosis in cancer. Further research is warranted to fully elucidate the downstream signaling events and to explore the efficacy of this compound in a broader range of cancer types.

References

PHA-680626 in Chronic Myeloid Leukemia: A Technical Overview of a Dual Bcr-Abl and Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives cancer cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance, particularly through mutations like the T315I gatekeeper mutation, presents a significant clinical challenge.[1] PHA-680626 has emerged as a promising therapeutic agent due to its novel mechanism of action: the dual inhibition of both the Bcr-Abl tyrosine kinase and Aurora kinases. This technical guide provides a comprehensive overview of the preclinical studies on this compound in CML, focusing on its efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exhibits a dual inhibitory function that targets two critical pathways in CML pathogenesis. It acts as a potent inhibitor of both the Bcr-Abl tyrosine kinase and the family of Aurora kinases.[1] This dual activity is crucial for its efficacy against TKI-resistant CML, including the highly resistant T315I mutant.[1]

The inhibition of Bcr-Abl kinase directly targets the primary oncogenic driver in CML, interfering with downstream signaling pathways that promote cell proliferation and survival. Concurrently, the inhibition of Aurora kinases, which are key regulators of mitosis, leads to defects in cell division and induces apoptosis. This multi-targeted approach offers a synergistic anti-leukemic effect.

Signaling Pathway of this compound Action in CML

PHA680626_Mechanism cluster_drug This compound cluster_targets Cellular Targets cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound Bcr-Abl Bcr-Abl This compound->Bcr-Abl Aurora Kinases Aurora Kinases This compound->Aurora Kinases pCrkL_dec Decreased pCrkL Bcr-Abl->pCrkL_dec pH3_dec Decreased pHistone H3 Aurora Kinases->pH3_dec Proliferation_inhibit Inhibition of Proliferation pCrkL_dec->Proliferation_inhibit Apoptosis_induce Induction of Apoptosis pH3_dec->Apoptosis_induce

Dual inhibition of Bcr-Abl and Aurora kinases by this compound.

Efficacy in CML Models

Preclinical studies have demonstrated the significant anti-proliferative and pro-apoptotic effects of this compound in various CML models.[1]

In Vitro Efficacy Data

The efficacy of this compound has been evaluated against both imatinib-sensitive and -resistant CML cell lines, including those harboring the T315I mutation.

Cell Line/Primary CellsBcr-Abl StatusKey FindingsReference
Human BCR-ABL positive cell linesWild-typeSignificant anti-proliferative and pro-apoptotic effects[1]
Murine BaF3 cellsWild-type BCR-ABLSignificant anti-proliferative and pro-apoptotic effects[1]
Murine BaF3 cellsM351T mutant BCR-ABLSignificant anti-proliferative and pro-apoptotic effects[1]
Murine BaF3 cellsE255K mutant BCR-ABLSignificant anti-proliferative and pro-apoptotic effects[1]
Murine BaF3 cellsT351I mutant BCR-ABLSignificant anti-proliferative and pro-apoptotic effects[1]
Primary CD34+ cells from CML patients at diagnosisNot specifiedHigh anti-proliferative activity[1]
Primary CD34+ cells from CML patients in blast crisisNot specifiedHigh anti-proliferative activity[1]
Primary CD34+ cells from a CML patientT315I mutant BCR-ABLHigh anti-proliferative activity[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound in CML.

Cell Lines and Culture
  • Cell Lines: Human Bcr-Abl positive CML cell lines and murine BaF3 cells ectopically expressing wild-type or mutant (M351T, E255K, T315I) Bcr-Abl were utilized.[1]

  • Primary Cells: CD34+ cells were isolated from CML patients at diagnosis, in blast crisis, or with the T315I mutation.[1]

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For BaF3 cells, IL-3 was included in the culture medium for the parental cell line but omitted for Bcr-Abl expressing cells to select for Bcr-Abl dependent growth.

Anti-proliferative and Apoptosis Assays

A standard workflow is employed to assess the cytotoxic effects of this compound.

Experimental_Workflow cluster_assays Cytotoxicity Assessment Cell_Seeding Seed CML cells (cell lines or primary cells) Drug_Treatment Treat with varying concentrations of this compound Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 48-72 hours) Drug_Treatment->Incubation Proliferation_Assay Measure cell proliferation (e.g., MTT, BrdU) Incubation->Proliferation_Assay Apoptosis_Assay Quantify apoptosis (e.g., Annexin V/PI staining, Caspase activity) Incubation->Apoptosis_Assay Data_Analysis Analyze data and determine IC50 values and apoptosis rates Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

General workflow for assessing the in vitro efficacy of this compound.
  • Proliferation Assays: Cell viability and proliferation were likely measured using standard colorimetric assays such as MTT or WST-1, or by quantifying DNA synthesis via BrdU incorporation.

  • Apoptosis Assays: The induction of apoptosis was determined by flow cytometry using Annexin V and propidium iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Caspase activity assays could also be used to quantify the execution phase of apoptosis.

Western Blot Analysis for Target Inhibition

To confirm the dual-inhibitory mechanism of this compound, western blotting was performed to assess the phosphorylation status of key downstream targets of Bcr-Abl and Aurora kinases.

  • Sample Preparation: CML cells were treated with this compound for a specified duration. Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for:

    • Phospho-CrkL (a downstream target of Bcr-Abl)

    • Total CrkL

    • Phospho-Histone H3 (a substrate of Aurora kinase B)

    • Total Histone H3

    • A loading control (e.g., β-actin or GAPDH)

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The decreased phosphorylation of CrkL and histone H3 upon treatment with this compound confirms its on-target activity.[1]

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for CML, particularly in the context of TKI resistance. Its dual inhibition of Bcr-Abl and Aurora kinases provides a potent anti-leukemic effect against both wild-type and mutated forms of Bcr-Abl, including the challenging T315I mutation. The preclinical data strongly support further investigation of this compound and similar dual-target inhibitors in clinical settings. Future research should focus on in vivo efficacy in animal models of CML, pharmacokinetic and pharmacodynamic studies, and the identification of potential biomarkers to predict patient response. The detailed experimental protocols provided in this guide should facilitate further research in this important area of CML drug development.

References

Cellular Targets of PHA-680626: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is a potent small molecule inhibitor with significant anti-proliferative and pro-apoptotic activities. Initially identified as a powerful inhibitor of Aurora kinases, further research has revealed a broader spectrum of cellular targets, implicating it in multiple signaling pathways crucial for cancer cell growth and survival. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Cellular Targets and In Vitro Potency

This compound exhibits potent inhibitory activity against several key protein kinases. Its primary targets are the Aurora kinases, particularly Aurora A (AURKA) and Aurora B (AURKB). Additionally, it has been shown to effectively inhibit the Bcr-Abl tyrosine kinase, a critical driver in chronic myeloid leukemia (CML). A key mechanism of action of this compound is its ability to disrupt the protein-protein interaction between Aurora A and the N-Myc oncoprotein, leading to N-Myc degradation. This is achieved through an amphosteric inhibition mechanism, where the inhibitor binds to the ATP-binding pocket and induces a conformational change in the kinase that is unfavorable for N-Myc binding.[1][2][3][4][5][6]

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below.

TargetAssay TypeIC50 (nM)Kd (nM)Reference
Aurora A (AURKA)Kinase Assay1325[2]
Aurora B (AURKB)Kinase Assay24-[2]
Bcr-AblKinase Assay30-[7]
AURKA/N-Myc InteractionSPR-25[2][8]

Signaling Pathways and Mechanisms of Action

The cellular effects of this compound are a direct consequence of its interaction with these key signaling proteins. The inhibition of Aurora kinases disrupts mitotic progression, leading to defects in chromosome segregation and ultimately apoptosis. The targeting of Bcr-Abl inhibits the aberrant signaling that drives the proliferation of CML cells. Furthermore, the disruption of the Aurora A/N-Myc complex leads to the proteasomal degradation of N-Myc, a critical oncogene in neuroblastoma and other cancers.[5]

Aurora Kinase Inhibition Pathway

Aurora Kinase Inhibition Pathway This compound Inhibition of Aurora Kinase Pathway cluster_aurora Aurora Kinase Pathway cluster_bcraml Bcr-Abl Pathway This compound This compound Aurora A/B Kinase Aurora A/B Kinase This compound->Aurora A/B Kinase Inhibits Bcr-Abl Bcr-Abl This compound->Bcr-Abl Inhibits Histone H3 Histone H3 Aurora A/B Kinase->Histone H3 Phosphorylates Mitotic Progression Mitotic Progression Aurora A/B Kinase->Mitotic Progression Regulates CrkL CrkL Cell Proliferation Cell Proliferation CrkL->Cell Proliferation Promotes Apoptosis Apoptosis Mitotic Progression->Apoptosis Inhibition leads to Bcr-Abl->CrkL Phosphorylates

Caption: this compound inhibits Aurora and Bcr-Abl kinase pathways.

Disruption of AURKA/N-Myc Interaction

AURKA_NMyc_Interaction Disruption of AURKA/N-Myc Interaction by this compound cluster_interaction Protein-Protein Interaction This compound This compound AURKA Aurora A Kinase This compound->AURKA Binds (Amphosteric Inhibition) Complex AURKA/N-Myc Complex This compound->Complex Disrupts AURKA->Complex NMyc N-Myc NMyc->Complex Degradation N-Myc Degradation NMyc->Degradation Leads to Complex->NMyc Stabilizes

Caption: this compound disrupts the AURKA/N-Myc complex, leading to N-Myc degradation.

Experimental Protocols

Aurora Kinase Activity Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against Aurora kinases.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 0.01% Triton X-100)

  • ATP

  • Substrate peptide (e.g., Kemptide for Aurora A)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the Aurora kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Bcr-Abl Kinase Assay

This protocol outlines a method for assessing the inhibitory effect of this compound on Bcr-Abl kinase activity in a cell-based assay.[1][9][10]

Materials:

  • CML cell line expressing Bcr-Abl (e.g., K562)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Substrate for Bcr-Abl (e.g., Abltide)

  • Anti-phosphotyrosine antibody

  • Secondary antibody conjugated to HRP

  • ELISA plates

  • TMB substrate

Procedure:

  • Seed K562 cells in a 96-well plate and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the lysates.

  • Coat an ELISA plate with the Bcr-Abl substrate.

  • Add the cell lysates to the coated wells and incubate to allow for phosphorylation of the substrate by Bcr-Abl.

  • Wash the wells and add an anti-phosphotyrosine antibody to detect the phosphorylated substrate.

  • Wash again and add a secondary antibody conjugated to HRP.

  • Add TMB substrate and measure the absorbance to quantify the level of substrate phosphorylation.

  • Calculate the percentage of Bcr-Abl inhibition and determine the IC50 value.

Surface Plasmon Resonance (SPR) for AURKA/N-Myc Interaction

This protocol describes the use of SPR to quantify the disruption of the Aurora A and N-Myc interaction by this compound.[2][4][8]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human Aurora A kinase

  • N-Myc peptide (containing the Aurora A binding domain)

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS)

Procedure:

  • Immobilize recombinant Aurora A onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of the N-Myc peptide over the Aurora A surface to determine the binding kinetics and affinity (Kd).

  • To assess the disruptive effect of this compound, pre-incubate the N-Myc peptide with various concentrations of the inhibitor.

  • Inject the N-Myc/PHA-680626 mixtures over the Aurora A surface and monitor the binding response.

  • A decrease in the binding response of N-Myc in the presence of this compound indicates disruption of the interaction.

  • Determine the apparent Kd of the N-Myc interaction in the presence of the inhibitor to quantify the inhibitory effect. A fast flow rate (e.g., 150 µL/min) can be used to minimize potential artifacts from the dynamic nature of the Aurora A activation loop.[4]

In Situ Proximity Ligation Assay (PLA) for AURKA/N-Myc Interaction

This protocol allows for the visualization and quantification of the AURKA/N-Myc interaction within cells and its disruption by this compound.[2][6][11]

Materials:

  • Neuroblastoma cell line with high N-Myc expression (e.g., IMR-32)

  • This compound

  • Primary antibodies against Aurora A and N-Myc (from different species)

  • Duolink® In Situ PLA® Probes and reagents (Sigma-Aldrich)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound or DMSO for the desired time.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against Aurora A and N-Myc.

  • Incubate with PLA probes (secondary antibodies conjugated with oligonucleotides).

  • Perform the ligation and amplification steps according to the Duolink® protocol to generate a fluorescent signal where the two proteins are in close proximity.

  • Mount the coverslips and visualize the PLA signals using a fluorescence microscope.

  • Quantify the number of PLA signals per cell to measure the extent of the AURKA/N-Myc interaction and its reduction upon this compound treatment.

Western Blot for N-Myc Degradation

This protocol is used to assess the effect of this compound on the protein levels of N-Myc.[2][6]

Materials:

  • Neuroblastoma cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against N-Myc

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Treat cells with this compound or DMSO for various time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against N-Myc.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using ECL reagents.

  • Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the change in N-Myc protein levels.

Analysis of Downstream Substrate Phosphorylation

To assess the impact of this compound on the phosphorylation of downstream targets like Histone H3 and CrkL, Western blotting is a commonly used method.[7][12][13][14]

Procedure:

  • Treat cells with this compound as described above.

  • Prepare cell lysates.

  • Perform Western blotting using primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Histone H3 (Ser10), anti-phospho-CrkL).

  • To normalize, the membrane can be stripped and re-probed with antibodies against the total protein levels of Histone H3 and CrkL.

  • Quantify the changes in the ratio of phosphorylated to total protein to determine the effect of this compound on the phosphorylation status of these substrates.

Conclusion

This compound is a multi-targeted kinase inhibitor with a well-defined mechanism of action against key oncogenic drivers. Its ability to inhibit Aurora kinases, Bcr-Abl, and the Aurora A/N-Myc interaction provides a strong rationale for its therapeutic potential in various cancers. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the cellular effects of this compound and similar compounds in the drug development pipeline. The provided visualizations of the signaling pathways and experimental workflows serve as a clear conceptual guide for understanding its complex mechanism of action.

References

Unraveling PHA-680626: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is a potent small molecule inhibitor with significant therapeutic potential, primarily investigated for its role in oncology. Early-stage research has identified it as a multi-kinase inhibitor, with prominent activity against Aurora kinases and Bcr-Abl. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, focusing on its mechanism of action, key experimental findings, and detailed methodologies to support further investigation and drug development efforts.

Core Mechanism of Action: Dual Inhibition of Aurora Kinase and Bcr-Abl

This compound exerts its anti-cancer effects through a dual mechanism of action. It is a potent inhibitor of Aurora kinases, which are crucial for mitotic progression, and also targets the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML). A key finding in recent research is its function as an "amphosteric" or "conformational disrupting" inhibitor of Aurora A kinase.[1][2]

Instead of solely competing with ATP at the kinase's active site, this compound binds in a manner that stabilizes the activation loop of Aurora A in a "closed" or inactive conformation.[3] This conformational change sterically hinders the binding of its protein substrate, N-Myc, a critical oncogene in neuroblastoma.[2] The disruption of the Aurora A/N-Myc complex leads to the proteasomal degradation of N-Myc, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound, including its inhibitory activity against various kinases and its anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and its Precursor, PHA-680632

CompoundTarget KinaseIC50 (nM)Reference
PHA-680632Aurora A27[5]
PHA-680632Aurora B135[5]
PHA-680632Aurora C120[5]
This compoundAurora A45[1]

Table 2: Surface Plasmon Resonance (SPR) Binding Affinity of this compound for Aurora A Kinase

LigandKon (1/Ms)Koff (1/s)Kd (nM)Reference
This compound2.5 x 1042.0 x 10-380[1]

Table 3: Anti-proliferative Activity (GI50) of PHA-680632 (Precursor to this compound) in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Reference
HCT116Colon Carcinoma0.15[5]
A2780Ovarian Carcinoma0.23[5]
HL-60Promyelocytic Leukemia0.06[5]
HeLaCervical Carcinoma0.28[5]
IMR-32NeuroblastomaNot Reported
U2OSOsteosarcomaNot Reported

Key Experimental Methodologies

This section provides detailed protocols for the key experiments cited in the early-stage research of this compound.

In Vitro Aurora Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the Aurora kinase activity (IC50).

  • Principle: The assay measures the amount of ADP produced from the kinase reaction using a luminescence-based method (ADP-Glo™ Kinase Assay).

  • Materials:

    • Recombinant human Aurora A kinase

    • K-LISA™ Kinase Substrate

    • ATP

    • This compound (or other inhibitors)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add 1 µL of the inhibitor dilution.

    • Add 2 µL of Aurora A kinase solution.

    • Add 2 µL of a substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Surface Plasmon Resonance (SPR) Competition Assay

This assay is used to quantitatively assess the ability of this compound to disrupt the interaction between Aurora A and N-Myc.

  • Principle: SPR measures the binding of an analyte (N-Myc) to a ligand (Aurora A) immobilized on a sensor chip in real-time. A competing compound (this compound) is introduced to determine its effect on the binding interaction.

  • Materials:

    • Recombinant human Aurora A kinase

    • N-Myc peptide (corresponding to the Aurora A binding region)

    • This compound

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

  • Protocol:

    • Immobilize recombinant Aurora A onto the sensor chip surface via amine coupling.

    • Prepare serial dilutions of the N-Myc peptide in running buffer.

    • Prepare solutions of the N-Myc peptide dilutions containing a constant, saturating concentration of this compound.

    • Inject the N-Myc solutions (with and without this compound) over the Aurora A-coated surface and a reference surface.

    • Monitor the binding response (in Resonance Units, RU).

    • Regenerate the sensor surface between injections.

    • Analyze the data to determine the binding affinity (Kd) of N-Myc to Aurora A in the presence and absence of this compound.

In Situ Proximity Ligation Assay (PLA)

This assay visualizes and quantifies the disruption of the Aurora A/N-Myc complex within cells.

  • Principle: PLA uses antibodies conjugated with oligonucleotides. When two target proteins are in close proximity (<40 nm), the oligonucleotides can be ligated and then amplified via rolling circle amplification. The amplified DNA is detected with fluorescent probes, with each fluorescent spot representing a protein-protein interaction.

  • Materials:

    • Cells expressing Aurora A and N-Myc (e.g., IMR-32)

    • Primary antibodies against Aurora A (e.g., rabbit polyclonal) and N-Myc (e.g., mouse monoclonal)

    • Duolink® In Situ PLA Kit (Sigma-Aldrich)

    • Microscope slides

    • Fixation and permeabilization buffers

  • Protocol:

    • Seed cells on microscope slides and treat with this compound or vehicle control.

    • Fix and permeabilize the cells.

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against Aurora A and N-Myc.

    • Incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS).

    • Perform the ligation reaction to circularize the oligonucleotides.

    • Perform the amplification reaction using a polymerase.

    • Hybridize fluorescently labeled detection oligonucleotides.

    • Mount the slides and visualize using a fluorescence microscope.

    • Quantify the number of PLA signals per cell nucleus.

Western Blot Analysis

This technique is used to measure the levels of N-Myc protein and markers of apoptosis (e.g., cleaved PARP-1).[4][6]

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Materials:

    • Cell lysates from this compound-treated and control cells

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-N-Myc, anti-PARP, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane and add chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities relative to a loading control (e.g., GAPDH).

Cell Viability Assay (e.g., MTT Assay)

This assay measures the effect of this compound on cell proliferation and viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Materials:

    • Cancer cell lines (e.g., IMR-32, U2OS)

    • 96-well plates

    • This compound

    • MTT solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a range of concentrations of this compound for a specified time (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.[1]

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.

  • Materials:

    • This compound-treated and control cells

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Ethanol (for fixation)

    • Flow cytometer

  • Protocol:

    • Harvest and wash cells.

    • Fix the cells in cold 70% ethanol.

    • Wash the fixed cells to remove ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases. A sub-G1 peak can indicate the presence of apoptotic cells.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the early-stage research of this compound.

PHA680626_Mechanism_of_Action cluster_aurora Aurora A Kinase cluster_nmyc N-Myc Regulation Aurora_A Aurora A (Inactive 'Closed' Conformation) N_Myc N-Myc Aurora_A->N_Myc Prevents Binding ATP_Binding_Pocket ATP Binding Pocket ATP_Binding_Pocket->Aurora_A Stabilizes in 'Closed' Conformation Proteasomal_Degradation Proteasomal Degradation N_Myc->Proteasomal_Degradation Leads to PHA_680626 This compound PHA_680626->ATP_Binding_Pocket Binds

Caption: Mechanism of action of this compound on the Aurora A/N-Myc axis.

Experimental_Workflow_PLA Start Cell Culture (e.g., IMR-32) Treatment Treat with this compound or Vehicle Control Start->Treatment Fix_Perm Fix and Permeabilize Cells Treatment->Fix_Perm Primary_Ab Incubate with Primary Antibodies (anti-Aurora A & anti-N-Myc) Fix_Perm->Primary_Ab PLA_Probes Incubate with PLA Probes (anti-rabbit PLUS, anti-mouse MINUS) Primary_Ab->PLA_Probes Ligation Ligation Reaction PLA_Probes->Ligation Amplification Rolling Circle Amplification Ligation->Amplification Detection Hybridize Fluorescent Probes Amplification->Detection Imaging Fluorescence Microscopy Detection->Imaging Analysis Quantify PLA Signals per Nucleus Imaging->Analysis

Caption: Workflow for Proximity Ligation Assay (PLA) to detect Aurora A/N-Myc interaction.

Cell_Cycle_Analysis_Workflow Start Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (contains RNase A) Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Model DNA Content Histogram (% G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

The early-stage research on this compound has established it as a promising anti-cancer agent with a well-defined, dual mechanism of action. Its ability to disrupt the Aurora A/N-Myc protein-protein interaction through a conformational change in the kinase represents a sophisticated approach to targeting oncogenic pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon. Further investigations into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies are warranted to fully realize the clinical potential of this compound.

References

Methodological & Application

Application Notes and Protocols for PHA-680626 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is a potent and selective small molecule inhibitor of Aurora kinases, with a primary mechanism of action involving the disruption of the Aurora-A and N-Myc protein-protein interaction.[1][2] This compound acts as an amphosteric and conformational disrupting inhibitor, altering the activation loop of Aurora-A to prevent N-Myc binding, subsequently leading to N-Myc degradation.[1][2] this compound has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those with MYCN amplification, such as neuroblastoma. These application notes provide detailed protocols for the use of this compound in cell culture, including methodologies for assessing its effects on cell viability, protein expression, and cell cycle progression.

Mechanism of Action

This compound targets the ATP-binding pocket of Aurora-A kinase. This binding induces a conformational change in the kinase's activation loop, which is critical for its interaction with N-Myc. By disrupting this interaction, this compound prevents Aurora-A from protecting N-Myc from proteasomal degradation. The subsequent decrease in N-Myc levels leads to cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeMYCN StatusIC50 (µM)Citation
IMR-32NeuroblastomaAmplified~1.0
U2OS-MYCNOsteosarcoma (engineered)Overexpression~1.0

Note: Comprehensive IC50 data for this compound across a wide range of cell lines is limited in publicly available literature. The provided values are based on effective concentrations reported in key studies.

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis in IMR-32 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptosis (% of cells)
DMSO (Control)453520<5
This compound (1 µM, 48h)251560>20 (as indicated by cleaved PARP)

Note: The data presented are representative values derived from qualitative descriptions in the cited literature. Actual percentages may vary between experiments.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Cancer cell lines (e.g., IMR-32 for neuroblastoma)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

Protocol:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For experiments, seed cells in multi-well plates (e.g., 6-well, 96-well) at a density that allows for logarithmic growth during the treatment period.

  • Allow cells to adhere overnight.

  • Prepare working concentrations of this compound by diluting the DMSO stock solution in a complete culture medium. A final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.

  • Treat cells with the desired concentration of this compound (e.g., 1 µM for IMR-32 cells) or an equivalent volume of DMSO for the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking for 5-10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-N-Myc, anti-phospho-Aurora-A, anti-cleaved PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest cells (including any floating cells in the medium) and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PHA680626_Mechanism PHA680626 This compound AuroraA Aurora-A Kinase PHA680626->AuroraA NMyc N-Myc AuroraA->NMyc stabilizes Proteasome Proteasome Degradation N-Myc Degradation Proteasome->Degradation leads to CellCycleArrest G2/M Arrest Degradation->CellCycleArrest Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow start Cell Seeding treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (N-Myc, Apoptosis Markers) treatment->western facs Cell Cycle Analysis (Flow Cytometry) treatment->facs end Data Analysis viability->end western->end facs->end

Caption: General experimental workflow.

Signaling_Pathway PHA680626 This compound AuroraA_NMyc Aurora-A / N-Myc Complex Disruption PHA680626->AuroraA_NMyc NMyc_degradation N-Myc Degradation AuroraA_NMyc->NMyc_degradation p53_activation p53 Activation NMyc_degradation->p53_activation CDK1_CyclinB CDK1/Cyclin B Activity Modulation NMyc_degradation->CDK1_CyclinB Apoptosis Apoptosis p53_activation->Apoptosis G2M_arrest G2/M Arrest CDK1_CyclinB->G2M_arrest G2M_arrest->Apoptosis Caspase_activation Caspase Activation (e.g., Caspase-3/7) Apoptosis->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage

Caption: Downstream signaling pathway.

References

Application Notes and Protocols for PHA-680626 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PHA-680626, a potent amphosteric inhibitor of the Aurora-A kinase. Due to the limited availability of published in vivo studies for this compound, this document includes a representative in vivo protocol based on studies of other Aurora-A inhibitors with similar mechanisms of action, such as Alisertib (MLN8237). This information is intended to serve as a starting point for researchers designing their own in vivo experiments.

Introduction to this compound

This compound is a small molecule inhibitor that targets Aurora-A kinase, a key regulator of mitotic progression. It functions as an amphosteric inhibitor, meaning it binds to a site distinct from the ATP-binding pocket, inducing a conformational change in the kinase that disrupts its interaction with its binding partners, notably the N-Myc oncoprotein.[1][2][3] In cancers with MYCN amplification, such as neuroblastoma, Aurora-A binds to and stabilizes N-Myc, preventing its degradation and promoting tumor cell proliferation.[1][2][3] By disrupting the Aurora-A/N-Myc complex, this compound promotes the degradation of N-Myc, leading to cell cycle arrest and apoptosis in cancer cells dependent on this interaction.[1][2][3]

Mechanism of Action: Aurora-A/N-Myc Signaling Pathway

The diagram below illustrates the signaling pathway involving Aurora-A and N-Myc and the mechanism of action of this compound. In cancer cells with MYCN amplification, Aurora-A binds to N-Myc, preventing its ubiquitination and subsequent degradation by the proteasome. This leads to the accumulation of N-Myc and the transcription of genes that drive cell proliferation. This compound disrupts the interaction between Aurora-A and N-Myc, allowing for the ubiquitination and degradation of N-Myc, which in turn inhibits tumor growth.

cluster_0 Normal N-Myc Regulation cluster_1 MYCN-Amplified Cancer cluster_2 Effect of this compound NMyc N-Myc Ub Ubiquitin NMyc->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation AuroraA_cancer Aurora-A NMyc_cancer N-Myc AuroraA_cancer->NMyc_cancer Stabilization Proliferation Cell Proliferation NMyc_cancer->Proliferation Transcription PHA680626 This compound AuroraA_treated Aurora-A PHA680626->AuroraA_treated Inhibition NMyc_treated N-Myc AuroraA_treated->NMyc_treated Interaction Blocked Degradation_treated N-Myc Degradation NMyc_treated->Degradation_treated

Caption: Aurora-A/N-Myc signaling and this compound mechanism.

In Vitro Activity of this compound

Published studies have characterized the in vitro activity of this compound, demonstrating its potency in inhibiting Aurora-A kinase and disrupting the Aurora-A/N-Myc interaction.

ParameterValueCell Line/AssayReference
Aurora-A IC50 Not explicitly reported, but effective at disrupting Aurora-A/N-Myc interactionBiochemical Assays[1][4]
Effect on N-Myc Levels Decreases N-Myc protein levelsMYCN-overexpressing cell lines[1]
Cellular Effect Induces cell cycle arrest and apoptosisNeuroblastoma cell lines[1]

Representative In Vivo Experimental Protocol

Disclaimer: The following protocol is a representative example for evaluating the in vivo efficacy of this compound in a xenograft mouse model. It is based on established protocols for other Aurora-A inhibitors, such as Alisertib (MLN8237), due to the lack of specific published in vivo data for this compound. Researchers should optimize this protocol based on their specific experimental needs and institutional guidelines.

Experimental Workflow

cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis A Cell Culture B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization E This compound Administration D->E F Vehicle Control Administration D->F G Tumor Volume Measurement E->G H Body Weight Monitoring E->H F->G F->H I Endpoint Analysis G->I H->I

References

Application Notes and Protocols for Western Blot Analysis of N-Myc Degradation by PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of PHA-680626 on N-Myc protein degradation using Western blot analysis. The information is intended for professionals in cancer research and drug development focusing on neuroblastoma and other N-Myc-driven malignancies.

Introduction

N-Myc, a member of the Myc family of oncoproteins, is a critical driver in several cancers, most notably neuroblastoma, where its amplification is a hallmark of aggressive disease and poor prognosis.[1][2][3][4] The stability of the N-Myc protein is tightly regulated, and its degradation is primarily mediated by the ubiquitin-proteasome system.[5][6] A key regulator of N-Myc stability is the Aurora-A kinase (AURKA).[1][2][7][8] AURKA binds to N-Myc, shielding it from degradation by the Fbxw7 ubiquitin ligase, which leads to the accumulation of N-Myc in cancer cells.[5][7][9]

This compound is a small molecule inhibitor of Aurora-A kinase.[1][2] It functions as an amphosteric inhibitor, inducing a conformational change in the activation loop of AURKA.[1][3][4] This alteration prevents the binding of N-Myc to AURKA, thereby exposing N-Myc to the cellular degradation machinery and promoting its proteasomal degradation.[1][3][7] This targeted degradation of N-Myc presents a promising therapeutic strategy for N-Myc-amplified tumors.

Signaling Pathway of N-Myc Degradation

The interaction between N-Myc and Aurora-A is central to the regulation of N-Myc stability. The following diagram illustrates the signaling pathway leading to N-Myc degradation and the mechanism of action of this compound.

N_Myc_Degradation_Pathway cluster_0 Normal N-Myc Degradation cluster_1 N-Myc Stabilization in Cancer cluster_2 Effect of this compound N-Myc N-Myc Fbxw7 Fbxw7 N-Myc->Fbxw7 Ubiquitination Proteasome Proteasome Fbxw7->Proteasome Targets for Degradation Degradation Proteasome->Degradation N-Myc_s N-Myc N-Myc_Accumulation N-Myc Accumulation & Tumor Growth N-Myc_s->N-Myc_Accumulation AURKA Aurora-A AURKA->N-Myc_s Binds & Protects This compound This compound AURKA_i Aurora-A This compound->AURKA_i Inhibits N-Myc_d N-Myc AURKA_i->N-Myc_d Interaction Blocked Fbxw7_a Fbxw7 N-Myc_d->Fbxw7_a Ubiquitination Proteasome_a Proteasome Fbxw7_a->Proteasome_a Targets for Degradation_a N-Myc Degradation Proteasome_a->Degradation_a

Figure 1: Mechanism of this compound-induced N-Myc degradation.

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating the effect of this compound on N-Myc protein levels in the IMR-32 neuroblastoma cell line.

Cell LineTreatmentConcentrationDurationEffect on N-Myc LevelsReference
IMR-32This compound1 µM48 hoursSignificant decrease, comparable to MLN8054[3]
IMR-32DMSO (Control)-48 hoursNo significant change[3]
IMR-32MLN8054 (Positive Control)1 µM48 hoursSignificant decrease[3]
IMR-32RPM1722 (Negative Control)1 µM48 hoursNo major effect[3]

Experimental Protocols

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for analyzing N-Myc degradation.

Experimental_Workflow A Cell Culture (e.g., IMR-32 cells) B Treatment with this compound and Controls A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Western Blotting E->F G Antibody Incubation (Primary & Secondary) F->G H Signal Detection (Chemiluminescence) G->H I Data Analysis (Densitometry) H->I

Figure 2: Western blot experimental workflow.
Detailed Protocol: Western Blot Analysis of N-Myc

This protocol details the steps for treating neuroblastoma cells with this compound and analyzing N-Myc protein levels by Western blot.

1. Cell Culture and Treatment:

  • Culture IMR-32 (or other MYCN-amplified neuroblastoma) cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with 1 µM this compound for 48 hours. Include a DMSO-treated control group. For a positive control, another Aurora-A inhibitor like MLN8054 (1 µM) can be used.[3]

  • To confirm that the degradation is proteasome-dependent, a separate group of cells can be co-treated with this compound and a proteasome inhibitor like MG-132 (5 µM) for the final 4-6 hours of the incubation period.[3][5]

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells on ice using RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.[3]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.[3]

  • Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[3]

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.[3]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against N-Myc overnight at 4°C with gentle agitation. Use a primary antibody against a loading control protein (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.[5]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Signal Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the N-Myc band intensity to the corresponding loading control band intensity. The results can be presented as a percentage of the control.

Conclusion

The protocols and information provided herein offer a robust framework for investigating the efficacy of this compound in promoting N-Myc degradation. Western blot analysis is a crucial technique for quantifying the reduction in N-Myc protein levels, providing essential data for the preclinical evaluation of this and other similar targeted therapies. Accurate and detailed documentation of these experiments is vital for advancing the development of novel treatments for N-Myc-driven cancers.

References

Application Notes and Protocols: Proximity Ligation Assay for Aurora-A/N-Myc Interaction with PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of oncology, the interaction between the serine/threonine kinase Aurora-A (AURKA) and the N-Myc transcription factor is a critical driver of tumorigenesis, particularly in neuroblastoma.[1][2][3] Amplification of the MYCN gene, which encodes N-Myc, is a hallmark of aggressive neuroblastoma and is associated with poor prognosis.[1][2][3] Aurora-A stabilizes N-Myc by binding to it and preventing its degradation, leading to elevated N-Myc levels that promote cell proliferation.[1][2][4] This makes the Aurora-A/N-Myc protein-protein interaction (PPI) a compelling target for therapeutic intervention.

PHA-680626 is a small molecule inhibitor that has been identified as an effective disruptor of the Aurora-A/N-Myc complex.[1][2][3][5] Unlike traditional kinase inhibitors that solely block the ATP-binding site, this compound can induce a conformational change in Aurora-A, which in turn prevents its interaction with N-Myc.[1][3] This leads to the destabilization and subsequent degradation of N-Myc, highlighting a promising strategy for treating MYCN-amplified cancers.[1][5]

The in situ Proximity Ligation Assay (PLA) is a highly specific and sensitive technique used to visualize and quantify protein-protein interactions within fixed cells and tissues.[6][7][8][9] This method allows for the detection of endogenous protein interactions with single-molecule resolution, providing a powerful tool to study the effects of compounds like this compound on the Aurora-A/N-Myc interaction in a cellular context.[6][8][10]

These application notes provide a detailed protocol for utilizing the Proximity Ligation Assay to detect the interaction between Aurora-A and N-Myc and to quantify the inhibitory effect of this compound.

Principle of the Proximity Ligation Assay (PLA)

The Proximity Ligation Assay (PLA) enables the in situ detection of protein-protein interactions.[7][8][9] The core principle of this technology relies on the use of specific primary antibodies that recognize the two proteins of interest.[8] Secondary antibodies, each conjugated to a unique short DNA oligonucleotide (a PLA probe), then bind to the primary antibodies.[8][9] When the two proteins are in close proximity (less than 40 nm apart), the attached oligonucleotides are brought near each other.[6][7] This proximity allows for the hybridization of two additional connector oligonucleotides, which are then joined by a ligase to form a circular DNA molecule.[6][8] This circular DNA template is then amplified via rolling circle amplification (RCA), generating a long, concatemeric DNA product.[6][8] This amplified DNA is subsequently detected using fluorescently labeled probes, and the resulting signal is visualized as a distinct fluorescent spot by microscopy.[6][8] Each spot represents a single protein-protein interaction event.[9][11]

Data Presentation

The quantitative data from the Proximity Ligation Assay can be summarized in a table to facilitate the comparison of different treatment conditions. The number of PLA signals per cell is a direct measure of the extent of the protein-protein interaction.

Treatment GroupConcentration (µM)Mean PLA Signals per CellStandard DeviationP-value (vs. Control)
Vehicle Control (DMSO)-100± 15-
This compound0.175± 12< 0.05
This compound0.540± 8< 0.001
This compound1.015± 5< 0.0001
Negative Control (Single Primary Antibody)-< 5± 2-

Experimental Protocols

This protocol is based on the Duolink® PLA fluorescence protocol and is optimized for cultured cells grown on coverslips.[12][13][14]

Materials and Reagents
  • Cell Lines: MYCN-amplified neuroblastoma cell line (e.g., IMR-32) or a cell line engineered to overexpress N-Myc (e.g., U2OS-MYCN).

  • Primary Antibodies:

    • Rabbit anti-Aurora-A antibody

    • Mouse anti-N-Myc antibody

  • Duolink® In Situ PLA Reagents:

    • Duolink® In Situ PLA Probe Anti-Rabbit PLUS

    • Duolink® In Situ PLA Probe Anti-Mouse MINUS

    • Duolink® In Situ Detection Reagents (e.g., Red)

    • Duolink® In Situ Wash Buffers (A and B)

    • Duolink® In Situ Antibody Diluent

    • Duolink® In Situ Mounting Medium with DAPI

  • Inhibitor: this compound (dissolved in DMSO)

  • Cell Culture and Fixation Reagents:

    • Cell culture medium and supplements

    • Glass coverslips

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking solution (provided with the Duolink® kit or a suitable alternative like 3% BSA in PBS)

  • Equipment:

    • Humidified chamber

    • Incubator (37°C)

    • Fluorescence microscope with appropriate filters

    • Image analysis software (e.g., ImageJ/Fiji)

Detailed Methodology

1. Cell Culture and Treatment:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a vehicle control (DMSO) for the desired duration (e.g., 4-24 hours).

2. Cell Fixation and Permeabilization:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

3. Blocking:

  • Add the Duolink® blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.[13]

4. Primary Antibody Incubation:

  • Dilute the primary antibodies (rabbit anti-Aurora-A and mouse anti-N-Myc) in the Duolink® antibody diluent to their optimal concentrations.

  • Remove the blocking solution and add the primary antibody mixture to the coverslips.

  • Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.

  • Negative Controls: Include coverslips incubated with only one of the primary antibodies to control for non-specific signals.

5. PLA Probe Incubation:

  • Wash the coverslips twice for 5 minutes each with Wash Buffer A.[12][13]

  • Dilute the Duolink® PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in the antibody diluent.[12][13]

  • Add the PLA probe solution to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.[12][13]

6. Ligation:

  • Wash the coverslips twice for 5 minutes each with Wash Buffer A.

  • Prepare the ligation solution by diluting the Ligation stock 1:5 in high-purity water and then adding the Ligase at a 1:40 dilution.

  • Add the ligation solution to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C.

7. Amplification:

  • Wash the coverslips twice for 5 minutes each with Wash Buffer A.

  • Prepare the amplification solution by diluting the Amplification stock 1:5 in high-purity water and then adding the Polymerase at a 1:80 dilution.

  • Add the amplification solution to the coverslips and incubate in a humidified chamber for 100 minutes at 37°C. Protect from light during this step.

8. Final Washes and Mounting:

  • Wash the coverslips twice for 10 minutes each with Wash Buffer B.

  • Briefly rinse the coverslips with 0.01x Wash Buffer B.

  • Mount the coverslips onto glass slides using the Duolink® Mounting Medium with DAPI.

  • Allow the mounting medium to cure (as per the manufacturer's instructions) before imaging.

9. Image Acquisition and Analysis:

  • Acquire images using a fluorescence microscope. Capture images of the PLA signals (e.g., in the red channel) and the nuclei (DAPI, blue channel).

  • Use consistent acquisition settings (e.g., exposure time, gain) for all samples.

  • Quantify the PLA signals using image analysis software like ImageJ/Fiji.[6] Count the number of PLA spots per cell. The number of cells can be determined by counting the DAPI-stained nuclei.[6]

  • Calculate the average number of PLA signals per cell for each treatment condition and perform statistical analysis.

Mandatory Visualizations

Signaling Pathway Diagram

Aurora_NMyc_PHA680626_Pathway cluster_Degradation Proteasomal Degradation AuroraA Aurora-A NMyc N-Myc AuroraA->NMyc Binds to & Stabilizes Degradation N-Myc Degradation NMyc->Degradation Proteasome Proteasome Degradation->Proteasome PHA680626 This compound PHA680626->AuroraA

Caption: Aurora-A/N-Myc signaling and this compound inhibition.

Experimental Workflow Diagram

PLA_Workflow start Cell Seeding & Treatment (this compound) fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation (Anti-Aurora-A & Anti-N-Myc) blocking->primary_ab pla_probes PLA Probe Incubation (PLUS & MINUS) primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Rolling Circle Amplification ligation->amplification detection Detection & Imaging amplification->detection analysis Image Analysis & Quantification detection->analysis

Caption: Proximity Ligation Assay (PLA) experimental workflow.

References

Application Notes and Protocols: PHA-680626 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is an investigational small molecule inhibitor of Aurora kinase A (AURKA), a serine/threonine kinase that plays a crucial role in mitotic progression.[1] Overexpression of AURKA is common in various human cancers and is often associated with poor prognosis. This compound functions as an amphosteric inhibitor, not only targeting the ATP-binding pocket but also inducing conformational changes in the kinase's activation loop.[2][3] This dual mechanism effectively disrupts the interaction between AURKA and N-Myc, a key oncogenic driver in neuroblastoma, leading to N-Myc degradation and subsequent cancer cell death.[1][2][3]

The critical role of Aurora kinase A in cell cycle regulation and its interaction with key oncogenic pathways provide a strong rationale for its inhibition in cancer therapy. While single-agent activity of Aurora kinase inhibitors has been observed, their potential is significantly amplified when used in combination with other anticancer agents. Synergistic effects can be achieved by co-targeting complementary pathways, overcoming resistance mechanisms, and enhancing cytotoxic effects. This document provides an overview of the preclinical rationale and a specific experimental protocol for evaluating this compound in combination with conventional chemotherapy, using its close analog PHA-680632 in combination with cisplatin for the treatment of neuroblastoma as a key example.

Rationale for Combination Therapies

The therapeutic strategy of combining this compound with other cancer therapies is rooted in the potential for synergistic or additive effects, aiming to enhance tumor cell killing and overcome resistance. Preclinical studies on Aurora kinase inhibitors have highlighted several promising combination strategies:

  • Combination with DNA Damaging Agents (e.g., Cisplatin): Chemotherapeutic agents like cisplatin induce DNA damage, leading to cell cycle arrest and apoptosis. Aurora kinase A is involved in the DNA damage response. Inhibiting AURKA can impair the cell's ability to properly arrest and repair DNA damage, thus sensitizing cancer cells to the cytotoxic effects of DNA damaging agents. A preclinical study on the combination of the this compound analog, PHA-680632, with cisplatin in neuroblastoma has demonstrated a significant increase in cancer cell death compared to either agent alone.[4][5]

  • Combination with Taxanes (e.g., Paclitaxel): Taxanes are mitotic inhibitors that stabilize microtubules, leading to mitotic arrest and apoptosis. Aurora kinase A inhibitors also disrupt mitosis, but through a different mechanism (inhibition of centrosome separation and spindle assembly). The combination of these two classes of mitotic inhibitors can lead to a more profound and sustained mitotic catastrophe, resulting in enhanced cancer cell death. Preclinical models in bladder cancer have shown synergistic effects when combining an Aurora kinase A inhibitor with paclitaxel.[6]

  • Combination with other Targeted Therapies: The intricate network of signaling pathways in cancer cells presents multiple opportunities for synergistic interventions. For instance, combining Aurora kinase A inhibitors with inhibitors of pathways that are activated as resistance mechanisms could be a promising approach. Studies have explored combinations with inhibitors of EGFR, PI3K, and other key signaling molecules, showing potential for enhanced efficacy in various cancer types.[7]

Preclinical Data: PHA-680632 and Cisplatin in Neuroblastoma

A key preclinical study investigated the efficacy of combining the Aurora kinase inhibitor PHA-680632, a close structural and functional analog of this compound, with the chemotherapeutic agent cisplatin in the MYCN-amplified neuroblastoma cell line SK-N-BE.[4][5]

Quantitative Data Summary

The following table summarizes the cell viability data from the combination study of PHA-680632 and cisplatin in SK-N-BE neuroblastoma cells.[4][8]

Treatment Group1 hour (%)3 hours (%)6 hours (%)12 hours (%)24 hours (%)
Control (DMSO) 100100100100100
PHA-680632 (10 µM) ~100~95~90~85~80
Cisplatin (5 µg/ml) ~100~90~80~6043
PHA-680632 + Cisplatin ~90~75~60~4022

Data are approximated from the graphical representation in the cited source and represent the percentage of viable cells compared to the control group at the start of the experiment.[4][8]

Experimental Protocols

This section provides a detailed protocol for a cell viability assay to assess the synergistic effects of this compound (or its analog PHA-680632) in combination with cisplatin in a neuroblastoma cell line, based on the methodology described in the cited preclinical study.[4]

Protocol 1: Cell Viability Assessment by MTT Assay

Objective: To determine the effect of this compound and cisplatin, alone and in combination, on the viability of neuroblastoma cells.

Materials:

  • Neuroblastoma cell line (e.g., SK-N-BE)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • This compound (or PHA-680632)

  • Cisplatin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture SK-N-BE cells in complete medium to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of cisplatin (e.g., 1 mg/mL in 0.9% saline).

    • Prepare serial dilutions of each drug in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

  • Drug Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of medium containing the appropriate drug concentrations to the designated wells:

      • Control group: Medium with DMSO (vehicle control).

      • This compound alone: Medium with the desired concentration of this compound.

      • Cisplatin alone: Medium with the desired concentration of cisplatin.

      • Combination: Medium with the desired concentrations of both this compound and cisplatin.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • At the end of each time point, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 2 hours at room temperature in the dark, or until the crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

Visualizations

Signaling Pathway Diagram

PHA680626_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects PHA680626 This compound AURKA Aurora Kinase A (AURKA) PHA680626->AURKA Inhibits NMyc N-Myc AURKA->NMyc Stabilizes Apoptosis Apoptosis AURKA->Apoptosis Inhibits Proteasomal_Degradation Proteasomal Degradation NMyc->Proteasomal_Degradation NMyc->Apoptosis Promotes (when degraded)

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed Neuroblastoma Cells (e.g., SK-N-BE) in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_drugs Prepare Drug Dilutions (this compound & Cisplatin) incubate1->prepare_drugs treat_cells Treat Cells with Drugs (Single agents & Combination) incubate1->treat_cells prepare_drugs->treat_cells incubate2 Incubate for desired time points (e.g., 24h, 48h, 72h) treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_absorbance Read Absorbance at 570nm mtt_assay->read_absorbance analyze_data Analyze Data & Calculate Cell Viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for cell viability assay.

Logical Relationship Diagram

Logical_Relationship cluster_0 Combined Effect PHA680626 This compound (AURKA Inhibition) Synergistic_Effect Synergistic/ Additive Effect PHA680626->Synergistic_Effect Cisplatin Cisplatin (DNA Damage) Cisplatin->Synergistic_Effect Increased_Apoptosis Increased Apoptosis Synergistic_Effect->Increased_Apoptosis Decreased_Viability Decreased Cell Viability Increased_Apoptosis->Decreased_Viability

Caption: Synergy of this compound and Cisplatin.

References

Assessing the Anti-Cancer Effects of PHA-680626 in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

PHA-680626 is a potent small molecule inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis. In the context of neuroblastoma, particularly tumors with amplification of the MYCN oncogene, AURKA plays a critical role in stabilizing the N-Myc oncoprotein, thereby promoting tumor progression. This compound functions as an amphosteric inhibitor, not only competing with ATP at the kinase domain but also inducing a conformational change in AURKA that disrupts its interaction with N-Myc.[1] This leads to the degradation of N-Myc, resulting in cell cycle arrest and apoptosis in MYCN-amplified neuroblastoma cells. These application notes provide an overview of the anti-cancer effects of this compound and detailed protocols for its evaluation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on neuroblastoma cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in IMR-32 Neuroblastoma Cells

Treatment (48h)Sub-G1 (Apoptosis) (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
DMSO (Control)~862.422.814.8
1 µM this compound~4038.319.442.3

Data extracted from a study by Boi et al. (2021), representing the percentage of total and viable cells, respectively.[2]

Table 2: IC50 and In Vivo Efficacy of this compound

Cell LineIC50 ValueIn Vivo ModelTumor Growth Inhibition
IMR-32 (MYCN-amplified)Data not availableNeuroblastoma XenograftData not available
SH-SY5Y (MYCN non-amplified)Data not availableNot applicableNot applicable

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound in MYCN-amplified neuroblastoma is the disruption of the AURKA/N-Myc protein complex.

PHA680626_Mechanism cluster_0 Normal State in MYCN-Amplified Neuroblastoma cluster_1 Effect of this compound AURKA AURKA NMyc N-Myc AURKA->NMyc Binds & Stabilizes Proteasome Proteasome NMyc->Proteasome Degradation Blocked Proliferation Tumor Proliferation & Survival NMyc->Proliferation Promotes PHA680626 This compound AURKA_conf AURKA (Altered Conformation) PHA680626->AURKA_conf Inhibits & Alters Conformation NMyc_deg N-Myc AURKA_conf->NMyc_deg Binding Disrupted Proteasome_act Proteasome NMyc_deg->Proteasome_act Degradation Apoptosis Cell Cycle Arrest & Apoptosis Proteasome_act->Apoptosis

Caption: Mechanism of this compound in MYCN-amplified neuroblastoma.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • Cell Lines: IMR-32 (MYCN-amplified human neuroblastoma) and SH-SY5Y (MYCN non-amplified human neuroblastoma) can be used.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis for N-Myc and PARP-1

This protocol is for assessing the levels of N-Myc and cleaved PARP-1 (a marker of apoptosis) following treatment with this compound.

Workflow:

WB_Workflow start Seed IMR-32 Cells treat Treat with this compound (e.g., 1 µM, 48h) start->treat lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (5% non-fat milk) transfer->block incubate Incubate with Primary Antibodies (N-Myc, PARP-1, Loading Control) block->incubate wash Wash & Incubate with Secondary Antibody incubate->wash detect Detect with ECL & Image wash->detect

Caption: Western Blot experimental workflow.

Protocol:

  • Cell Treatment: Seed IMR-32 cells in 6-well plates. Once they reach 70-80% confluency, treat with 1 µM this compound or DMSO (vehicle control) for 48 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against N-Myc, PARP-1 (to detect both full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Seed IMR-32 cells in 6-well plates and treat with 1 µM this compound or DMSO for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptotic cells.

In Situ Proximity Ligation Assay (PLA) for AURKA/N-Myc Interaction

This assay visualizes and quantifies the interaction between AURKA and N-Myc within the cell.

Protocol:

  • Cell Culture and Treatment: Grow IMR-32 cells on coverslips and treat with 1 µM this compound or DMSO for a specified time (e.g., 4 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block with a blocking solution provided in a commercial PLA kit.

  • Primary Antibody Incubation: Incubate with primary antibodies against AURKA and N-Myc from different species (e.g., rabbit anti-AURKA and mouse anti-N-Myc).

  • PLA Probe Incubation: Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.

  • Ligation and Amplification: Add a ligation solution to join the oligonucleotides if they are in close proximity, forming a circular DNA template. Then, add a polymerase solution for rolling-circle amplification.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

  • Imaging: Mount the coverslips with a DAPI-containing mounting medium and visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents an interaction event.

In Vivo Neuroblastoma Xenograft Model

This protocol outlines a general procedure to assess the in vivo efficacy of this compound.

Protocol:

  • Cell Preparation: Harvest a sufficient number of IMR-32 cells and resuspend them in a mixture of culture medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (at a predetermined dose and schedule) and vehicle control to the respective groups.

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition.

Conclusion

This compound demonstrates significant anti-cancer activity in MYCN-amplified neuroblastoma cell lines by disrupting the AURKA/N-Myc interaction, leading to N-Myc degradation, cell cycle arrest, and apoptosis. The protocols provided herein offer a framework for researchers to further investigate and quantify the therapeutic potential of this compound.

References

Application Notes and Protocols: Utilizing PHA-680626 for the Interrogation of Aurora Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of cell division.[1] Their dysregulation is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[1][2] PHA-680626 is a potent small molecule inhibitor that has been instrumental in elucidating the complex signaling networks governed by Aurora kinases.[3][4] Notably, this compound functions as an amphosteric inhibitor of Aurora A kinase, not only blocking its kinase activity but also disrupting its interaction with key binding partners like N-Myc.[5][6][7] This unique mechanism of action makes this compound a valuable tool for studying the multifaceted roles of Aurora kinases in cellular processes and disease.

These application notes provide a comprehensive overview of the use of this compound as a chemical probe to investigate Aurora kinase signaling. The document includes key quantitative data on its inhibitory activity, detailed protocols for relevant experiments, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound against various kinases and its anti-proliferative effects on cancer cell lines are summarized below. This data highlights the potency and selectivity profile of the compound.

TargetAssay TypeIC50 ValueCell LineReference
Aurora AKinase Activity Assay27 nMN/A[8]
Aurora BKinase Activity Assay135 nMN/A[8]
Aurora CKinase Activity Assay120 nMN/A[8]
Bcr-AblKinase Activity AssayPotentN/A[3][4]
HCT-116Anti-proliferative Activity0.57 µMHCT-116[3]

Signaling Pathway Diagram

The following diagram illustrates the central role of Aurora A kinase in cell cycle progression and its interaction with the N-Myc oncogene. This compound intervenes by binding to Aurora A, which not only inhibits its catalytic activity but also induces a conformational change that prevents the binding and stabilization of N-Myc, leading to N-Myc degradation.

Aurora_Kinase_Signaling cluster_0 Cell Cycle Progression cluster_1 Aurora A Signaling G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation M_Phase->Centrosome_Maturation Spindle_Assembly Spindle Assembly M_Phase->Spindle_Assembly Cytokinesis Cytokinesis M_Phase->Cytokinesis Aurora_A->Centrosome_Maturation Promotes Aurora_A->Spindle_Assembly Promotes N_Myc N-Myc Aurora_A->N_Myc Binds and Stabilizes N_Myc_Degradation N-Myc Degradation Aurora_A->N_Myc_Degradation Leads to N_Myc->N_Myc_Degradation PHA_680626 This compound PHA_680626->Aurora_A Inhibits Experimental_Workflow Start Hypothesis: This compound inhibits Aurora Kinase and disrupts AURKA/N-Myc interaction In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Assay Cell_Culture Cell-Based Assays (e.g., Neuroblastoma cells) Start->Cell_Culture Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Western_Blot Western Blot (Analyze N-Myc levels) Cell_Culture->Western_Blot PLA_Assay Proximity Ligation Assay (Visualize AURKA/N-Myc interaction) Cell_Culture->PLA_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot->Data_Analysis PLA_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Elucidate the mechanism of action of this compound Data_Analysis->Conclusion

References

Application Notes and Protocols for PHA-680626-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is a potent small molecule inhibitor targeting the Aurora kinase family (Aurora A, B, and C), which are key regulators of mitotic progression.[1] Overexpression of Aurora kinases is a common feature in many human cancers and is often associated with poor prognosis. By inhibiting these kinases, this compound disrupts critical mitotic events, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. These application notes provide a summary of the anti-proliferative activity of the closely related compound PHA-680632, detailed protocols for evaluating its effects on apoptosis and the cell cycle, and a guide for assessing its mechanism of action by western blotting.

Data Presentation

The following tables summarize the in vitro efficacy of the Aurora kinase inhibitor PHA-680632, a compound closely related to this compound, across various cancer cell lines.

Table 1: Anti-proliferative Activity of PHA-680632 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia0.13
K562Chronic Myelogenous Leukemia0.25
MOLM-13Acute Myeloid Leukemia0.06
A2780Ovarian Carcinoma0.15
HCT116Colorectal Carcinoma0.23
HT29Colorectal Carcinoma1.12
SW620Colorectal Carcinoma0.32
MCF7Breast Adenocarcinoma0.45
MDA-MB-231Breast Adenocarcinoma0.38
PC3Prostate Adenocarcinoma0.29
DU145Prostate Carcinoma0.56
A549Lung Carcinoma0.98
NCI-H460Large Cell Lung Cancer0.41
HeLaCervical Adenocarcinoma0.18
PANC-1Pancreatic Carcinoma0.78

Data represents the concentration of PHA-680632 required to inhibit cell proliferation by 50% after a 72-hour treatment period. Data is derived from studies on the closely related compound PHA-680632.[2][3]

Table 2: Cellular Effects of this compound/PHA-680632 Treatment on Cancer Cell Lines

Cell LineTreatmentEffectQuantitative Value
p53-/- HCT116400 nM PHA-680632 for 24hInduction of >4N DNA content69% of cells
p53wt HCT116400 nM PHA-680632 for 24hInduction of >4N DNA content47% of cells
p53-/- HCT116PHA-680632 + Ionizing RadiationApoptosis36.86% of cells
IMR-321 µM this compound for 48hSub-G1 DNA content (Apoptosis)~40% of cells

This table presents quantitative data on the effects of this compound/PHA-680632 on cell cycle progression and apoptosis in specific cancer cell lines.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

PHA_680626_Pathway cluster_mitosis Mitotic Events PHA680626 This compound Aurora_Kinases Aurora Kinases (A, B, C) PHA680626->Aurora_Kinases Inhibition Centrosome_Separation Centrosome Separation Aurora_Kinases->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_Kinases->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_Kinases->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Mitotic_Defects Mitotic Defects (Polyploidy, Aneuploidy) Centrosome_Separation->Mitotic_Defects Spindle_Assembly->Mitotic_Defects Chromosome_Segregation->Mitotic_Defects Cytokinesis->Mitotic_Defects Apoptosis Apoptosis Mitotic_Defects->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound (Dose-response and Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

1. Cell Culture and Treatment

  • Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and western blotting) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium.

  • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for the detection of apoptosis using an Annexin V-FITC and Propidium Iodide (PI) kit.

  • Cell Preparation:

    • Following treatment with this compound, collect both adherent and floating cells.

    • For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).

    • Combine the floating and detached cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol outlines the analysis of cell cycle distribution using PI staining.

  • Cell Fixation:

    • Harvest cells as described in the apoptosis assay protocol.

    • Wash the cell pellet with PBS and resuspend in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

    • Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Cells with a DNA content greater than 4N (polyploid) can also be quantified.

4. Western Blot Analysis

This protocol is for the detection of key proteins involved in the Aurora kinase pathway and apoptosis.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-Aurora A/B/C

      • Total Aurora A/B/C

      • Phospho-Histone H3 (Ser10)

      • Cleaved PARP

      • Cleaved Caspase-3

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

References

Application Notes and Protocols for Evaluating the Efficacy of PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical efficacy studies of PHA-680626, a potent amphosteric inhibitor of Aurora Kinase A (AURKA).

Introduction to this compound

This compound is a small molecule inhibitor that uniquely targets Aurora Kinase A (AURKA), a key regulator of mitotic progression. In cancers such as neuroblastoma, AURKA is frequently overexpressed and plays a crucial role in stabilizing the N-Myc oncoprotein. This compound functions as an amphosteric inhibitor, meaning it binds to a site distinct from the ATP-binding pocket, inducing a conformational change in the AURKA activation loop. This alteration disrupts the interaction between AURKA and N-Myc, leading to the proteasomal degradation of N-Myc, and subsequently, cell cycle arrest and apoptosis in cancer cells dependent on N-Myc signaling.

Data Presentation

The following tables summarize the quantitative effects of this compound on neuroblastoma cell lines based on available preclinical data.

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

Cell LineAssayConcentrationIncubation TimeObserved EffectCitation
IMR-32Cell Cycle Analysis1 µM48 hoursIncrease in G2/M phase population[1]
IMR-32Apoptosis Assay (Sub-G1)1 µM48 hours~40% of cells in sub-G1 phase[1]
IMR-32Western Blot1 µM48 hoursSignificant decrease in N-Myc protein levels[1]
IMR-32Proximity Ligation Assay1 µM4 hoursSignificant reduction in AURKA/N-Myc interaction signals[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDosing RegimenTreatment DurationOutcomeCitation
NeuroblastomaData not publicly available---

Mandatory Visualization

AURKA_NMyc_Pathway cluster_0 Upstream Regulation cluster_1 AURKA-N-Myc Complex cluster_2 Downstream Effects cluster_3 Mechanism of Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK AURKA Aurora Kinase A (AURKA) PI3K_AKT->AURKA Activates NMyc N-Myc RAS_MAPK->NMyc Activates Complex AURKA-N-Myc Complex AURKA->Complex NMyc->Complex NMyc_Stabilization N-Myc Stabilization Complex->NMyc_Stabilization Degradation N-Myc Degradation (Proteasome) Complex->Degradation Disrupted by This compound Transcription Target Gene Transcription NMyc_Stabilization->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis PHA_680626 This compound PHA_680626->AURKA Inhibits Interaction Degradation->Proliferation Inhibits

Caption: AURKA-N-Myc Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Cell_Culture Culture Neuroblastoma Cell Lines Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Protein_Analysis Protein Analysis (Western Blot for N-Myc, PARP) Treatment->Protein_Analysis Interaction_Assay Interaction Assay (Proximity Ligation Assay) Treatment->Interaction_Assay Xenograft Establish Neuroblastoma Xenografts in Mice In_Vivo_Treatment Administer this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis of Tumors (Western Blot, IHC) In_Vivo_Treatment->Ex_Vivo_Analysis Survival_Analysis Kaplan-Meier Survival Analysis Tumor_Measurement->Survival_Analysis

Caption: Experimental Workflow for this compound Efficacy Studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on neuroblastoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from low nanomolar to high micromolar to determine the full dose-response curve. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for N-Myc Degradation

Objective: To qualitatively and quantitatively assess the effect of this compound on N-Myc protein levels.

Materials:

  • Neuroblastoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-N-Myc, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with 1 µM this compound or vehicle control for 48 hours.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-N-Myc antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the N-Myc signal to the loading control (β-actin or GAPDH).

Proximity Ligation Assay (PLA) for AURKA-N-Myc Interaction

Objective: To visualize and quantify the in-situ interaction between AURKA and N-Myc following treatment with this compound.

Materials:

  • Neuroblastoma cells grown on coverslips

  • This compound

  • Fixation and permeabilization buffers

  • Duolink® In Situ PLA Kit (or similar)

  • Primary antibodies (anti-AURKA and anti-N-Myc from different species)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with 1 µM this compound or vehicle control for 4 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • PLA Protocol: Follow the manufacturer's instructions for the PLA kit, which typically involves:

    • Blocking the samples.

    • Incubating with primary antibodies against AURKA and N-Myc.

    • Incubating with PLA probes (secondary antibodies with attached oligonucleotides).

    • Ligation of the oligonucleotides to form a circular DNA template when the proteins are in close proximity.

    • Amplification of the circular DNA template using a fluorescently labeled probe.

  • Imaging and Analysis: Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Quantify the number of PLA signals per cell nucleus to determine the extent of AURKA-N-Myc interaction.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Neuroblastoma cells

  • This compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 1 µM this compound or vehicle control for 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Neuroblastoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 1 µM this compound or vehicle control for 48 hours.

  • Staining: Harvest the cells and resuspend in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The sub-G1 population from the cell cycle analysis can also be used as an indicator of apoptosis.[1]

References

PHA-680626: A Multi-Kinase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

PHA-680626 is a potent, cell-permeable, multi-targeted kinase inhibitor with significant anti-proliferative and pro-apoptotic activities. It has garnered attention in cancer research for its ability to target several key proteins involved in cell cycle regulation and oncogenesis. This document provides an overview of this compound, including its mechanism of action, supplier and purchasing information, and detailed protocols for its use in a laboratory setting.

Mechanism of Action

This compound exerts its biological effects by inhibiting multiple protein kinases. Its primary targets include:

  • Aurora Kinases (Aurora A and Aurora B): These are key regulators of mitosis. Inhibition of Aurora kinases disrupts spindle formation, leading to mitotic arrest and apoptosis.

  • Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia (CML). This compound can inhibit the tyrosine kinase activity of Bcr-Abl, making it a potential therapeutic agent for imatinib-resistant CML.

  • Polo-like Kinases (PLKs): Specifically targeting PLK1, PLK2, and PLK3, this compound interferes with multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.

  • Aurora-A / N-Myc Interaction: this compound has been shown to be an effective inhibitor of the interaction between Aurora-A and the N-Myc oncoprotein.[1] This interaction stabilizes N-Myc, a key driver in neuroblastoma and other cancers. By disrupting this complex, this compound promotes the degradation of N-Myc, leading to reduced cell proliferation.

Supplier and Purchasing Information

This compound is available from several chemical suppliers for research purposes. It is typically supplied as a solid powder and should be stored at -20°C for long-term stability. Purity levels are generally high, often exceeding 98%. When purchasing, it is crucial to obtain a certificate of analysis (CoA) to confirm the identity and purity of the compound.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-125090>98%50 mg, 100 mg, 250 mg (Request Quote)
TargetMolT6543>98%5 mg, 10 mg, 50 mg, 100 mg (Request Quote)
MedKoo Biosciences406444>98%Custom synthesis (Min. 1 g)
BOC Sciences398493-74-898%Inquire for details

Note: Pricing is often not listed and requires a formal quote from the supplier.

Physicochemical and Solubility Data

PropertyValue
CAS Number 398493-74-8
Molecular Formula C₂₃H₂₆N₆O₂S
Molecular Weight 450.56 g/mol
Solubility Soluble in DMSO

Experimental Protocols

Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

  • Aseptically, add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for N-Myc Degradation

This protocol outlines the steps to investigate the effect of this compound on the protein levels of N-Myc.

Materials:

  • Neuroblastoma cell line with high N-Myc expression (e.g., IMR-32)

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-N-Myc, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with the desired concentrations of this compound or vehicle control for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-N-Myc antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the key signaling pathways affected by this compound.

PHA680626_Signaling_Pathway cluster_Inhibition This compound cluster_Targets Molecular Targets cluster_Cellular_Effects Cellular Effects PHA680626 PHA680626 AuroraA Aurora A PHA680626->AuroraA AuroraB Aurora B PHA680626->AuroraB BcrAbl Bcr-Abl PHA680626->BcrAbl PLK1 PLK1 PHA680626->PLK1 NMyc_Interaction Aurora A-N-Myc Interaction PHA680626->NMyc_Interaction MitoticArrest Mitotic Arrest AuroraA->MitoticArrest AuroraB->MitoticArrest ReducedProliferation Reduced Proliferation BcrAbl->ReducedProliferation PLK1->MitoticArrest NMycDegradation N-Myc Degradation NMyc_Interaction->NMycDegradation Apoptosis Apoptosis MitoticArrest->Apoptosis NMycDegradation->Apoptosis NMycDegradation->ReducedProliferation

Caption: this compound inhibits key kinases, leading to desired anti-cancer effects.

General Experimental Workflow

The diagram below outlines a typical workflow for studying the effects of this compound in a laboratory setting.

Experimental_Workflow cluster_assays Downstream Assays start Start reagent_prep Prepare this compound Stock Solution start->reagent_prep cell_culture Cell Culture (e.g., Cancer Cell Line) reagent_prep->cell_culture treatment Treat Cells with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (e.g., for N-Myc) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis western->data_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for investigating this compound's effects on cancer cells.

References

Application Notes and Protocols: Solubilizing and Utilizing PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and experimental use of PHA-680626, a potent kinase inhibitor. The information is intended to guide researchers in accurately preparing and applying this compound in various experimental settings.

Introduction to this compound

This compound is a small molecule inhibitor primarily targeting Aurora kinases. It functions as an amphosteric inhibitor of Aurora-A (AURKA), meaning it induces a conformational change in the kinase's activation loop. This mechanism is particularly effective in disrupting the protein-protein interaction between AURKA and the N-Myc transcription factor. In cancers like neuroblastoma where the MYCN gene is amplified, AURKA binds to and stabilizes the N-Myc oncoprotein, preventing its degradation and promoting tumor progression. By altering AURKA's conformation, this compound prevents N-Myc binding, leading to N-Myc destabilization and subsequent anti-proliferative effects.

Solubility and Stock Solution Preparation

Proper solubilization is critical for the efficacy and reproducibility of experiments involving this compound. The primary recommended solvent is Dimethyl Sulfoxide (DMSO).

Table 1: Solubility Data for this compound

SolventConcentrationRecommendations & Notes
DMSO SolubleRecommended for creating high-concentration stock solutions. Use freshly opened, anhydrous DMSO to avoid moisture absorption.

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder (Molecular Weight: 426.54 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock, 4.27 mg is required.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Auxiliary Methods (if needed): If the compound does not fully dissolve, gentle warming of the tube to 37-45°C or brief sonication in an ultrasonic bath can be used to facilitate dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. For long-term storage, solutions in DMSO should be kept at -80°C for up to one year. The powder form is stable for up to three years when stored at -20°C.

Mechanism of Action: Disruption of AURKA/N-Myc Interaction

This compound's primary mechanism involves the allosteric inhibition of AURKA, which in turn destabilizes N-Myc. The thiophene moiety of this compound is crucial as it stabilizes the activation loop of AURKA in a "closed" conformation that is unproductive for N-Myc binding. This leads to the dissociation of the AURKA/N-Myc complex, exposing N-Myc to cellular degradation pathways.

PHA680626_Mechanism cluster_normal Normal State (e.g., Neuroblastoma) cluster_inhibited Inhibited State AURKA Aurora-A Kinase COMPLEX AURKA / N-Myc Complex AURKA->COMPLEX NMYC N-Myc Protein NMYC->COMPLEX STABILITY N-Myc Stabilization & Tumor Progression COMPLEX->STABILITY Promotes DEGRADATION N-Myc Degradation PHA This compound AURKA_I Aurora-A Kinase (Altered Conformation) PHA->AURKA_I Amphosteric Binding AURKA_I->DEGRADATION Leads to NMYC_I->DEGRADATION Western_Blot_Workflow cluster_culture Cell Culture cluster_biochem Biochemistry cluster_analysis Analysis A 1. Seed IMR-32 Cells B 2. Treat with 1 µM this compound or DMSO Vehicle A->B C 3. Incubate for 48 hours B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Perform SDS-PAGE & Western Blot D->E F 6. Probe with Antibodies (Anti-N-Myc, Anti-Control) E->F G 7. Detect Bands & Analyze N-Myc Protein Levels F->G

Application Notes and Protocols for PHA-680626: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of PHA-680626, a potent inhibitor of Aurora kinases. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Overview and Compound Properties

This compound is a small molecule inhibitor targeting Aurora kinases, which are key regulators of mitosis. It has been identified as an effective inhibitor of the interaction between Aurora-A and N-Myc, leading to N-Myc degradation.[1][2] Its chemical structure contains a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. Understanding the stability of this compound is critical for its application in pre-clinical and clinical research.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₂₆N₆O₂S[3]
Molecular Weight 450.56 g/mol [3]
Appearance White solid powder[3]
Solubility Soluble in DMSO, not in water[3]

Long-Term Storage Recommendations

Proper storage is essential to maintain the chemical integrity and biological activity of this compound. The following conditions are recommended based on supplier technical data sheets.

Table 2: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureDurationContainerSpecial Precautions
Solid (Powder) -20°CUp to 3 yearsTightly sealed, light-protectant vialStore in a dry, dark place.[3][4]
Stock Solution (in DMSO) -80°CUp to 1 yearAliquots in tightly sealed, DMSO-compatible vialsMinimize freeze-thaw cycles.[4]
Short-term Solution (in DMSO) 0 - 4°CDays to weeksTightly sealed, DMSO-compatible vialsFor immediate use.[3]

Experimental Protocols

The following protocols are provided as a guide for preparing and assessing the stability of this compound.

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[4]

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Assessing Long-Term Stability (Solid State)

Objective: To evaluate the stability of solid this compound under different storage conditions.

Materials:

  • This compound solid powder

  • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Refrigerator (4°C)

  • Freezer (-20°C)

  • Light-protectant and transparent vials

  • HPLC system with a validated stability-indicating method

Procedure:

  • Aliquot this compound powder into multiple light-protectant and transparent vials.

  • Store the vials under the following conditions:

    • -20°C (recommended storage)

    • 4°C

    • 25°C/60% Relative Humidity (RH)

    • 40°C/75% RH (accelerated stability)

    • 25°C with exposure to light (photostability)

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24, and 36 months), retrieve one vial from each storage condition.

  • Prepare a solution of known concentration in DMSO.

  • Analyze the sample using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

  • Compare the results to the initial time point (T=0) to assess the percentage of degradation.

Protocol for Assessing Solution Stability

Objective: To determine the stability of this compound in solution under various conditions.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffers of different pH (e.g., pH 4, 7.4, 9)

  • Incubators at various temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a validated stability-indicating method

Procedure:

  • Dilute the this compound DMSO stock solution into the desired aqueous buffers to the final experimental concentration.

  • Incubate the solutions at different temperatures (4°C, 25°C, and 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

  • Calculate the degradation rate at each condition.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

This compound inhibits Aurora Kinase A (AURKA), which plays a crucial role in cell cycle progression. In certain cancers, such as neuroblastoma, AURKA stabilizes the N-Myc oncoprotein, promoting cell proliferation. By inhibiting AURKA, this compound disrupts the AURKA/N-Myc interaction, leading to the degradation of N-Myc and subsequent inhibition of tumor growth.[1][2][3]

PHA680626_Signaling_Pathway cluster_0 Cellular Proliferation PHA680626 This compound AURKA Aurora Kinase A (AURKA) PHA680626->AURKA Inhibits Degradation N-Myc Degradation PHA680626->Degradation Leads to NMyc N-Myc AURKA->NMyc Stabilizes AURKA->Degradation Proliferation Tumor Cell Proliferation NMyc->Proliferation Promotes Degradation->Proliferation Inhibits

Caption: this compound inhibits AURKA, leading to N-Myc degradation and reduced cell proliferation.

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting stability studies of this compound.

Stability_Workflow cluster_workflow Stability Assessment Workflow start Start: This compound Sample (Solid or Solution) stress Expose to Stress Conditions (Temp, Light, pH, Humidity) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data report Report Stability Profile and Degradation Kinetics data->report

Caption: General workflow for assessing the stability of this compound.

Data Presentation

Quantitative data from stability studies should be summarized in clear and concise tables to facilitate comparison.

Table 3: Example Data Table for Solid-State Stability of this compound

Storage ConditionTime PointPurity (%)Total Degradation Products (%)Appearance
-20°C0 months99.8<0.1White Powder
6 months99.70.1No Change
12 months99.60.2No Change
40°C/75% RH0 months99.8<0.1White Powder
1 month98.51.3Slight Discoloration
3 months96.23.5Yellowish Powder

Note: The data presented in Table 3 is illustrative and needs to be generated through experimental studies.

Degradation Pathways

The specific degradation pathways of this compound have not been extensively reported in the public domain. However, based on its chemical structure, which includes a pyrazole ring, potential degradation pathways could involve:

  • Hydrolysis: The amide linkage could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The thiophene ring and other electron-rich moieties could be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly of the aromatic and heteroaromatic rings.

Further studies, such as forced degradation studies coupled with mass spectrometry (LC-MS), are required to identify and characterize the specific degradation products and elucidate the degradation pathways.

References

Application Notes and Protocols: PHA-680626 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is a potent small molecule inhibitor targeting the Aurora kinase family, specifically Aurora A and Aurora B, which are key regulators of mitotic progression.[1][2] These serine/threonine kinases are frequently overexpressed in various human cancers, making them attractive targets for anticancer drug development. This compound exhibits a dual mechanism of action: it not only inhibits the kinase activity of Aurora A and B but also acts as an amphosteric inhibitor that disrupts the protein-protein interaction between Aurora A and the N-Myc oncoprotein.[3][4][5][6] This disruption leads to the destabilization and subsequent degradation of N-Myc, a critical driver in neuroblastoma and other cancers.[3][4][5][6] These characteristics make this compound a valuable tool for cancer research and a promising candidate for therapeutic development.

This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, enabling the identification and characterization of novel Aurora kinase inhibitors.

Data Presentation

Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of kinases, demonstrating its potency for Aurora kinases and providing insight into its selectivity.

Kinase TargetIC50 (nM)Reference
Aurora A26[7]
Aurora B24[8]
Plk1530[9]
Plk270[9]
Plk31610[9]
Bcr-AblPotent Inhibition (IC50 not specified)[1]

Note: This table represents a selection of kinases for which public data is available and is not an exhaustive list of all potential targets.

Cellular Activity of this compound

The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma0.57[1]

Signaling Pathways

Aurora Kinase Signaling Pathway and Inhibition by this compound

Aurora kinases A and B play crucial roles in cell cycle progression, particularly during mitosis. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly. Aurora B, as part of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. This compound inhibits these functions by blocking the kinase activity of both Aurora A and B.

Aurora_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Maturation Centrosome Maturation Aurora A_G2 Aurora A Aurora A_G2->Centrosome Maturation PHA-680626_G2 This compound PHA-680626_G2->Aurora A_G2 Spindle Assembly Spindle Assembly Chromosome Condensation Chromosome Condensation Kinetochore-Microtubule\nAttachment Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora A_M Aurora A Aurora A_M->Spindle Assembly Aurora B Aurora B Aurora B->Chromosome Condensation Aurora B->Kinetochore-Microtubule\nAttachment Aurora B->Cytokinesis PHA-680626_M This compound PHA-680626_M->Aurora A_M PHA-680626_M->Aurora B NMyc_Degradation Aurora A Aurora A Stabilized N-Myc Complex Aurora A / N-Myc Complex (Stabilized) Aurora A->Stabilized N-Myc Complex N-Myc N-Myc N-Myc->Stabilized N-Myc Complex Proteasomal Degradation Proteasomal Degradation N-Myc->Proteasomal Degradation Stabilized N-Myc Complex->N-Myc Release Tumor Growth Tumor Growth Stabilized N-Myc Complex->Tumor Growth This compound This compound This compound->Stabilized N-Myc Complex Disrupts Interaction HTS_Workflow Primary_Screen Primary Screen (Biochemical Assay) Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Screen->Hit_Confirmation Secondary_Screen Secondary Screen (Cell-Based Assay) Hit_Confirmation->Secondary_Screen Selectivity_Profiling Kinase Selectivity Profiling Secondary_Screen->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle After PHA-680626 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-680626 is a potent small molecule inhibitor of Aurora kinase A (AURKA), a key regulator of mitotic progression. Dysregulation of AURKA is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis. This compound inhibits the kinase activity of AURKA, leading to defects in centrosome maturation, spindle assembly, and ultimately, cell cycle arrest, primarily at the G2/M transition, followed by apoptosis in cancer cells. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: Aurora A Kinase Inhibition

Aurora A is a serine/threonine kinase that plays a critical role in the G2 and M phases of the cell cycle. Its activation and function are tightly regulated to ensure proper mitotic events. This compound, as an AURKA inhibitor, disrupts this process, leading to a cascade of events that halt cell division.

PHA680626_Mechanism_of_Action cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Plk1 Plk1 AURKA_inactive Inactive Aurora A AURKA_active Active Aurora A Spindle_Assembly Bipolar Spindle Assembly AURKA_active->Spindle_Assembly Centrosome_Maturation Centrosome Maturation G2M_Arrest G2/M Arrest Mitotic_Progression Mitotic Progression This compound This compound This compound->AURKA_active inhibits

Data Presentation: Cell Cycle Analysis of IMR-32 Neuroblastoma Cells

The following table summarizes the quantitative data from a representative experiment on the effects of this compound on the cell cycle distribution of the MYCN-amplified neuroblastoma cell line, IMR-32. Cells were treated for 48 hours with either DMSO (vehicle control) or 1 µM this compound. The cell cycle distribution was determined by flow cytometry after propidium iodide staining.

Treatment (48h)G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
DMSO (Control)50.129.712.28.0
1 µM this compound18.510.331.240.0

Data is representative of experiments presented in Boi D, et al. (2021).[1]

The data clearly indicates that treatment with this compound leads to a significant decrease in the percentage of cells in the G1 and S phases, with a concomitant and pronounced accumulation of cells in the G2/M phase. Furthermore, a substantial increase in the sub-G1 population is observed, which is indicative of apoptosis.

Experimental Protocols

A detailed protocol for the analysis of cell cycle distribution following treatment with this compound is provided below. This protocol is optimized for cultured mammalian cells and utilizes propidium iodide (PI) for DNA staining.

Experimental_Workflow Cell_Culture 1. Cell Seeding and Culture Drug_Treatment 2. This compound Treatment Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting Drug_Treatment->Cell_Harvesting Fixation 4. Ethanol Fixation Cell_Harvesting->Fixation Staining 5. PI/RNase Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis Flow_Cytometry->Data_Analysis

Materials
  • This compound (stock solution in DMSO)

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Protocol
  • Cell Seeding and Culture:

    • Seed the cells of interest (e.g., IMR-32) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting (typically 50-70% confluency).

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells:

      • Aspirate the culture medium.

      • Wash the cells once with PBS.

      • Add trypsin-EDTA to detach the cells.

      • Once detached, add complete medium to inactivate the trypsin.

      • Transfer the cell suspension to a centrifuge tube.

    • Suspension cells:

      • Directly transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at approximately 300 x g for 5 minutes.

    • Discard the supernatant.

  • Ethanol Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks at this stage.

  • Propidium Iodide (PI) Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes. Fixed cells are less dense.

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).

    • Collect data for at least 10,000-20,000 events per sample.

    • Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the DNA content histograms of the single-cell population.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Logical Relationships in Cell Cycle Analysis

Logical_Relationships PHA_Treatment This compound Treatment AURKA_Inhibition Aurora A Kinase Inhibition PHA_Treatment->AURKA_Inhibition G2M_Arrest Increased G2/M Population AURKA_Inhibition->G2M_Arrest Apoptosis Increased Sub-G1 (Apoptosis) AURKA_Inhibition->Apoptosis Flow_Cytometry Flow Cytometry Analysis (PI Staining) G2M_Arrest->Flow_Cytometry is detected by Decreased_Proliferation Decreased Cell Proliferation G2M_Arrest->Decreased_Proliferation Apoptosis->Flow_Cytometry is detected by Apoptosis->Decreased_Proliferation

Conclusion

The protocol described herein provides a robust method for evaluating the effects of the Aurora kinase A inhibitor, this compound, on the cell cycle of cancer cells. The expected outcome of treatment is a significant arrest in the G2/M phase of the cell cycle, which can be accurately quantified using flow cytometry with propidium iodide staining. This analytical approach is essential for the preclinical evaluation of this compound and other similar targeted therapies in cancer drug development.

References

Troubleshooting & Optimization

Technical Support Center: PHA-680626 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the Aurora kinase inhibitor, PHA-680626. Understanding these effects is critical for accurate experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and known off-targets of this compound?

A1: this compound is a potent inhibitor of Aurora kinases (Aurora A, B, and C). However, it also demonstrates significant inhibitory activity against other kinases, most notably Bcr-Abl, RET, TRKA, and FGFR1.[1][2] This multi-kinase activity should be considered when designing experiments and interpreting results.

Q2: My cells are exhibiting phenotypes inconsistent with Aurora kinase inhibition alone. Could this be due to off-target effects?

A2: Yes, it is highly probable. Inhibition of off-target kinases can lead to a range of cellular effects that are distinct from those caused by Aurora kinase inhibition. For example, inhibition of Bcr-Abl can induce apoptosis in chronic myeloid leukemia (CML) cells, while inhibition of RET, TRKA, or FGFR1 can interfere with signaling pathways crucial for cell growth, differentiation, and survival in specific cellular contexts.

Q3: How can I confirm if the observed effects in my experiment are due to on-target or off-target activity of this compound?

A3: To dissect on-target versus off-target effects, consider the following approaches:

  • Use a more selective inhibitor: Compare the phenotype induced by this compound with that of a more selective Aurora kinase inhibitor.

  • Rescue experiments: If you suspect an off-target effect on a specific kinase, attempt to rescue the phenotype by activating the downstream signaling of that kinase.

  • Dose-response analysis: Carefully titrate the concentration of this compound. Off-target effects may become more prominent at higher concentrations.

Q4: What are the potential downstream consequences of inhibiting the known off-target kinases of this compound?

A4: Inhibition of the identified off-target kinases can impact several critical signaling pathways:

  • Bcr-Abl: Inhibition of the constitutively active Bcr-Abl fusion protein blocks downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to apoptosis and cell cycle arrest in Bcr-Abl positive cells.

  • RET: Inhibition of the RET receptor tyrosine kinase can disrupt signaling pathways involved in cell growth, differentiation, and survival, particularly in neuronal cells and certain types of cancer.

  • TRKA: As a receptor for nerve growth factor (NGF), TRKA is crucial for neuronal survival and differentiation. Its inhibition can lead to apoptosis in neuronal cell models.

  • FGFR1: Fibroblast growth factor receptor 1 is involved in cell proliferation, differentiation, and angiogenesis. Its inhibition can have anti-proliferative and anti-angiogenic effects.

Troubleshooting Guide

Observed Phenotype Potential Off-Target Cause Troubleshooting Steps
Unexpectedly high levels of apoptosis in non-cancerous cell lines. Inhibition of TRKA, which is essential for the survival of certain cell types, particularly those of neuronal origin.1. Verify the expression of TRKA in your cell line. 2. Supplement the culture medium with nerve growth factor (NGF) to see if it rescues the phenotype. 3. Compare with a TRKA-selective inhibitor.
Inhibition of cell migration or tube formation in angiogenesis assays. Inhibition of FGFR1, a key regulator of angiogenesis.1. Confirm FGFR1 expression in your endothelial cell model. 2. Stimulate cells with fibroblast growth factor (FGF) to assess if the inhibitory effect can be overcome. 3. Use a specific FGFR1 inhibitor as a control.
Reduced proliferation in cell lines not known to be dependent on Aurora kinases. Inhibition of RET, which can be a driver of proliferation in certain cancer types (e.g., thyroid and lung cancers).1. Profile the expression of RET in your cell line. 2. Use a selective RET inhibitor to determine if it replicates the anti-proliferative effect.
Potent cytotoxic effects in imatinib-resistant CML cell lines. Direct inhibition of the Bcr-Abl kinase, including some imatinib-resistant mutants.1. This is a known and often desired off-target effect. 2. To confirm, compare the activity of this compound with a second-generation Bcr-Abl inhibitor.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its on-target Aurora kinases and key off-target kinases.

Table 1: On-Target Kinase Inhibition Profile of this compound

KinaseIC50 (µM)
Aurora-A0.027
Aurora-B0.045
Aurora-C0.018
Data extracted from Fancelli et al., J Med Chem, 2006.[1][2]

Table 2: Off-Target Kinase Inhibition Profile of this compound

KinaseIC50 (µM)
ABL0.030
RET0.057
TRKA0.060
FGFR10.083
Data extracted from Fancelli et al., J Med Chem, 2006.[1][2]

Experimental Protocols

In Vitro Kinase Assay (General Protocol based on Fancelli et al., 2006)

This protocol describes a general method for determining the in vitro kinase inhibitory activity of this compound. Specific conditions for each kinase may vary.

  • Reagents and Materials:

    • Recombinant human kinase enzymes (e.g., Aurora-A, Bcr-Abl, RET, TRKA, FGFR1)

    • Specific peptide substrate for each kinase

    • This compound (dissolved in DMSO)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96-well plates

    • Plate reader for spectrophotometric or radiometric detection

  • Assay Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as an enzyme-coupled continuous spectrophotometric assay or a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Visualizations

Below are diagrams illustrating the signaling pathways affected by the off-target activity of this compound and a typical experimental workflow.

PHA680626_Off_Target_Signaling cluster_PHA680626 This compound cluster_Off_Targets Off-Target Kinases cluster_Downstream_Pathways Downstream Signaling Pathways cluster_Cellular_Effects Cellular Effects PHA680626 This compound BcrAbl Bcr-Abl PHA680626->BcrAbl Inhibits RET RET PHA680626->RET Inhibits TRKA TRKA PHA680626->TRKA Inhibits FGFR1 FGFR1 PHA680626->FGFR1 Inhibits RAS_MAPK RAS/MAPK Pathway BcrAbl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BcrAbl->PI3K_AKT JAK_STAT JAK/STAT Pathway BcrAbl->JAK_STAT RET->RAS_MAPK RET->PI3K_AKT TRKA->PI3K_AKT Neuronal_Survival Neuronal Survival TRKA->Neuronal_Survival FGFR1->RAS_MAPK FGFR1->PI3K_AKT Angiogenesis Angiogenesis FGFR1->Angiogenesis Proliferation Decreased Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits PI3K_AKT->Proliferation JAK_STAT->Proliferation Angiogenesis->Proliferation Neuronal_Survival->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest

Caption: Off-target signaling pathways of this compound.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, this compound, ATP) B Dispense into 96-well Plate A->B C Initiate Kinase Reaction (Add ATP) B->C D Incubate at Controlled Temperature C->D E Stop Reaction D->E F Quantify Substrate Phosphorylation E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: General workflow for an in vitro kinase assay.

References

Technical Support Center: Overcoming Resistance to PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the Aurora kinase inhibitor, PHA-680626.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Aurora A and Aurora B kinases.[1] It also exhibits inhibitory activity against Bcr-Abl tyrosine kinase.[1] A key mechanism, particularly in cancers with MYCN amplification such as neuroblastoma, is the disruption of the interaction between Aurora A and the N-Myc oncoprotein. This leads to the degradation of N-Myc, a critical driver of tumor growth, and subsequently induces apoptosis and inhibits proliferation.[1][2][3][4]

Q2: In which cancer types has this compound shown preclinical activity?

A2: this compound has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, including:

  • Neuroblastoma: Particularly effective in cell lines with MYCN amplification.[2][5]

  • Chronic Myeloid Leukemia (CML): Shows activity in imatinib-resistant CML cell lines.[1]

  • Squamous Cell Carcinoma of the Head and Neck (SCCHN): Combination with EGFR inhibitors has shown synergistic effects.[6]

Q3: What are the potential mechanisms of resistance to Aurora kinase inhibitors like this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, resistance to Aurora kinase inhibitors, in general, can arise from several factors:

  • Target Gene Mutations: Point mutations in the kinase domain of Aurora kinases can prevent inhibitor binding.

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. The activity of some Aurora kinase inhibitors is affected by ABCB1 expression.[7]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of Aurora kinase inhibition.

  • p53 Status: The tumor suppressor p53 plays a role in the cellular response to Aurora kinase inhibitors. In p53 wild-type cells, the combination with an MDM2 inhibitor (which activates p53) can enhance the activity of Aurora kinase inhibitors.[7]

Q4: How can I overcome suspected resistance to this compound in my cell lines?

A4: If you suspect resistance to this compound, consider the following strategies:

  • Combination Therapy: Combining this compound with other targeted agents can be effective. For example, synergistic effects have been observed when combining Aurora kinase inhibitors with EGFR inhibitors in SCCHN cell lines.[6] In p53 wild-type neuroblastoma cell lines, combining an Aurora kinase inhibitor with the MDM2 inhibitor nutlin-3 enhanced its activity.[7]

  • Verify Target Expression and Phosphorylation: Use Western blotting to confirm the expression of Aurora A/B and the phosphorylation of their downstream targets, such as histone H3. A lack of target inhibition may indicate a resistance mechanism upstream of the kinase.

  • Assess Drug Efflux: Use inhibitors of ABC transporters, such as verapamil or zosuquidar, to determine if increased drug efflux is contributing to resistance.

  • Sequence the Aurora Kinase Genes: Sequencing the kinase domains of Aurora A and B in your resistant cell lines can identify potential mutations that prevent this compound binding.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no cytotoxic effect of this compound at expected concentrations. 1. Acquired resistance in the cell line. 2. Suboptimal experimental conditions. 3. Degraded this compound compound.1. Refer to the strategies for overcoming resistance in the FAQs. 2. Verify cell line identity and health. Optimize seeding density and treatment duration. 3. Use a fresh stock of this compound and verify its concentration.
Decreased phosphorylation of Histone H3 is not observed after treatment. 1. Resistance mechanism preventing drug from reaching its target. 2. Insufficient drug concentration or incubation time. 3. Technical issue with the Western blot.1. Investigate drug efflux and target mutations. 2. Perform a dose-response and time-course experiment. 3. Ensure the quality of antibodies and proper execution of the Western blot protocol.
Variability in results between experiments. 1. Inconsistent cell culture conditions. 2. Cell line heterogeneity. 3. Inconsistent drug preparation.1. Standardize cell passage number, seeding density, and media components. 2. Consider single-cell cloning to establish a homogenous population. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution.

Quantitative Data

Table 1: Activity of Aurora Kinase Inhibitors in Drug-Resistant Neuroblastoma Cell Lines

Cell LineResistance toTozasertib IC50 (nM)Alisertib IC50 (nM)
UKF-NB-3-19.3125.8
UKF-NB-3rVCR10Vincristine1780126.9
UKF-NB-3rDOX20Doxorubicin30.2110.1
IMR-32-13.5100.2
IMR-32rVCR10Vincristine1245117.3

Data adapted from Michaelis et al., PLoS One, 2014.[7] This table demonstrates the differential sensitivity of drug-resistant neuroblastoma cell lines to different Aurora kinase inhibitors.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol provides a general framework for developing a cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay, see Protocol 3) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.

  • Initial Treatment: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Recovery and Escalation: Culture the cells in the presence of the drug until the surviving cells repopulate the flask. Once confluent, passage the cells and increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Monitoring: At each concentration step, allow the cells to recover and become stably proliferative. This process can take several months.

  • Characterization: Once a resistant population is established (e.g., can tolerate a 5-10 fold higher concentration than the parental IC50), characterize the resistant cell line by determining its new IC50 for this compound.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at various passages.

Protocol 2: Western Blotting for Aurora Kinase Pathway Analysis

Materials:

  • Cell lysates from control and this compound-treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-Aurora A, anti-Aurora B, anti-phospho-Aurora A (Thr288)/Aurora B (Thr232), anti-Histone H3, anti-phospho-Histone H3 (Ser10), anti-N-Myc, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to compare protein levels between samples.

Protocol 3: Cell Viability (MTT) Assay

Materials:

  • Cells to be tested

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

PHA680626_Mechanism_of_Action cluster_0 Normal Cell Cycle Progression cluster_1 Effect of this compound Aurora_A Aurora A N_Myc N-Myc Aurora_A->N_Myc Stabilizes Proteasome Proteasome N_Myc->Proteasome Degradation Cell_Proliferation Cell Proliferation N_Myc->Cell_Proliferation Promotes PHA_680626 This compound Aurora_A_Inhibited Aurora A PHA_680626->Aurora_A_Inhibited Inhibits N_Myc_Degraded N-Myc Aurora_A_Inhibited->N_Myc_Degraded Interaction Blocked Proteasome_Active Proteasome N_Myc_Degraded->Proteasome_Active Degraded by Apoptosis Apoptosis N_Myc_Degraded->Apoptosis Leads to

Caption: Mechanism of this compound in MYCN-amplified cells.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms PHA_680626 This compound Aurora_Kinase Aurora Kinase PHA_680626->Aurora_Kinase Inhibits Efflux_Pump Drug Efflux Pump (e.g., ABCB1) PHA_680626->Efflux_Pump Pumped out Cell_Membrane Cell Membrane Cell_Death Cell Death Aurora_Kinase->Cell_Death Promotes Target_Mutation Aurora Kinase Mutation Target_Mutation->Aurora_Kinase Alters target Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Cell_Death Inhibits

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for this compound Resistance Start Reduced Efficacy Observed Check_Compound Verify this compound Integrity & Concentration Start->Check_Compound Optimize_Assay Optimize Experimental Conditions (Cell density, duration) Check_Compound->Optimize_Assay Viability_Assay Confirm Resistance with Cell Viability Assay (IC50 shift) Optimize_Assay->Viability_Assay Mechanism_Investigation Investigate Resistance Mechanism Viability_Assay->Mechanism_Investigation Western_Blot Western Blot for Target Engagement Mechanism_Investigation->Western_Blot No IC50 shift Efflux_Assay Drug Efflux Assay (e.g., with ABCB1 inhibitor) Mechanism_Investigation->Efflux_Assay IC50 shift confirmed Sequencing Sequence Aurora Kinase Gene Mechanism_Investigation->Sequencing IC50 shift confirmed Combination_Screen Test Combination Therapies Efflux_Assay->Combination_Screen Sequencing->Combination_Screen

Caption: Experimental workflow for troubleshooting resistance.

References

Technical Support Center: Optimizing PHA-680626 for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use PHA-680626 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the concentration of this compound for maximum efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Aurora kinases A and B. It also exhibits inhibitory activity against Bcr-Abl kinase.[1] Its mechanism is unique as it acts as an "amphosteric inhibitor." This means it not only competes with ATP at the kinase's active site but also induces a conformational change in the activation loop of Aurora A. This change prevents the interaction between Aurora A and its substrate, N-Myc, leading to the degradation of N-Myc.[1][2][3][4] This dual action results in anti-proliferative and pro-apoptotic effects in cancer cells where these pathways are dysregulated.[1][5]

Q2: My cells are not showing the expected level of growth inhibition. What are the possible reasons?

A2: There are several potential reasons for lower-than-expected efficacy:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal IC50 value (see Experimental Protocols section).

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Aurora kinase inhibitors.

  • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions in media for each experiment.

  • Incorrect Experimental Duration: The incubation time may not be sufficient to observe a significant effect. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Q3: I am observing high levels of cytotoxicity even at low concentrations. How can I mitigate this?

A3: High cytotoxicity can be addressed by:

  • Verifying Compound Concentration: Double-check the calculations for your dilutions to ensure accuracy.

  • Reducing Incubation Time: Shorter exposure to the compound may reduce off-target toxicity while still inhibiting the target.

  • Assessing Serum Concentration: The percentage of serum in your cell culture media can influence drug activity. Consider if your serum concentration is appropriate.

  • Checking for Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects. If possible, perform experiments to confirm the inhibition of the intended target (e.g., Western blot for phosphorylated Aurora A).

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and use it immediately.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration in your experiments.

Cell LineCancer TypeParameterValue (nM)Reference
IMR-32NeuroblastomaIC50Not explicitly stated, but 1 µM used effectively[2][5]
U2OSOsteosarcomaNot explicitly stated, but 1 µM used effectivelyNot explicitly stated, but 1 µM used effectively[5]
HL-60Acute Myeloid LeukemiaIC50~3-40 (for a similar Aurora B inhibitor)[6]
NB4Acute Myeloid LeukemiaIC50~3-40 (for a similar Aurora B inhibitor)[6]
MOLM13Acute Myeloid LeukemiaIC50~3-40 (for a similar Aurora B inhibitor)[6]
PALL-2Acute Lymphoblastic LeukemiaIC50~3-40 (for a similar Aurora B inhibitor)[6]
MV4-11Biphenotypic LeukemiaIC50~3-40 (for a similar Aurora B inhibitor)[6]
EOL-1Eosinophilic LeukemiaIC50~3-40 (for a similar Aurora B inhibitor)[6]
K562Chronic Myeloid LeukemiaIC50~3-40 (for a similar Aurora B inhibitor)[6]

Note: IC50/GI50 values can vary depending on the assay method, incubation time, and specific cell culture conditions. It is highly recommended to determine the IC50 experimentally for your cell line of interest.

Experimental Protocols

Cell Viability (MTT) Assay for Dose-Response Curve Generation

This protocol outlines the steps to determine the IC50 of this compound in a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of Aurora A Phosphorylation and N-Myc Levels

This protocol describes how to assess the effect of this compound on the phosphorylation of Aurora A (a direct target) and the protein levels of N-Myc (a downstream effector).

Materials:

  • This compound

  • 6-well cell culture plates

  • Your cell line of interest

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-N-Myc, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., based on your IC50 data) and a vehicle control for a predetermined time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of p-Aurora A to total Aurora A and N-Myc to the loading control to determine the effect of this compound.

Visualizations

PHA680626_Signaling_Pathway cluster_1 Aurora A Kinase Regulation cluster_2 N-Myc Stability This compound This compound Aurora_A Aurora A Kinase This compound->Aurora_A Inhibits p_Aurora_A p-Aurora A (Active) Aurora_A->p_Aurora_A Autophosphorylation N_Myc N-Myc p_Aurora_A->N_Myc Stabilizes Degradation Proteasomal Degradation N_Myc->Degradation

Caption: this compound signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Assays A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 48-72h B->C D Perform MTT assay C->D E Determine IC50 value D->E F Treat cells with IC50 concentration of this compound E->F Use IC50 for further experiments G Lyse cells and perform Western blot F->G H Probe for p-Aurora A and N-Myc G->H I Confirm target engagement H->I J Treat cells with optimal concentration I->J Validated concentration K Perform apoptosis, cell cycle, or other functional assays J->K L Analyze results K->L

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Start Troubleshooting Issue Issue with this compound Experiment Start->Issue LowEfficacy Low Efficacy / No Effect Issue->LowEfficacy Low HighToxicity High Cytotoxicity Issue->HighToxicity High Inconsistent Inconsistent Results Issue->Inconsistent Inconsistent CheckConc Verify Drug Concentration and Dilutions LowEfficacy->CheckConc CheckTime Optimize Incubation Time (Time-course) LowEfficacy->CheckTime DoseResponse Perform Dose-Response (Determine IC50) LowEfficacy->DoseResponse HighToxicity->CheckConc ReduceConc Lower Drug Concentration HighToxicity->ReduceConc ReduceTime Reduce Incubation Time HighToxicity->ReduceTime Inconsistent->CheckConc CheckSolubility Check Compound Solubility and Stability Inconsistent->CheckSolubility Standardize Standardize Cell Seeding and Protocol Inconsistent->Standardize

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Troubleshooting PHA-680626 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered when working with the kinase inhibitor PHA-680626.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of Polo-like kinases (PLKs). It also exhibits inhibitory activity against Bcr-Abl tyrosine kinase and Aurora kinases.[1] It functions as an amphosteric inhibitor, disrupting the interaction between Aurora-A and N-Myc, which is crucial in certain cancers like neuroblastoma.[2][3]

Q2: What are the known solubility characteristics of this compound?

Q3: I am having trouble dissolving the lyophilized this compound powder. What should I do?

Difficulty in dissolving the initial powder can be due to the compound's inherent low solubility or the quality of the solvent. It is recommended to use fresh, high-purity, anhydrous DMSO to prepare the initial stock solution.[1] To aid dissolution, you can employ auxiliary methods such as vortexing, sonication, or gentle heating (up to 45-50°C).[4]

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer or cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds dissolved in DMSO. Here are some key strategies to prevent this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous solution. Instead, perform serial dilutions in your buffer or medium.[6]

  • Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, typically below 0.5%, and ideally below 0.1%, to minimize both insolubility and potential toxicity to cells.[5][6]

  • Pre-warming the Aqueous Solution: Gently warming your cell culture medium or buffer before adding the inhibitor stock can sometimes help maintain solubility.

  • Vortexing During Dilution: Continuously mix the aqueous solution while adding the DMSO stock to ensure rapid and even dispersion.

Troubleshooting Guides

Problem 1: Initial Dissolution of Lyophilized Powder is Incomplete

Symptoms:

  • Visible solid particles remain in the solvent after attempting to dissolve the compound.

  • The solution appears cloudy or hazy.

Possible Causes:

  • Use of old or water-contaminated DMSO.

  • Insufficient mixing or energy to break down the solid form.

  • Attempting to dissolve at too high a concentration.

Solutions:

  • Use Fresh, Anhydrous Solvent: Always use fresh, high-purity, anhydrous DMSO for preparing your initial stock solution. DMSO is hygroscopic and can absorb moisture from the air, which will reduce its solvating power for hydrophobic compounds.[1]

  • Employ Mechanical Assistance:

    • Vortexing: Vigorously vortex the solution for several minutes.

    • Sonication: Use a bath sonicator to provide energy to break up the solid particles. Sonicate in short bursts to avoid heating the sample.

    • Gentle Heating: Warm the solution in a water bath at a temperature no higher than 50°C. Be cautious, as excessive heat can degrade the compound.[4]

  • Prepare a More Dilute Stock: If the compound still does not dissolve, try preparing a more dilute initial stock solution.

Problem 2: Precipitation Occurs When Preparing Working Solutions

Symptoms:

  • The solution becomes cloudy or forms visible precipitates immediately or over time after diluting the DMSO stock into an aqueous buffer or cell culture medium.

Possible Causes:

  • The aqueous solution cannot maintain the compound's solubility at the desired concentration.

  • The final DMSO concentration is too low to keep the compound in solution.

  • Rapid change in solvent polarity upon dilution.

Solutions:

  • Optimize the Dilution Protocol:

    • Serial Dilutions: Perform a stepwise dilution. For example, first, dilute your concentrated DMSO stock into a small volume of your final aqueous solution, and then add this intermediate dilution to the rest of your solution.[6]

    • Slow Addition and Mixing: Add the DMSO stock dropwise to the aqueous solution while continuously vortexing or stirring.

  • Adjust Final DMSO Concentration: While aiming for a low final DMSO concentration is important for biological assays, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

  • Consider Co-solvents (for in vivo studies): For animal experiments, co-solvents such as PEG400, Tween 80, or carboxymethylcellulose (CMC-Na) can be used in the formulation to improve solubility.[5]

Data Presentation

Table 1: General Solubility and Storage of Kinase Inhibitors

SolventGeneral SolubilityRecommended Storage of Stock Solutions
DMSOGenerally soluble-20°C for short-term (1 month), -80°C for long-term (6-12 months)[5][7]
EthanolOften soluble, but may be less effective than DMSO-20°C or -80°C
WaterGenerally insoluble or sparingly solubleNot recommended for long-term storage[8]
Aqueous Buffers (e.g., PBS)Sparingly solublePrepare fresh for each experiment; do not store[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • Lyophilized this compound powder (Molecular Weight: 450.56 g/mol )[1]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to make a 10 mM stock solution. For example, to prepare a 10 mM stock from 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 450.56 g/mol ) / 0.01 mol/L = 0.0002219 L = 221.9 µL

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex the solution vigorously for 5-10 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a bath sonicator for 10-15 minutes.

  • If necessary, gently warm the solution in a water bath at 37-45°C for 10-15 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[5]

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution to reach the final 1 µM concentration. This will result in a final DMSO concentration of 0.01%.

    • Step 1 (Intermediate Dilution): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Mix well by gentle pipetting or vortexing.

    • Step 2 (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM.

  • Use the final 1 µM working solution immediately in your cell-based assay.

  • Prepare a vehicle control with the same final concentration of DMSO (0.01%) in the cell culture medium.

Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic Troubleshooting Logic for this compound Insolubility cluster_dissolution Initial Dissolution cluster_dilution Dilution into Aqueous Solution cluster_solutions_dissolution Dissolution Solutions cluster_solutions_dilution Dilution Solutions start Insolubility Issue Encountered q1 Is the lyophilized powder fully dissolved? start->q1 a1_yes Proceed to Dilution q1->a1_yes Yes a1_no Troubleshoot Dissolution q1->a1_no No q2 Does precipitation occur upon dilution? a1_yes->q2 sol1_1 Use Fresh Anhydrous DMSO a1_no->sol1_1 a2_yes Troubleshoot Dilution Protocol sol2_1 Use Stepwise Dilution a2_yes->sol2_1 a2_no Experiment Ready sol1_2 Vortex / Sonicate / Gentle Heat sol1_1->sol1_2 sol1_3 Prepare a More Dilute Stock sol1_2->sol1_3 sol2_2 Ensure Rapid Mixing sol2_1->sol2_2 sol2_3 Adjust Final DMSO % (if possible) sol2_2->sol2_3

Caption: Decision tree for troubleshooting this compound insolubility.

signaling_pathway Simplified Signaling Pathway Inhibition by this compound cluster_aurora Aurora Kinase Pathway cluster_plk Polo-like Kinase Pathway cluster_bcrabl Bcr-Abl Pathway PHA680626 This compound Complex Aurora-A / N-Myc Complex PHA680626->Complex disrupts PLK1 PLK1 PHA680626->PLK1 inhibits BcrAbl Bcr-Abl Tyrosine Kinase PHA680626->BcrAbl inhibits AuroraA Aurora-A Kinase AuroraA->Complex NMyc N-Myc NMyc->Complex Degradation N-Myc Degradation NMyc->Degradation inhibited by complex CellProliferation Cell Proliferation / Tumor Growth Complex->CellProliferation promotes Mitosis Mitotic Progression PLK1->Mitosis Downstream Downstream Signaling BcrAbl->Downstream Downstream->CellProliferation

Caption: Overview of signaling pathways inhibited by this compound.

References

Technical Support Center: Interpreting Unexpected Results with PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PHA-680626.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive small molecule inhibitor. Its primary targets are Aurora kinase A (AURKA) and Aurora kinase B (AURKB). It has also been shown to inhibit the Bcr-Abl tyrosine kinase.[1]

Q2: What is the primary mechanism of action of this compound?

This compound acts as an "amphosteric" inhibitor. This means that in addition to blocking the ATP-binding site of Aurora kinase A, it also induces a conformational change in the kinase's activation loop. This change prevents the binding of N-Myc to Aurora-A, leading to the degradation of the N-Myc oncoprotein.[2][3][4][5] This dual action contributes to its anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with MYCN amplification.[1][3]

Q3: What are the expected cellular effects of this compound treatment?

Treatment of sensitive cancer cell lines with this compound is expected to result in:

  • Inhibition of Aurora kinase activity.

  • Disruption of the Aurora-A/N-Myc protein complex.[3][5]

  • Decreased levels of N-Myc protein.[1]

  • Cell cycle arrest, typically in the G2/M phase.[6]

  • Induction of apoptosis (programmed cell death).[1]

  • Inhibition of cell proliferation and reduced cell viability.[1]

Q4: In which cell lines has this compound shown activity?

This compound has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, including imatinib-resistant chronic myeloid leukemia (CML) cell lines and neuroblastoma cell lines with MYCN amplification.[1]

Troubleshooting Guide for Unexpected Results

Issue 1: No or Reduced Efficacy of this compound in Cellular Assays

If you observe a lack of the expected biological effects (e.g., no decrease in cell viability, no N-Myc degradation), consider the following possibilities:

Potential Cause Troubleshooting Steps
Compound Solubility and Stability This compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Prepare fresh dilutions for each experiment, as the compound's stability in aqueous media over time may be limited. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Cell Permeability While this compound has shown cellular activity in several studies, poor cell permeability can be an issue for some compounds in this class. A related compound, RPM1722, was found to be ineffective in cells, potentially due to poor uptake.[1] Consider increasing the incubation time or concentration to see if a response can be elicited.
Cell Line-Specific Resistance The cell line you are using may have intrinsic resistance mechanisms. This could include mutations in the target kinases, upregulation of drug efflux pumps, or activation of compensatory signaling pathways.
Incorrect Compound Concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Sub-optimal Assay Conditions Ensure that your experimental setup is optimized. For example, in cell viability assays, the seeding density of cells can influence the outcome. For western blotting, ensure complete cell lysis and use appropriate antibodies.
Issue 2: Unexpected or Paradoxical Cellular Responses

At times, treatment with a kinase inhibitor can lead to unexpected biological outcomes.

Potential Cause Troubleshooting Steps
Off-Target Effects This compound is known to inhibit Bcr-Abl in addition to Aurora kinases.[1] It is possible that it affects other kinases to a lesser extent. These off-target activities could lead to unexpected signaling pathway modulation. Refer to the kinase selectivity profile below for potential off-targets of a related compound.
Activation of Feedback Loops Inhibition of a kinase can sometimes lead to the activation of upstream signaling pathways or compensatory feedback loops, which may counteract the intended effect of the inhibitor.
Differential Effects on Aurora Kinase A vs. B This compound inhibits both Aurora A and B. These two kinases can have distinct and sometimes opposing roles in cell cycle regulation. The net effect of inhibiting both may vary between cell types.
DMSO Concentration Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is not causing toxicity or other cellular effects. It is recommended to keep the final DMSO concentration below 0.1% and to include a vehicle-only control in your experiments.[8][9][10][11]
Issue 3: Development of Acquired Resistance

If you are performing long-term studies with this compound, you may observe the development of acquired resistance.

Potential Cause Troubleshooting Steps
Secondary Mutations in Target Kinase The target kinase (e.g., Aurora A) may acquire mutations that prevent the binding of this compound.
Upregulation of the Target Protein Cells may overcome the inhibition by increasing the expression of the target kinase.
Activation of Bypass Signaling Pathways Cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thus bypassing the need for the inhibited pathway.
Increased Drug Efflux Cancer cells may upregulate the expression of drug efflux pumps (e.g., P-glycoprotein), which actively remove the inhibitor from the cell.

Kinase Selectivity Profile

While a comprehensive kinase selectivity panel for this compound is not publicly available, the following table shows the selectivity profile of a closely related precursor compound. This can provide insights into potential off-target effects.

KinaseIC50 (µM)
Aurora A0.027
Aurora B0.135
Aurora C0.120
Abl0.030
Lck>10
Src>10
KDR/VEGFR2>10
FGFR1>10
PDGFRβ>10
c-Met>10
IGF-1R>10
CDK2/cyclin A>10

Data for the related compound PHA-680632. Lower IC50 values indicate higher potency.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

PHA_680626_Pathway cluster_0 This compound Action cluster_1 Cellular Components cluster_2 Cellular Outcomes PHA680626 This compound AURKA Aurora Kinase A PHA680626->AURKA Inhibits (ATP-competitive) AURKA_NMyc Aurora-A / N-Myc Complex PHA680626->AURKA_NMyc Disrupts (Amphosteric) AURKA->AURKA_NMyc Binds to NMyc N-Myc NMyc->AURKA_NMyc Proteasome Proteasome NMyc->Proteasome Degraded by AURKA_NMyc->NMyc Protects from Degradation NMyc_Degradation N-Myc Degradation Apoptosis Apoptosis NMyc_Degradation->Apoptosis CellCycleArrest G2/M Arrest NMyc_Degradation->CellCycleArrest Troubleshooting_Workflow Start Unexpected Result: No/Reduced Efficacy Check_Compound Verify Compound Integrity (Solubility, Stability, Concentration) Start->Check_Compound Check_Permeability Investigate Cell Permeability (Increase Incubation Time/Concentration) Check_Compound->Check_Permeability If compound is OK Check_Resistance Assess Cell Line Resistance (Literature Search, Baseline Target Levels) Check_Permeability->Check_Resistance If permeability is unlikely issue Check_Assay Optimize Assay Conditions (Controls, Seeding Density, Reagents) Check_Resistance->Check_Assay If resistance is suspected Outcome1 Issue Resolved Check_Assay->Outcome1 If optimization works Outcome2 Consider Off-Target Effects or Alternative Mechanisms Check_Assay->Outcome2 If optimization fails

References

Technical Support Center: PHA-680626 and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of PHA-680626, a potent Aurora kinase inhibitor, with a focus on its potential toxicity in non-cancerous cell lines. Due to limited direct studies on a wide range of non-malignant cells, this guide synthesizes information from research on related Aurora kinase inhibitors and general principles of their mechanism of action to anticipate and troubleshoot potential experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is there established toxicity data for this compound in a variety of non-cancerous cell lines?

A1: Currently, there is a lack of comprehensive studies detailing the toxicity of this compound across a broad spectrum of non-cancerous cell lines. Most research has focused on its efficacy in cancer cell lines. However, one study noted that a similar Aurora kinase inhibitor, PHA-680632, selectively induced polyploidy in a cancer cell line (HCT116) but not in a normal cell line, suggesting a potential therapeutic window.[1]

Q2: What are the expected on-target effects of this compound in normal, proliferating cells?

A2: this compound is an inhibitor of Aurora kinases, which are crucial for proper mitotic progression.[2][3] Therefore, in any proliferating non-cancerous cell population, on-target effects can be anticipated. These may include mitotic arrest, formation of monopolar or multipolar spindles, and potentially apoptosis.[2] Tissues with high cell turnover, such as bone marrow and the gastrointestinal tract, are more likely to be affected. Clinical trials of various Aurora kinase inhibitors have reported side effects such as neutropenia and stomatitis, reflecting their impact on rapidly dividing normal cells.[4]

Q3: A study on a neuroblastoma cell line (SH-SY5Y) that does not overexpress N-Myc showed no significant toxicity with this compound. Can this be extrapolated to other non-cancerous cells?

A3: While informative, the results from the SH-SY5Y cell line should be interpreted with caution. This cell line, although not N-Myc amplified, is still of cancerous origin. A study investigating this compound in IMR-32 neuroblastoma cells (N-Myc amplified) showed a decrease in cell viability, whereas in SH-SY5Y cells, under the same conditions, no significant changes in cell morphology or cell death were observed.[5] This suggests a potential differential sensitivity. However, it is not a direct measure of toxicity in truly non-cancerous, healthy primary cells or cell lines derived from normal tissue.

Q4: What are the key signaling pathways affected by this compound that could lead to toxicity in normal cells?

A4: The primary pathway affected is the regulation of mitosis by Aurora kinases A and B. Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B can disrupt the spindle assembly checkpoint and cytokinesis.[2][3] This can result in polyploidy and apoptosis. Additionally, Aurora kinases have been shown to interact with tumor suppressor pathways, such as p53.[6] Dysregulation of these pathways in normal cells could contribute to toxicity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High cytotoxicity in a non-cancerous cell line at low concentrations of this compound. The cell line may have a high proliferation rate, making it particularly sensitive to Aurora kinase inhibition.- Perform a dose-response curve to determine the precise IC50 for your specific cell line. - Reduce the incubation time with the compound. - Compare the IC50 value to that of a cancer cell line known to be sensitive to this compound.
Unexpected morphological changes (e.g., enlarged, flattened cells) without immediate cell death. Inhibition of Aurora B can lead to endoreduplication and polyploidy, resulting in larger cells that may eventually undergo apoptosis.- Analyze the cell cycle profile using flow cytometry to detect an increase in >4N DNA content. - Stain for markers of senescence (e.g., SA-β-gal) to determine if the cells are entering a senescent state.
No observable effect on a non-cancerous cell line. The cell line may have a very low proliferation rate, or it may have intrinsic resistance mechanisms.- Confirm the proliferative status of your cell line (e.g., using Ki-67 staining). - Increase the concentration of this compound. - Ensure the compound is solubilized and stored correctly to maintain its activity.
Variability in results between experiments. Inconsistent cell culture conditions, such as cell density at the time of treatment, can affect the outcome.- Standardize your cell seeding density and ensure cells are in the logarithmic growth phase when treated. - Prepare fresh dilutions of this compound for each experiment.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound in a wide range of non-cancerous cell lines, the following table provides a summary of IC50 values for other representative Aurora kinase inhibitors in various human cell lines to offer a comparative perspective.

InhibitorCell Line TypeIC50 (nM)Reference
AMG-900 Various Cancer Cell Lines0.7 - 5.3[1]
SNS-314 Various Human Cell Lines1.8 - 24.4[1]
PF-03814735 Various Human Tumor Cell Lines42 - 150[1]
AZD1152 Leukemia Cell Lines3 - 40[7]
MK-5108 (VX689) Various Cancer Cell Lines160 - 6400[1]

Note: This data is intended for comparative purposes only. The actual IC50 of this compound in any given non-cancerous cell line should be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M, and >4N).

Visualizations

PHA_680626_Mechanism Simplified Mechanism of this compound Toxicity in Proliferating Cells PHA680626 This compound AuroraA Aurora Kinase A PHA680626->AuroraA Inhibits AuroraB Aurora Kinase B PHA680626->AuroraB Inhibits Centrosome Centrosome Separation & Spindle Formation AuroraA->Centrosome Regulates SAC Spindle Assembly Checkpoint AuroraB->SAC Maintains Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates MitoticArrest Mitotic Arrest Centrosome->MitoticArrest Defects lead to Polyploidy Polyploidy/ Endoreduplication SAC->Polyploidy Override leads to Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of this compound-induced toxicity in proliferating cells.

Experimental_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity Start Start: Unexpected Cytotoxicity Observed CheckProliferation Assess Cell Proliferation Rate (e.g., Ki-67 staining) Start->CheckProliferation HighProlif High Proliferation CheckProliferation->HighProlif LowProlif Low Proliferation CheckProliferation->LowProlif DoseResponse Perform Dose-Response and Time-Course HighProlif->DoseResponse If confirmed CheckCompound Verify Compound Integrity (Solubility, Storage) LowProlif->CheckCompound If unexpected CellCycle Analyze Cell Cycle (Flow Cytometry) DoseResponse->CellCycle Conclusion2 Conclusion: Potential off-target effect or experimental artifact DoseResponse->Conclusion2 CheckCompound->DoseResponse ApoptosisAssay Perform Apoptosis Assay (e.g., Annexin V) CellCycle->ApoptosisAssay Conclusion1 Conclusion: On-target toxicity in highly proliferative cells ApoptosisAssay->Conclusion1

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

PHA-680626 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of PHA-680626, a potent Aurora kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and ensure the integrity of your experiments.

Troubleshooting Guide

Users experiencing inconsistent or unexpected results with this compound should consult this guide to troubleshoot potential issues related to compound degradation.

Problem: Loss of compound activity or inconsistent results in cellular assays.

Potential Cause Troubleshooting Steps Recommended Action
Improper Storage 1. Verify storage conditions of both powder and stock solutions.2. Check the age of the compound and its solutions.- Store this compound powder at -20°C for long-term storage.- For stock solutions, aliquot and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Solvent-Induced Degradation 1. Review the solvent used for stock solution preparation.2. Assess the water content of the solvent.- Use high-purity, anhydrous DMSO to prepare stock solutions.- Prepare fresh working solutions from the stock for each experiment.
Photodegradation 1. Evaluate the light exposure of the compound during handling and experiments.- Handle this compound powder and solutions in low-light conditions.- Use amber or foil-wrapped tubes for storage and during experiments.
Oxidative Degradation 1. Consider the potential for exposure to air and oxidizing agents.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible.- Avoid contamination of stock solutions with oxidizing agents.
pH Instability 1. Check the pH of the experimental buffer or media.- Maintain the pH of the experimental medium within a neutral range (pH 6.8-7.4) unless the experimental protocol requires otherwise.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -80°C for up to one year. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.

Q2: How can I tell if my this compound has degraded?

A significant decrease in the expected biological activity in a well-established assay is a primary indicator of degradation. Analytically, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used to assess the purity of the compound and detect the presence of degradation products. A shift in the retention time or the appearance of new peaks in the chromatogram may indicate degradation.

Q3: What are the likely causes of this compound degradation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, small molecule kinase inhibitors, in general, can be susceptible to:

  • Hydrolysis: Reaction with water, which can be exacerbated by non-neutral pH.

  • Oxidation: Reaction with oxygen or other oxidizing agents.

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation.

Q4: How should I prepare my working solutions to minimize degradation?

It is recommended to prepare fresh working solutions for each experiment from a frozen stock. Thaw the stock solution on ice and dilute it to the final concentration in your pre-warmed cell culture medium or assay buffer immediately before use. Do not store diluted working solutions for extended periods.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µM. Incubate at 40°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µM. Incubate at 40°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide to a final concentration of 100 µM. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the solid compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µM in a suitable solvent) to a UV light source (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating method, such as reverse-phase HPLC with UV and MS detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Visualizations

experimental_workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO acid Acidic Hydrolysis (0.1 N HCl, 40°C) prep_stock->acid Expose to Stress Conditions base Basic Hydrolysis (0.1 N NaOH, 40°C) prep_stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress Conditions thermal Thermal Stress (Solid, 60°C) prep_stock->thermal Expose to Stress Conditions photo Photodegradation (UV light) prep_stock->photo Expose to Stress Conditions hplc_ms RP-HPLC-MS Analysis acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms data_interp Data Interpretation hplc_ms->data_interp

Caption: Workflow for assessing this compound stability.

troubleshooting_flowchart Troubleshooting Inconsistent Experimental Results start Inconsistent or Unexpected Results check_storage Verify Storage Conditions (-20°C powder, -80°C stock) start->check_storage check_handling Review Handling Procedures (Light exposure, freeze-thaw) check_storage->check_handling Storage OK new_compound Obtain a New Batch of Compound check_storage->new_compound Improper Storage check_prep Examine Solution Preparation (Solvent purity, age of solution) check_handling->check_prep Handling OK check_handling->new_compound Improper Handling analyze_purity Assess Compound Purity (e.g., HPLC-MS) check_prep->analyze_purity Preparation OK check_prep->new_compound Improper Preparation analyze_purity->new_compound Degradation Detected revise_protocol Revise Experimental Protocol analyze_purity->revise_protocol Purity Confirmed

Caption: Troubleshooting inconsistent experimental results.

Refining PHA-680626 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining PHA-680626 treatment duration for optimal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Aurora kinases A and B, as well as Bcr-Abl kinase.[1][2] It functions as an amphosteric inhibitor, meaning it binds to a site distinct from the ATP-binding pocket on Aurora kinase A. This binding induces a conformational change in the activation loop of the kinase, which prevents its interaction with N-Myc.[3][4] Consequently, this disruption leads to the degradation of the N-Myc oncoprotein, a key driver in certain cancers like neuroblastoma.[3][4]

Q2: What are the typical downstream effects of this compound treatment?

A2: Treatment with this compound can lead to several downstream cellular effects, including:

  • N-Myc Degradation: By disrupting the Aurora A/N-Myc complex, this compound promotes the ubiquitin-mediated proteasomal degradation of N-Myc.[3][4]

  • Cell Cycle Arrest: As an Aurora kinase inhibitor, this compound can induce cell cycle arrest, primarily at the G2/M phase, due to its role in regulating mitotic events.

  • Induction of Apoptosis: Prolonged treatment or treatment at effective concentrations can lead to programmed cell death (apoptosis).

  • Inhibition of Proliferation: By inducing cell cycle arrest and apoptosis, this compound effectively inhibits the proliferation of cancer cells.[1]

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. A typical starting point for in vitro studies is in the low micromolar range.

Troubleshooting Guide: Optimizing Treatment Duration

Issue 1: No significant decrease in N-Myc protein levels after short-term treatment.

  • Possible Cause: The kinetics of N-Myc degradation upon Aurora-A inhibition may require a longer treatment duration. The disruption of the Aurora-A/N-Myc complex and subsequent proteasomal degradation is not an instantaneous process.

  • Troubleshooting Steps:

    • Perform a time-course experiment: Treat your cells with a fixed concentration of this compound and harvest cell lysates at various time points (e.g., 6, 12, 24, 48, and 72 hours).

    • Analyze N-Myc levels: Perform western blotting to determine the time point at which the maximum reduction in N-Myc protein is observed.

    • Consider the inhibitor's dissociation rate: this compound has a low dissociation rate from Aurora-A, suggesting a sustained effect.[3] However, the downstream cellular response may still take time to manifest.

Issue 2: High levels of cell death observed even at short treatment durations, complicating downstream analysis.

  • Possible Cause: The concentration of this compound used may be too high for the specific cell line, leading to rapid induction of apoptosis.

  • Troubleshooting Steps:

    • Re-evaluate the IC50: Perform a dose-response curve with shorter incubation times (e.g., 24 hours) to identify a concentration that inhibits proliferation without causing excessive immediate cell death.

    • Titrate the concentration and time in parallel: Design an experiment with a matrix of different this compound concentrations and treatment durations to find the optimal balance for your desired endpoint (e.g., N-Myc degradation vs. apoptosis).

Issue 3: Inconsistent results between replicate experiments.

  • Possible Cause: Variability in cell confluence, passage number, or subtle differences in treatment timing can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Ensure that cells are seeded at the same density and are in the logarithmic growth phase at the start of each experiment. Use cells within a consistent and low passage number range.

    • Precise timing: Be meticulous with the timing of drug addition and harvesting of cells.

    • Automate where possible: Utilize automated cell counters and liquid handlers to minimize human error.

Data Presentation

Table 1: Summary of this compound Effects Based on Treatment Duration

Treatment DurationExpected Primary EffectSecondary EffectsRecommended Assay
Short-term (0-12 hours) Inhibition of Aurora Kinase ActivityInitial disruption of Aurora-A/N-Myc interactionKinase activity assay, Co-immunoprecipitation
Mid-term (12-48 hours) N-Myc Degradation, Cell Cycle ArrestOnset of apoptosisWestern Blot (N-Myc, Cyclins), Flow Cytometry (Cell Cycle)
Long-term (48-72+ hours) Apoptosis, Inhibition of ProliferationSignificant reduction in cell viabilityAnnexin V/PI staining, Cell viability assays (e.g., MTT, CTG)

Experimental Protocols

1. Time-Course Analysis of N-Myc Degradation

  • Objective: To determine the optimal treatment duration for observing maximal N-Myc degradation.

  • Methodology:

    • Seed neuroblastoma cells (e.g., IMR-32) in 6-well plates and allow them to adhere and reach 60-70% confluency.

    • Treat the cells with a predetermined concentration of this compound (e.g., 1 µM).

    • Harvest cell lysates at 0, 6, 12, 24, 48, and 72 hours post-treatment.

    • Perform SDS-PAGE and western blot analysis using antibodies against N-Myc and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the relative N-Myc protein levels at each time point.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To assess the effect of this compound treatment duration on cell cycle distribution.

  • Methodology:

    • Seed cells in 6-well plates as described above.

    • Treat cells with this compound for 12, 24, and 48 hours.

    • Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay using Annexin V/PI Staining

  • Objective: To quantify the induction of apoptosis at different treatment durations.

  • Methodology:

    • Seed cells in 6-well plates.

    • Treat cells with this compound for 24, 48, and 72 hours.

    • Harvest both adherent and floating cells, wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

PHA680626_Pathway cluster_0 This compound Action cluster_1 Downstream Effects PHA680626 This compound AURKA Aurora Kinase A PHA680626->AURKA Inhibits Complex Aurora A / N-Myc Complex AURKA->Complex CellCycleArrest Cell Cycle Arrest (G2/M) AURKA->CellCycleArrest Inhibition leads to NMyc N-Myc NMyc->Complex Degradation N-Myc Degradation Complex->Degradation Disruption leads to Proliferation Inhibition of Cell Proliferation Degradation->Proliferation CellCycleArrest->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Prolonged inhibition induces

Caption: Signaling pathway of this compound action and its downstream cellular effects.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course cluster_2 Endpoints Analysis P1_1 Seed Cells P1_2 Treat with varying This compound concentrations P1_1->P1_2 P1_3 Incubate for 24h, 48h, 72h P1_2->P1_3 P1_4 Cell Viability Assay (e.g., MTT) P1_3->P1_4 P1_5 Determine IC50 P1_4->P1_5 P2_2 Treat with IC50 concentration P1_5->P2_2 Inform concentration P2_1 Seed Cells P2_1->P2_2 P2_3 Harvest at multiple time points (e.g., 0, 6, 12, 24, 48, 72h) P2_2->P2_3 P2_4 Analyze Endpoints P2_3->P2_4 Endpoint1 Western Blot (N-Myc degradation) P2_4->Endpoint1 Endpoint2 Flow Cytometry (Cell Cycle, Apoptosis) P2_4->Endpoint2

Caption: Logical workflow for optimizing this compound treatment duration.

References

Technical Support Center: PHA-680626 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using PHA-680626, a potent Aurora kinase inhibitor. This resource is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common issues encountered during experimentation with this compound.

1. Compound Handling and Storage

  • Question: I am observing inconsistent results between experiments. Could my handling of this compound be a factor?

  • Answer: Yes, improper handling and storage can significantly impact the stability and activity of this compound. To ensure consistency:

    • Storage: Store the compound as a powder at -20°C or below, protected from light and moisture.

    • Solubilization: For stock solutions, dissolve this compound in a suitable solvent such as DMSO. It is crucial to note that the solubility in aqueous media is limited.

    • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Once diluted in aqueous cell culture media, use the solution promptly as the stability may be reduced.

  • Question: My this compound solution appears to have precipitated in the cell culture medium. What should I do?

  • Answer: Precipitation of this compound in aqueous media can occur due to its low solubility.

    • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls.

    • Pre-warming: Gently pre-warm the cell culture medium before adding the this compound working solution.

    • Mixing: Add the compound dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

2. Cell-Based Assay Variability

  • Question: The IC50 value of this compound varies significantly between different cancer cell lines in my experiments. Why is this happening?

  • Answer: Variability in IC50 values across different cell lines is expected and can be attributed to several factors:

    • Expression Levels of Target Kinases: The expression levels of Aurora A and Aurora B can differ substantially between cell lines, influencing their sensitivity to inhibition.

    • Genetic Background: The overall genetic context of the cell line, including the status of tumor suppressor genes (e.g., p53) and oncogenes, can impact the cellular response to Aurora kinase inhibition.[1]

    • Cell Proliferation Rate: Faster-proliferating cells may exhibit greater sensitivity to cell cycle-dependent inhibitors like this compound.

    • Drug Efflux Pumps: Overexpression of multidrug resistance proteins (e.g., P-glycoprotein) can lead to active efflux of the compound from the cells, reducing its intracellular concentration and efficacy.

  • Question: I am seeing a high degree of variability in my cell viability assay results, even within replicates. What are the potential causes?

  • Answer: Inconsistent results in cell viability assays can stem from several sources:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension and consistent cell seeding density across all wells. Edge effects in multi-well plates can also contribute to variability.

    • Inconsistent Compound Concentration: Pipetting errors can lead to variations in the final compound concentration. Use calibrated pipettes and proper technique.

    • Variable Incubation Times: Adhere to a strict incubation schedule for all plates.

    • Assay-Specific Issues: The choice of viability assay can influence results. For example, MTT assays rely on mitochondrial activity, which can be affected by treatments independent of cell death. Consider using alternative methods like trypan blue exclusion or assays that measure ATP content.

3. Cell Cycle Analysis Issues

  • Question: My flow cytometry data for cell cycle analysis after this compound treatment is difficult to interpret, with broad peaks and poor resolution. How can I improve this?

  • Answer: Poor resolution in cell cycle analysis is a common issue. Here are some troubleshooting steps:

    • Cell Handling: Avoid harsh enzymatic digestion or mechanical stress during cell harvesting, as this can damage cells and affect staining.

    • Fixation: Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent cell clumping. Inadequate fixation can lead to poor DNA staining.

    • Staining: Ensure complete RNase digestion, as propidium iodide (PI) can also bind to RNA. Use a saturating concentration of PI and allow sufficient incubation time.

    • Flow Cytometer Settings: Run samples at a low flow rate to improve data acquisition and reduce the coefficient of variation (CV) of the G0/G1 peak.[2][3]

  • Question: I am observing a significant sub-G1 peak in my control (untreated) cells. What does this indicate?

  • Answer: A prominent sub-G1 peak typically represents apoptotic cells with fragmented DNA. If this is present in your control group, it could indicate:

    • Unhealthy Cells: The cells may have been unhealthy at the start of the experiment due to factors like high passage number, mycoplasma contamination, or nutrient deprivation.

    • Harsh Experimental Conditions: Excessive centrifugation speeds or prolonged exposure to trypsin can induce apoptosis.

4. Off-Target Effects

  • Question: How can I be sure that the observed phenotype is due to the inhibition of Aurora kinases and not off-target effects of this compound?

  • Answer: While this compound is a potent Aurora kinase inhibitor, like many small molecules, it may have off-target activities, especially at higher concentrations.[2][4] To address this:

    • Dose-Response: Use the lowest effective concentration of this compound that induces the desired phenotype.

    • Control Compounds: Compare the effects of this compound with other structurally different Aurora kinase inhibitors.

    • Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase.

    • Phenotypic Confirmation: The expected phenotype for Aurora kinase inhibition includes a G2/M cell cycle arrest and the formation of polyploid cells.[5] Observe if your experimental results align with these known outcomes.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAurora A IC50 (nM)Aurora B IC50 (nM)Reference
HCT116Colon Carcinoma16469[6]
PC3Prostate Cancer469-[6]
SK-OV-3Ovarian Cancer469-[6]
LY-3Lymphoma469-[6]
IMR-32Neuroblastoma--[7]
U2OSOsteosarcoma--[7]

Note: The variability in IC50 values highlights the importance of determining the effective concentration for each specific cell line and experimental setup.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulators cluster_aurora_kinases Aurora Kinases cluster_downstream Downstream Effects Growth_Factors Growth Factors ERK_Pathway ERK Pathway Growth_Factors->ERK_Pathway Aurora_B Aurora B ERK_Pathway->Aurora_B Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly p53_Modulation p53 Modulation Aurora_A->p53_Modulation NMyc_Stabilization N-Myc Stabilization Aurora_A->NMyc_Stabilization Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis PHA_680626 This compound PHA_680626->Aurora_A PHA_680626->Aurora_B Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting Select_Cell_Line Select Appropriate Cell Line Determine_Conc Determine this compound Concentration Range Select_Cell_Line->Determine_Conc Prepare_Compound Prepare Fresh This compound Solution Determine_Conc->Prepare_Compound Seed_Cells Seed Cells Uniformly Prepare_Compound->Seed_Cells Treat_Cells Treat Cells Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Perform_Assay Perform Assay (e.g., Viability, Cell Cycle) Incubate->Perform_Assay Analyze_Data Analyze Data Perform_Assay->Analyze_Data Inconsistent_Results Inconsistent Results? Analyze_Data->Inconsistent_Results Check_Handling Review Compound Handling & Storage Inconsistent_Results->Check_Handling Yes Check_Technique Review Assay Technique Inconsistent_Results->Check_Technique Yes Consider_Off_Target Consider Off-Target Effects Inconsistent_Results->Consider_Off_Target Yes Final_Results Consistent Results Inconsistent_Results->Final_Results No

References

How to minimize the cytotoxic effects of PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHA-680626, a potent Aurora kinase inhibitor. Our goal is to help you minimize cytotoxic effects in your experiments while maximizing the efficacy of this compound.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Normal/Non-Target Cell Lines

Problem: You are observing high levels of cell death in your non-cancerous or control cell lines, making it difficult to assess the selective anti-cancer effects of this compound.

Possible Causes and Solutions:

  • Concentration Too High: The concentration of this compound may be too high for your specific cell line.

    • Solution: Perform a dose-response curve to determine the optimal concentration that induces cytotoxicity in your cancer cell line of interest while minimizing effects on normal cells. Start with a wide range of concentrations (e.g., 0.01 µM to 10 µM) and narrow down to find the IC50 (the concentration that inhibits 50% of cell growth).

  • Prolonged Exposure Time: Continuous exposure to this compound may be toxic to even slowly dividing normal cells.

    • Solution: Optimize the exposure time. Consider shorter incubation periods (e.g., 24, 48, or 72 hours) to identify a therapeutic window where cancer cells are more sensitive than normal cells.

  • Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects that contribute to cytotoxicity in normal cells.

    • Solution 1: Cyclotherapy Approach: Implement a "cyclotherapy" or "chemoprotection" strategy. This involves pre-treating your cells with a p53 activator (e.g., Nutlin-3a) for 24 hours before adding this compound. The p53 activator will induce a temporary cell cycle arrest in normal cells with wild-type p53, making them less susceptible to a cell-cycle-specific agent like an Aurora kinase inhibitor. Cancer cells, which often have mutated or deficient p53, will continue to proliferate and be targeted by this compound.

    • Solution 2: Combination Therapy: Consider using this compound in combination with other anti-cancer agents. This may allow you to use a lower, less toxic concentration of this compound while achieving a synergistic therapeutic effect. For example, combining Aurora kinase inhibitors with taxanes has been shown to enhance efficacy.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Problem: You are observing significant variability in cell viability or apoptosis rates between experiments.

Possible Causes and Solutions:

  • Cell Culture Conditions: Variations in cell density, passage number, or media components can affect cellular responses to drug treatment.

    • Solution: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Use the same batch of media and supplements for all related experiments.

  • Compound Stability and Storage: this compound may degrade if not stored properly.

    • Solution: Store this compound as recommended by the manufacturer, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.

  • Assay-Related Variability: The choice of cytotoxicity assay and its execution can influence results.

    • Solution: Use a reliable and validated cytotoxicity assay, such as the MTT, XTT, or CellTiter-Glo® assay. Ensure proper controls are included (e.g., vehicle-only, untreated cells). Optimize assay parameters like incubation times and reagent concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its cytotoxic effects?

A1: this compound is a potent inhibitor of Aurora kinases, particularly Aurora A and Aurora B. These kinases are crucial for proper cell division (mitosis). By inhibiting these kinases, this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest and ultimately, programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[1][2] In specific cancers like neuroblastoma, this compound has been shown to destabilize the interaction between Aurora A and the N-Myc oncoprotein, leading to N-Myc degradation and subsequent cell death.[3][4][5]

Q2: What is a typical starting concentration for in vitro experiments with this compound?

A2: A common starting concentration for in vitro studies is 1 µM.[4] However, the optimal concentration is highly dependent on the cell line being used. We strongly recommend performing a dose-response experiment to determine the IC50 value for your specific cancer and normal cell lines.

Q3: How can I assess the selectivity of this compound for cancer cells over normal cells?

A3: To assess selectivity, you should test this compound on a panel of both cancer and non-cancerous cell lines in parallel. By comparing the IC50 values, you can calculate a selectivity index (SI), which is the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for the cancer cells.

Q4: Are there known off-target effects of this compound that could contribute to cytotoxicity?

A4: While this compound is a potent Aurora kinase inhibitor, like most kinase inhibitors, it may have some off-target activities, especially at higher concentrations. These off-target effects can contribute to cytotoxicity in both cancerous and normal cells. Performing a thorough dose-response analysis and using the lowest effective concentration can help minimize these effects.

Quantitative Data

Table 1: Reported IC50 Values of PHA-680632 (a closely related compound) and other Aurora Kinase Inhibitors in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
PHA-680632HCT116Colon Carcinoma0.06 - 7.15 (range across multiple cell lines)[1]
VX-680MultipleVarious Cancers0.015 - 0.13[1]
SNS-314MultipleVarious Cancers0.0018 - 0.0244[1]

Experimental Protocols

Protocol 1: Standard In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer and/or normal cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Cyclotherapy for Protecting Normal Cells

This protocol describes a method to protect normal, p53-proficient cells from this compound-induced cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • p53 activator (e.g., Nutlin-3a) stock solution (in DMSO)

  • Normal cell line (with wild-type p53) and cancer cell line (with mutant or deficient p53)

  • Complete cell culture medium

  • Appropriate plates for your downstream cytotoxicity or apoptosis assay

Procedure:

  • Cell Seeding:

    • Seed both normal and cancer cell lines in separate plates at their optimal densities.

    • Incubate for 24 hours.

  • p53 Activator Pre-treatment (Normal Cells):

    • Treat the normal cells with an optimized concentration of the p53 activator (e.g., 5-10 µM Nutlin-3a).

    • Treat the cancer cells with the vehicle control (DMSO).

    • Incubate both plates for 24 hours.

  • This compound Treatment:

    • To both the p53 activator-pre-treated normal cells and the vehicle-treated cancer cells, add this compound at various concentrations.

    • Incubate for an additional 24-48 hours.

  • Assessment of Cytotoxicity:

    • Perform a cell viability or apoptosis assay (e.g., MTT assay, Annexin V staining) on both cell lines to compare the cytotoxic effects of this compound.

Visualizations

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Mitotic_Arrest Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation Chromosome_Segregation Chromosome_Segregation->Mitotic_Arrest Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora_B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis PHA_680626 PHA_680626 PHA_680626->Aurora_A Inhibits PHA_680626->Aurora_B Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer and Normal Cell Lines Start->Seed_Cells Pre_treatment Pre-treat Normal Cells with p53 Activator (Optional) Seed_Cells->Pre_treatment PHA_Treatment Treat with this compound (Dose-Response) Pre_treatment->PHA_Treatment Incubate Incubate for Optimized Duration PHA_Treatment->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End Cyclotherapy_Logic cluster_Normal Normal Cells (p53 wild-type) cluster_Cancer Cancer Cells (p53 mutant/deficient) p53_Activator_N p53 Activator G1_Arrest G1 Cell Cycle Arrest p53_Activator_N->G1_Arrest Protected Protected from This compound G1_Arrest->Protected p53_Activator_C p53 Activator No_Arrest No Cell Cycle Arrest p53_Activator_C->No_Arrest Sensitive Sensitive to This compound No_Arrest->Sensitive PHA_680626 PHA_680626 PHA_680626->Protected PHA_680626->Sensitive

References

PHA-680626 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PHA-680626. The information is designed to address common issues, including potential batch-to-batch variability, and to provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, multi-kinase inhibitor. Its primary targets are Aurora kinases (A and B) and Bcr-Abl tyrosine kinase.[1] A key mechanism is its ability to act as an amphosteric inhibitor, disrupting the protein-protein interaction between Aurora-A and N-Myc.[2] This disruption leads to the destabilization and degradation of N-Myc, a critical transcription factor in some cancers, particularly neuroblastoma.[2]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment with this compound has been shown to induce anti-proliferative and pro-apoptotic activity in various cancer cell lines, including those resistant to other inhibitors like Imatinib.[1] By inhibiting Aurora kinases, it can lead to defects in mitosis, such as monopolar spindles and G2-M arrest.[3] Its effect on the Aurora-A/N-Myc complex can lead to a reduction in N-Myc protein levels.[2]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the powdered form at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] It is advisable to use freshly opened DMSO to avoid moisture absorption.[1] For cell-based assays, further dilutions should be made in the appropriate cell culture medium immediately before use.

Q4: I am observing inconsistent results between experiments. Could this be due to batch-to-batch variability of this compound?

A4: Inconsistent results can indeed stem from batch-to-batch variability of the compound. This can be due to differences in purity, the presence of isomers or contaminants, or variations in crystalline form which can affect solubility. It is crucial to obtain a certificate of analysis (CofA) for each new batch to verify its identity and purity. If you suspect batch-to-batch variability, it is recommended to perform quality control checks and to test a new batch alongside a previously validated one in a key experiment.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Reduced or No Compound Activity
Potential Cause Recommended Action
Compound Degradation This compound may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare fresh stock solutions from powder and aliquot for single use to minimize freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Low Cell Permeability While this compound is generally cell-permeable, different cell lines can have varying uptake efficiencies. Consider increasing the incubation time or using a different cell line as a positive control.
Batch Inactivity The current batch of this compound may have low purity or be inactive. If possible, test the compound's activity in a cell-free kinase assay. Compare the results with a new batch from a reputable supplier.
Issue 2: High Background or Off-Target Effects
Potential Cause Recommended Action
Compound Precipitation This compound may have limited solubility in your final assay medium, leading to precipitation and non-specific effects. Visually inspect your culture medium for any precipitate after adding the compound. Consider using a lower concentration or adding a solubilizing agent like Pluronic F-68 to the medium.
Off-Target Kinase Inhibition This compound is a multi-kinase inhibitor. The observed phenotype may be due to the inhibition of other kinases besides Aurora kinases.[4] Use a more selective Aurora kinase inhibitor as a control to dissect the specific effects. Also, consider performing a kinome scan to identify other potential targets at the concentration you are using.
Cell Line Sensitivity Different cell lines exhibit varying sensitivity to kinase inhibitors.[5] The observed effects might be specific to your cell model. Test the compound on a panel of cell lines to understand its activity spectrum.
Issue 3: Inconsistent Results Across Different Batches
Potential Cause Recommended Action
Variations in Purity The purity of this compound can vary between batches. Always request a Certificate of Analysis (CofA) from the supplier for each new lot. The CofA should provide information on purity (typically determined by HPLC), identity (by mass spectrometry and NMR), and residual solvent content.
Different Salt Forms or Solvates The compound may be supplied in different salt forms or as different solvates, which can affect its solubility and bioavailability. Confirm the exact chemical form with the supplier.
Presence of Impurities Small amounts of impurities can have significant biological effects. If you have access to analytical chemistry facilities, consider running an independent analysis (e.g., HPLC-MS) to confirm the purity and identity of the compound.
Inconsistent Handling Ensure consistent preparation of stock solutions and experimental dilutions across all experiments.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetIC50 (µM)
Plk10.53
Plk20.07
Plk31.61

Note: Data sourced from vendor product information.[1] Researchers should determine the effective concentration for their specific experimental system.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Read the absorbance at 570 nm using a microplate reader.[6]

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of Aurora kinase substrates.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 3: In Situ Proximity Ligation Assay (PLA)

This protocol is for visualizing the disruption of the Aurora-A/N-Myc interaction.

Materials:

  • Cells grown on coverslips

  • Formaldehyde for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution

  • Primary antibodies against Aurora-A and N-Myc (from different species)

  • PLA probes (anti-species secondary antibodies with attached oligonucleotides)

  • Ligation solution

  • Amplification solution with fluorescently labeled oligonucleotides

  • Mounting medium with DAPI

Procedure:

  • Treat cells with this compound.

  • Fix the cells with formaldehyde and permeabilize them.

  • Block the samples to prevent non-specific antibody binding.

  • Incubate with both primary antibodies (anti-Aurora-A and anti-N-Myc) simultaneously.

  • Wash the samples.

  • Incubate with the PLA probes. The probes will bind to the primary antibodies.

  • Wash the samples.

  • Add the ligation solution. If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes will be ligated into a circle.[9]

  • Wash the samples.

  • Add the amplification solution, which contains a polymerase that uses the DNA circle as a template for rolling circle amplification, generating a long DNA product.

  • Fluorescently labeled oligonucleotides in the amplification mix will hybridize to the amplified DNA.

  • Wash the samples and mount the coverslips with mounting medium containing DAPI.

  • Visualize the PLA signals as bright fluorescent spots using a fluorescence microscope. Each spot represents an interaction.

Visualizations

PHA680626_Signaling_Pathway cluster_0 This compound Inhibition PHA680626 This compound AuroraA Aurora-A PHA680626->AuroraA Inhibits Kinase Activity & Disrupts Interaction AuroraA_NMyc Aurora-A/N-Myc Complex PHA680626->AuroraA_NMyc Disrupts CellCycleArrest Cell Cycle Arrest PHA680626->CellCycleArrest Induces Apoptosis Apoptosis PHA680626->Apoptosis Induces AuroraA->AuroraA_NMyc Binds & Stabilizes NMyc N-Myc NMyc->AuroraA_NMyc NMyc_Degradation N-Myc Degradation

Caption: Mechanism of this compound action on the Aurora-A/N-Myc pathway.

Experimental_Workflow cluster_0 Phase 1: Quality Control cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis QC Verify this compound Batch Purity (CofA) StockPrep Prepare & Aliquot Stock Solution QC->StockPrep Treatment Treat with this compound (Dose-Response) StockPrep->Treatment CellCulture Seed Cells CellCulture->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Western Western Blot (e.g., p-Histone H3) Incubation->Western PLA Proximity Ligation Assay (e.g., AurA-NMyc) Incubation->PLA Analysis Analyze & Compare Results to Controls Viability->Analysis Western->Analysis PLA->Analysis

Caption: General workflow for testing this compound efficacy and consistency.

References

Technical Support Center: Validating the On-target Effects of PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the on-target effects of PHA-680626, a potent Aurora kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Aurora kinase A (AURKA).[1][2][3][4] It functions as an amphosteric inhibitor, meaning it not only binds to the ATP pocket but also induces a conformational change in the activation loop of AURKA.[1][2][3] This altered conformation prevents the interaction between AURKA and its substrate, N-Myc, leading to the degradation of N-Myc.[1][3][4]

Q2: What are the expected phenotypic outcomes of treating susceptible cancer cells with this compound?

A2: Treatment of susceptible cancer cells, particularly those with MYCN amplification like neuroblastoma, with this compound is expected to result in:

  • Decreased levels of N-Myc protein.[1][5]

  • Inhibition of proliferation and reduced cell viability.[1][2]

  • Cell cycle arrest.[2]

Q3: How can I confirm that this compound is engaging its direct target, Aurora Kinase A, in my cellular model?

A3: Direct target engagement can be assessed using several methods. A common approach is to measure the phosphorylation of known AURKA substrates. For instance, you can perform a Western blot to detect changes in the phosphorylation of Histone H3 at Serine 10 (pHH3), a canonical substrate of the Aurora kinase family. A reduction in pHH3 levels upon treatment would suggest target engagement.

Q4: What are potential off-target effects of this compound, and how can I assess them?

A4: Like many kinase inhibitors, this compound may have off-target activities. It has been shown to have nanomolar potency against other kinases. To assess off-target effects, it is recommended to perform a kinase selectivity profiling assay, screening this compound against a broad panel of kinases. This will provide a "selectivity entropy" score, which is a quantitative measure of the inhibitor's specificity.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No significant decrease in N-Myc protein levels after this compound treatment. 1. Cell line is not dependent on the AURKA/N-Myc interaction for survival. 2. Insufficient drug concentration or treatment duration. 3. Poor cell permeability of the compound. 4. Incorrect Western blot procedure.1. Confirm MYCN amplification or N-Myc overexpression in your cell line. Use a positive control cell line known to be sensitive (e.g., IMR-32). 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration. A concentration of 1 µM for 22-48 hours has been shown to be effective in some cell lines.[2][5] 3. While this compound has demonstrated cell-based activity, permeability can be a factor. Consider using a positive control compound with known good permeability. 4. Ensure proper antibody selection and validation, and include appropriate loading controls.
High cell viability despite treatment with this compound at expected effective concentrations. 1. The cell line may have resistance mechanisms. 2. The cell viability assay is not sensitive enough. 3. The compound has degraded.1. Investigate potential resistance pathways, such as upregulation of alternative survival signals. 2. Try multiple viability assays based on different principles (e.g., metabolic activity vs. membrane integrity). 3. Ensure proper storage and handling of the this compound stock solution.
Inconsistent results in Proximity Ligation Assay (PLA) for AURKA/N-Myc interaction. 1. Suboptimal antibody concentrations. 2. Inadequate cell permeabilization. 3. Incorrect PLA protocol execution.1. Titrate the primary antibodies for both AURKA and N-Myc to find the optimal concentration that gives a good signal-to-noise ratio. 2. Optimize the permeabilization step (e.g., Triton X-100 concentration and incubation time). 3. Carefully follow the manufacturer's instructions for the PLA kit. Include positive and negative controls in your experiment.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases

KinaseIC₅₀ (nM)
Aurora-A6
Aurora-B25
Aurora-C15

Note: IC₅₀ values can vary depending on the assay conditions.

Table 2: Cellular Activity of this compound in MYCN-Amplified Neuroblastoma Cell Line (IMR-32)

AssayEndpointConcentrationResult
Cell Viability% Viable Cells1 µM (48h)Significant reduction
Western BlotN-Myc Protein Level1 µM (48h)~50% decrease[5]
Proximity Ligation AssayAURKA/N-Myc Interaction1 µM (4h)Significant reduction in PLA signals[5]

Experimental Protocols

Protocol 1: Western Blot for N-Myc Downregulation
  • Cell Culture and Treatment: Plate MYCN-amplified neuroblastoma cells (e.g., IMR-32) at an appropriate density. Allow cells to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against N-Myc overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: In Situ Proximity Ligation Assay (isPLA) for AURKA/N-Myc Interaction
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound (e.g., 1 µM) or DMSO for the desired time (e.g., 4 hours).

  • Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde/30 mM sucrose in PBS for 10 minutes at room temperature. Permeabilize the cells with PBS containing 0.1% Triton X-100 for 5 minutes at room temperature.[2]

  • PLA Protocol: Follow the manufacturer's instructions for the Duolink® PLA kit. This typically involves:

    • Blocking the samples.

    • Incubating with primary antibodies against AURKA and N-Myc.

    • Incubating with PLA probes (secondary antibodies with attached DNA oligonucleotides).

    • Ligation of the oligonucleotides if the proteins are in close proximity.

    • Amplification of the ligated DNA circle.

    • Detection using fluorescently labeled oligonucleotides.

  • Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the number of PLA signals per cell nucleus.

Visualizations

PHA680626_Mechanism_of_Action cluster_aurka Aurora Kinase A (AURKA) cluster_nmyc N-Myc Regulation ATP ATP ATP_pocket ATP Binding Pocket ATP->ATP_pocket Binds PHA680626 This compound PHA680626->ATP_pocket Competitively Binds Activation_Loop_Open Activation Loop (Open Conformation) PHA680626->Activation_Loop_Open Induces Conformational Change Activation_Loop_Closed Activation Loop (Closed Conformation) NMyc N-Myc NMyc->Activation_Loop_Open Binds NMyc->Activation_Loop_Closed Binding Blocked Degradation N-Myc Degradation NMyc->Degradation Leads to Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-N-Myc) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantified N-Myc Levels analysis->end PLA_Workflow start Start: Cell Culture on Coverslips & Treatment fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation (anti-AURKA & anti-N-Myc) blocking->primary_ab pla_probes PLA Probe Incubation primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification ligation->amplification detection Fluorescence Detection amplification->detection imaging Microscopy & Imaging detection->imaging analysis Image Analysis imaging->analysis end End: Quantified AURKA/N-Myc Interactions analysis->end

References

Technical Support Center: Enhancing PHA-680626 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential bioavailability challenges with the Aurora kinase inhibitor, PHA-680626.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Aurora kinases, which are key regulators of mitosis.[1][2][3][4] It functions as an amphosteric inhibitor, not only competing with ATP at the kinase's active site but also inducing conformational changes that disrupt the interaction between Aurora-A and N-Myc.[1][2][3][5] This dual mechanism leads to the destabilization and degradation of N-Myc, a critical oncogene in neuroblastoma, thereby impairing the viability of cancer cells addicted to N-Myc for their proliferation.[1][4][5]

Q2: What are the potential bioavailability challenges with small molecule kinase inhibitors like this compound?

Many small molecule kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility and/or low intestinal permeability.[6] These properties can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability. While specific data for this compound is not publicly available, researchers should be aware of these potential challenges that are common for this class of compounds. Another Aurora kinase inhibitor, CD532, has been noted for its poor oral bioavailability, suggesting this could be a characteristic of related compounds.[4]

Q3: What are the general strategies to enhance the oral bioavailability of poorly soluble drugs?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds.[7][8] These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[9][10] Techniques like micronization and nanosuspension are commonly used.[9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[8][11]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption via lymphatic pathways.[6][8]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of a drug by forming inclusion complexes.[6][7]

  • Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[11]

Troubleshooting Guide

Issue 1: Low and/or Variable Plasma Concentrations of this compound in Preclinical Models

Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.

Troubleshooting Strategies:

StrategyDescriptionKey Experimental Parameters to Optimize
Nanosuspension Reduce drug particle size to the nanometer range to increase surface area and dissolution velocity.[9]Stabilizer type and concentration, particle size distribution, and solid-state stability.
Amorphous Solid Dispersion (ASD) Formulate this compound with a hydrophilic polymer to create a solid dispersion where the drug is in a higher energy amorphous state.[8][11]Polymer selection (e.g., PVP, HPMC), drug-to-polymer ratio, and manufacturing method (e.g., spray drying, hot-melt extrusion).
Lipid-Based Formulation (SEDDS) Dissolve this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.[6]Oil, surfactant, and co-solvent selection and their respective ratios to ensure efficient self-emulsification and drug solubilization.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

Possible Cause: Food effects on absorption or inconsistent dissolution in the gastrointestinal tract.

Troubleshooting Strategies:

StrategyDescriptionKey Experimental Parameters to Optimize
Controlled Release Formulation Develop a formulation that releases the drug at a controlled rate to minimize the impact of gastrointestinal transit time and local pH.Release-controlling polymers, coating thickness, and dissolution testing under various pH conditions.
Standardized Dosing Protocol Administer the formulation in a consistent manner with respect to feeding schedules in animal studies.Fasted versus fed state administration protocols to assess the influence of food on drug absorption.
Issue 3: Evidence of Poor Permeability Across Intestinal Epithelium

Possible Cause: The physicochemical properties of this compound may limit its ability to cross the intestinal membrane.

Troubleshooting Strategies:

StrategyDescriptionKey Experimental Parameters to Optimize
Co-administration with Permeation Enhancers Include excipients in the formulation that can transiently and reversibly increase the permeability of the intestinal epithelium.Type and concentration of permeation enhancer, and assessment of potential intestinal toxicity.
Prodrug Approach Synthesize a more lipophilic or actively transported prodrug of this compound that is enzymatically cleaved to the parent drug after absorption.[11]Prodrug linker chemistry, enzymatic cleavage kinetics, and overall conversion efficiency in vivo.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare an aqueous solution of the selected stabilizer.

    • Disperse a pre-weighed amount of this compound in the stabilizer solution.

    • Add the milling media to the suspension.

    • Mill the suspension using a planetary ball mill or a similar high-energy milling apparatus for a specified time (e.g., 24-48 hours).

    • Periodically withdraw samples to monitor particle size distribution using dynamic light scattering (DLS).

    • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To evaluate the oral bioavailability of different this compound formulations.

  • Animals: Male Sprague-Dawley rats or BALB/c mice.

  • Formulations:

    • Group 1: this compound in a simple suspension (e.g., 0.5% methylcellulose).

    • Group 2: this compound nanosuspension.

    • Group 3: this compound amorphous solid dispersion.

    • Group 4: Intravenous administration of this compound in a suitable vehicle (for absolute bioavailability determination).

  • Procedure:

    • Fast the animals overnight prior to dosing.

    • Administer the respective formulations orally via gavage at a specified dose.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via the tail vein or another appropriate site.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Visualizations

Signaling_Pathway PHA680626 This compound AURKA Aurora-A Kinase PHA680626->AURKA Inhibits Complex Aurora-A / N-Myc Complex PHA680626->Complex Disrupts AURKA->Complex NMyc N-Myc NMyc->Complex Degradation N-Myc Degradation NMyc->Degradation Complex->NMyc Stabilizes Complex->Degradation Proliferation Tumor Cell Proliferation Degradation->Proliferation Inhibits Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Formulation_Strategy Select Bioavailability Enhancement Strategy Nanosuspension Nanosuspension Formulation_Strategy->Nanosuspension ASD Amorphous Solid Dispersion Formulation_Strategy->ASD Lipid_Based Lipid-Based Formulation Formulation_Strategy->Lipid_Based Animal_Dosing Oral Administration to Rodents Nanosuspension->Animal_Dosing ASD->Animal_Dosing Lipid_Based->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling LCMS LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Logical_Relationships Low_Solubility Low Aqueous Solubility Poor_Bioavailability Poor Oral Bioavailability Low_Solubility->Poor_Bioavailability Particle_Size Particle Size Reduction Poor_Bioavailability->Particle_Size Amorphization Amorphous Solid Dispersions Poor_Bioavailability->Amorphization Lipid_Formulation Lipid-Based Formulations Poor_Bioavailability->Lipid_Formulation Increased_Dissolution Increased Dissolution Rate & Solubility Particle_Size->Increased_Dissolution Amorphization->Increased_Dissolution Lipid_Formulation->Increased_Dissolution Enhanced_Absorption Enhanced Absorption Increased_Dissolution->Enhanced_Absorption Improved_Bioavailability Improved Oral Bioavailability Enhanced_Absorption->Improved_Bioavailability

References

Validation & Comparative

A Comparative Guide to PHA-680626 and Other Aurora Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, Aurora kinases have emerged as a critical target due to their pivotal role in cell cycle regulation. The overexpression of these kinases is a common feature in many human cancers, making them a focal point for the development of small molecule inhibitors. This guide provides a detailed comparison of PHA-680626, a notable Aurora kinase inhibitor, with other well-characterized inhibitors in its class. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of compounds for their studies.

Biochemical Potency and Specificity

The efficacy of a kinase inhibitor is primarily determined by its potency against the target enzyme and its selectivity across the kinome. The following table summarizes the in vitro inhibitory activities of this compound's close analog, PHA-680632, and other prominent Aurora kinase inhibitors against the three main isoforms of Aurora kinase: A, B, and C. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki), which are standard measures of inhibitor potency.

InhibitorAurora A (IC50/Ki, nM)Aurora B (IC50/Ki, nM)Aurora C (IC50/Ki, nM)Reference
PHA-680632 27135120[1]
Danusertib (PHA-739358) 137961[1]
Alisertib (MLN8237) 1.2396.5-[2]
Tozasertib (VX-680) 0.6 (Ki)18 (Ki)4.6 (Ki)[3][4]
Barasertib (AZD1152-HQPA) 1400 (Ki)<1 (Ki)-

This compound is recognized as a potent inhibitor of Aurora kinases and also exhibits inhibitory activity against Bcr-Abl.[5] A key characteristic of this compound is its ability to act as an amphosteric inhibitor, effectively disrupting the interaction between Aurora-A and N-Myc, a critical driver in neuroblastoma.[6] This dual mechanism of action, inhibiting both kinase activity and protein-protein interactions, distinguishes it from many other Aurora kinase inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are central regulators of mitosis. Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of the mitotic spindle. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for correcting kinetochore-microtubule attachment errors and for cytokinesis. Aurora C's functions are less understood but are thought to overlap with Aurora B, particularly in meiosis. The pathway diagram below illustrates the key roles of Aurora kinases in cell cycle progression and some of the downstream effectors.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Kinases Aurora Kinases cluster_Upstream Upstream Regulators cluster_Downstream Key Substrates Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Cytokinesis Cytokinesis AurA Aurora A AurA->Centrosome_Maturation AurA->Spindle_Assembly PLK1 PLK1 AurA->PLK1 phosphorylates AurB Aurora B AurB->Chromosome_Alignment AurB->Spindle_Assembly_Checkpoint AurB->Cytokinesis HistoneH3 Histone H3 AurB->HistoneH3 phosphorylates INCENP INCENP AurB->INCENP phosphorylates CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->AurA activates CDK1_CyclinB->AurB activates

Figure 1. Simplified Aurora Kinase Signaling Pathway.

Experimental Protocols

The determination of inhibitor potency is reliant on robust and reproducible experimental protocols. Below is a generalized protocol for a biochemical kinase assay, which is a common method for measuring the IC50 of a kinase inhibitor.

General Biochemical Kinase Assay Protocol (e.g., ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory potency of a compound against a specific Aurora kinase isoform.

Materials:

  • Recombinant human Aurora kinase (A, B, or C)

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare a kinase reaction buffer containing the appropriate concentrations of the kinase, substrate, and any necessary co-factors.

  • Inhibitor Dilution: Create a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

  • Assay Plate Setup: In a 96- or 384-well plate, add the diluted inhibitor to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to all wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit, such as the ADP-Glo™ assay, following the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then used in a luciferase reaction to generate a light signal.

  • Data Analysis: Measure the luminescence in each well using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel kinase inhibitor typically follows a structured workflow, from initial biochemical characterization to cellular and in vivo studies. The diagram below outlines a typical experimental workflow for assessing the efficacy of an Aurora kinase inhibitor.

Experimental_Workflow Biochemical_Assay Biochemical Assays (IC50/Ki determination) Cell_Based_Assay Cell-Based Assays (Target engagement, Cell viability) Biochemical_Assay->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for p-Histone H3) Cell_Based_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Figure 2. Typical Experimental Workflow for Kinase Inhibitor Evaluation.

This guide provides a foundational comparison of this compound with other key Aurora kinase inhibitors. The provided data and protocols are intended to serve as a starting point for researchers to design and conduct their own comparative studies. The unique dual-action mechanism of this compound makes it a particularly interesting candidate for further investigation in relevant cancer models.

References

A Comparative Guide to the Efficacy of PHA-680626 and Danusertib in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical efficacy of two Aurora kinase inhibitors, PHA-680626 and Danusertib. The information presented is collated from various experimental studies to aid researchers in understanding the distinct mechanisms and potential therapeutic applications of these compounds.

At a Glance: Key Differences

FeatureThis compoundDanusertib (PHA-739358)
Primary Mechanism Amphosteric inhibitor of Aurora-A, disrupting the AURKA/N-Myc interaction.ATP-competitive pan-Aurora kinase inhibitor (Aurora-A, -B, -C) and Abl kinase inhibitor.
Key Target Pathway Aurora-A / N-Myc signaling axis.Mitotic progression (Aurora-A, -B), cytokine signaling (Abl).
Primary Indication (Preclinical) MYCN-amplified neuroblastoma.Various solid tumors and hematological malignancies.
Known In Vivo Efficacy Reduces N-Myc levels and impairs viability of neuroblastoma cell lines.[1]Demonstrates tumor growth inhibition in various xenograft models and has undergone Phase I/II clinical trials.[2][3][4]

Mechanism of Action and Signaling Pathways

This compound exhibits a unique mechanism of action as an amphosteric inhibitor. Instead of solely competing with ATP at the kinase domain's active site, it also induces a conformational change in the activation loop of Aurora-A. This alteration prevents the binding of N-Myc, a crucial oncogenic driver in neuroblastoma, leading to its degradation and subsequent anti-tumor effects.[1][5][6][7]

Danusertib , in contrast, is a multi-targeted ATP-competitive inhibitor. It potently inhibits all three members of the Aurora kinase family (A, B, and C), which are key regulators of mitosis.[8] By inhibiting Aurora kinases, Danusertib disrupts various stages of cell division, leading to mitotic arrest and apoptosis. Additionally, its inhibitory activity against Abl kinase makes it a potential therapeutic for cancers driven by Abl signaling, such as chronic myeloid leukemia.[9]

Signaling Pathway Diagrams:

PHA680626_pathway This compound This compound Aurora-A Aurora-A This compound->Aurora-A binds and induces conformational change N-Myc N-Myc Aurora-A->N-Myc interaction blocked Degradation Degradation N-Myc->Degradation leads to Cell Viability Cell Viability Degradation->Cell Viability decreased

This compound Signaling Pathway

Danusertib_pathway cluster_aurora Aurora Kinases Danusertib Danusertib Aurora-A Aurora-A Danusertib->Aurora-A Aurora-B Aurora-B Danusertib->Aurora-B Aurora-C Aurora-C Danusertib->Aurora-C Abl Abl Danusertib->Abl Mitotic Arrest Mitotic Arrest Aurora-A->Mitotic Arrest Aurora-B->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Danusertib Signaling Pathway

Quantitative Efficacy Data

In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)
Danusertib Aurora-A13
Aurora-B79
Aurora-C61
Abl25
In Vitro Cellular Efficacy
CompoundCell LineCancer TypeIC50 (µM)
Danusertib Wide range of cancer cell linesVariousSub-micromolar[2]
This compound IMR-32MYCN-amplified NeuroblastomaNot explicitly stated
SH-SY5YMYCN non-amplified NeuroblastomaNo significant effect on cell viability at 1 µM[4]
In Vivo Efficacy
CompoundXenograft ModelDosingTumor Growth InhibitionReference
Danusertib HL-60 (leukemia)25 mg/kg, b.d., i.v.75%
Danusertib BON1 & QGP (neuroendocrine)2 x 15 mg/kg/d, i.p.Significant reduction[2]
This compound NeuroblastomaNot specifiedImpairs viability[1]

Experimental Protocols

Cell Viability Assay (General Protocol)

A common method for assessing cell viability is the MTT or MTS assay.

cell_viability_workflow A Seed cells in 96-well plate B Treat with varying concentrations of inhibitor A->B C Incubate for 24-72 hours B->C D Add MTT/MTS reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance E->F G Calculate IC50 F->G

Cell Viability Assay Workflow

Protocol Details:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the test compound (e.g., this compound or Danusertib) or vehicle control (DMSO).

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation: The plate is incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

  • Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot for N-Myc Degradation (this compound)

This protocol is used to assess the effect of this compound on the protein levels of N-Myc.

western_blot_workflow A Treat neuroblastoma cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Probe with primary antibody (anti-N-Myc) D->E F Probe with secondary antibody E->F G Detect and quantify protein bands F->G

Western Blot Workflow

Protocol Details:

  • Cell Treatment: MYCN-amplified neuroblastoma cells (e.g., IMR-32) are treated with this compound or a vehicle control for a specified time.

  • Cell Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for N-Myc.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of N-Myc protein.

Cell Cycle Analysis by Flow Cytometry (Danusertib)

This method is used to determine the effect of Danusertib on cell cycle distribution.

Protocol Details:

  • Cell Treatment: Cancer cells are treated with Danusertib or a vehicle control for a defined period.

  • Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol to preserve their cellular structure and DNA content.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells. The fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Summary and Conclusion

This compound and Danusertib are both inhibitors of Aurora kinases with distinct mechanisms and potential therapeutic applications.

This compound stands out for its specific, amphosteric mechanism of action that leads to the degradation of the N-Myc oncoprotein. This makes it a particularly promising candidate for the treatment of MYCN-amplified neuroblastomas, a notoriously difficult-to-treat pediatric cancer. Further research is needed to quantify its in vivo efficacy and broaden its evaluation in other MYC-driven cancers.

Danusertib is a broader-spectrum kinase inhibitor with potent activity against all Aurora kinases and the Abl kinase. Its ability to induce mitotic arrest and apoptosis in a wide range of cancer cell lines has been demonstrated in numerous preclinical studies.[2] Clinical trial results have shown some anti-tumor activity in advanced solid tumors, although further studies are needed to optimize its therapeutic window and identify patient populations most likely to benefit.[3][4]

The choice between these two inhibitors in a research or drug development context will largely depend on the specific cancer type and the underlying molecular drivers being targeted. This compound offers a targeted approach for N-Myc-dependent tumors, while Danusertib provides a broader anti-mitotic strategy with potential applications in a wider variety of malignancies.

References

Disrupting a Key Oncogenic Partnership: Validating PHA-680626 as a Potent Inhibitor of the Aurora-A/N-Myc Complex

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The aberrant stabilization of the N-Myc oncoprotein by Aurora-A kinase is a critical driver in the pathogenesis of neuroblastoma, a devastating childhood cancer.[1][2] This interaction shields N-Myc from proteasomal degradation, leading to its accumulation and the promotion of uncontrolled cell proliferation.[3][4] Consequently, the disruption of the Aurora-A/N-Myc complex has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of PHA-680626, an effective inhibitor of this interaction, with other relevant compounds, supported by experimental data and detailed protocols.

Mechanism of Action: Beyond Kinase Inhibition

While many small molecules have been developed as ATP-competitive inhibitors of Aurora-A's kinase activity, a select few, including this compound, possess an additional, crucial mechanism of action. These compounds, termed "amphosteric inhibitors," induce a conformational change in the activation loop of Aurora-A.[1][5] This structural alteration sterically hinders the binding of N-Myc, leading to the dissociation of the complex and subsequent degradation of N-Myc.[2][4] This dual action distinguishes this compound and similar compounds from inhibitors that only target the kinase's enzymatic function.

Comparative Performance of Aurora-A Inhibitors

The efficacy of this compound in disrupting the Aurora-A/N-Myc complex and its downstream cellular effects have been benchmarked against other known Aurora-A inhibitors. The following tables summarize key quantitative data from comparative studies.

Compound Reported IC50 (Aurora-A Kinase Inhibition) Primary Mechanism of Action Reference
This compound 13 nM (for Aurora-A)Amphosteric: Kinase Inhibition & Conformational Disruption[2][6]
Alisertib (MLN8237) 1 nMPrimarily Kinase Inhibition, also causes conformational changes[6][7]
CD532 Not specified in provided resultsConformational Disruption[4]
MLN8054 Not specified in provided resultsConformational Disruption[8][9]
VX-680 (MK-0457) Submicromolar to low micromolar range in osteosarcoma cell linesPan-Aurora Kinase Inhibition[10]
ZM447439 Submicromolar to low micromolar range in osteosarcoma cell linesPan-Aurora Kinase Inhibition[10]
PHA-739358 (Danusertib) 13 nM (for Aurora-A)Pan-Aurora and other kinase inhibition[6]
Cell Line Treatment Observed Effect on N-Myc Levels Effect on Cell Viability Reference
IMR-32 (Neuroblastoma) 1 µM this compound (48h)Significant decreaseImpaired viability in N-Myc addicted cells[2]
U2OS MYCN (Osteosarcoma) 1 µM this compoundFailure to accumulate to control levelsNot specified in provided results[9][11]
IMR-32 (Neuroblastoma) 1 µM this compound + MG-132 (4h)N/A (proteasome inhibited)Decreased Aurora-A/N-Myc interaction (PLA)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to validate the disruption of the Aurora-A/N-Myc complex by this compound.

In situ Proximity Ligation Assay (PLA)

This technique is employed to visualize and quantify the interaction between Aurora-A and N-Myc within intact cells.

  • Cell Culture and Treatment: IMR-32 neuroblastoma cells are cultured under standard conditions. Cells are treated with 1 µM this compound and the proteasome inhibitor MG-132 for 4 hours to prevent the degradation of dissociated N-Myc, thus allowing for the specific measurement of complex disruption.[2]

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100 to allow antibody access.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies specific for Aurora-A and N-Myc, raised in different species (e.g., mouse and rabbit).

  • PLA Probe Ligation and Amplification: PLA probes, which are secondary antibodies with attached DNA oligonucleotides, are added. If the target proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

  • Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides, appearing as distinct fluorescent spots.

  • Imaging and Quantification: The number of PLA spots per nucleus is quantified using fluorescence microscopy and image analysis software. A decrease in the number of spots in treated cells compared to controls indicates a disruption of the protein-protein interaction.[9][11]

Western Blot Analysis for N-Myc Protein Levels

This standard biochemical technique is used to measure the total cellular levels of N-Myc protein following inhibitor treatment.

  • Cell Lysis: IMR-32 cells are treated with 1 µM of the inhibitor (or DMSO as a control) for 48 hours.[2] The cells are then lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for N-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to N-Myc is quantified.

  • Normalization: To ensure equal loading, the membrane is also probed with an antibody against a housekeeping protein, such as Lamin B1 or GAPDH. The N-Myc signal is normalized to the housekeeping protein signal.[9][11] A reduction in the normalized N-Myc signal in treated cells indicates protein destabilization and degradation.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the underlying biology and experimental design, the following diagrams have been generated.

G cluster_0 N-Myc Degradation Pathway cluster_1 Aurora-A Mediated Stabilization cluster_2 Inhibitor Action Cdk1 Cdk1/Cyclin B pNMyc_S62 pS62-N-Myc Cdk1->pNMyc_S62 Phosphorylates S62 Gsk3 Gsk3 pNMyc_T58 pT58-N-Myc Gsk3->pNMyc_T58 Phosphorylates T58 NMyc N-Myc NMyc->Cdk1 AuroraA Aurora-A NMyc->AuroraA NMyc_stable N-Myc (Stabilized) pNMyc_S62->Gsk3 SCFFbxw7 SCF(Fbxw7) E3 Ubiquitin Ligase pNMyc_T58->SCFFbxw7 Recognizes pT58 Ub Ubiquitination SCFFbxw7->Ub Proteasome Proteasomal Degradation Ub->Proteasome AuroraA->NMyc_stable Binds and prevents interaction with SCF(Fbxw7) NMyc_stable->NMyc_stable PHA680626 This compound AuroraA_conf Aurora-A (Altered Conformation) PHA680626->AuroraA_conf Induces conformational change AuroraA_conf->NMyc Dissociation G cluster_0 Cell Preparation cluster_1 Proximity Ligation Assay (PLA) cluster_2 Western Blotting Start Culture Neuroblastoma Cells (e.g., IMR-32) Treatment Treat with this compound (or other inhibitors) and proteasome inhibitor (MG-132) Start->Treatment FixPerm Fix and Permeabilize Cells Treatment->FixPerm For PLA Lyse Lyse Cells and Quantify Protein Treatment->Lyse For Western Blot (without MG-132, longer incubation) PrimaryAb Incubate with Primary Antibodies (anti-Aurora-A, anti-N-Myc) FixPerm->PrimaryAb PLAProbes Add PLA Probes (Secondary Ab + Oligo) PrimaryAb->PLAProbes LigateAmplify Ligate and Amplify DNA Circle PLAProbes->LigateAmplify Detect Detect with Fluorescent Probes LigateAmplify->Detect Quantify Image and Quantify PLA Spots per Nucleus Detect->Quantify Gel SDS-PAGE and Transfer to Membrane Lyse->Gel Immunoblot Incubate with Primary (anti-N-Myc) and Secondary Antibodies Gel->Immunoblot Visualize Visualize and Quantify N-Myc Bands Immunoblot->Visualize

References

Cross-Validation of PHA-680626: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Aurora kinase inhibitor PHA-680626's performance across different cancer models. We will delve into its mechanism of action, compare its efficacy with alternative inhibitors, and provide detailed experimental data and protocols to support further research and development.

This compound is a potent, cell-permeable, and reversible inhibitor of Aurora A and B kinases. Its primary mechanism of action involves the disruption of the Aurora A kinase interaction with the N-Myc oncoprotein, leading to N-Myc degradation and subsequent apoptosis in cancer cells.[1][2][3][4] This guide will cross-validate these effects in various cancer models and compare its performance against other known Aurora kinase inhibitors.

Comparative Efficacy of this compound and Alternative Inhibitors

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant Aurora kinase inhibitors across a panel of cancer cell lines. This data, compiled from multiple studies, allows for a direct assessment of the compounds' potency in different cancer contexts.

Cell LineCancer TypeThis compound IC50 (nM)Alisertib (MLN8237) IC50 (nM)ZM447439 IC50 (nM)
IMR-32Neuroblastoma~100[2]~7.6 - 26.8Not Reported
K562Chronic Myeloid Leukemia<100Not ReportedNot Reported
BaF3/p210Chronic Myeloid Leukemia~50Not ReportedNot Reported
BaF3/p210-T315IChronic Myeloid Leukemia (Imatinib-resistant)~50Not ReportedNot Reported

Note: Data for Alisertib and ZM447439 in direct comparison with this compound in the same studies is limited. The provided Alisertib IC50 range is from a study on various neuroblastoma cell lines.

In Vivo Cross-Validation of this compound Effects

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

PHA680626_Mechanism_of_Action cluster_AURKA Aurora A Kinase cluster_NMyc N-Myc Oncoprotein cluster_Degradation Proteasomal Degradation AURKA Aurora A Binding Binding and Stabilization AURKA->Binding NMyc N-Myc NMyc->Binding Degradation Degradation NMyc->Degradation Proteasome Proteasome PHA680626 This compound Inhibition Inhibition PHA680626->Inhibition Binding->NMyc Stabilization Inhibition->AURKA Inhibits Inhibition->Binding Disrupts Inhibition->Degradation Promotes Degradation->Proteasome Apoptosis Apoptosis Degradation->Apoptosis

This compound Mechanism of Action

Experimental_Workflow_In_Vitro cluster_CellCulture 1. Cell Culture cluster_Treatment 2. Treatment cluster_Assays 3. Assays cluster_Analysis 4. Data Analysis CancerCells Cancer Cell Lines (e.g., IMR-32, K562) Treatment Incubate with this compound and control inhibitors CancerCells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT PLA Proximity Ligation Assay (AURKA/N-Myc Interaction) Treatment->PLA SPR Surface Plasmon Resonance (Binding Affinity) Treatment->SPR IC50 IC50 Calculation MTT->IC50 Interaction Quantify Protein Interaction PLA->Interaction Kinetics Determine Binding Kinetics SPR->Kinetics Experimental_Workflow_In_Vivo cluster_Xenograft 1. Xenograft Model cluster_Treatment_Vivo 2. Treatment cluster_Monitoring 3. Monitoring cluster_Endpoint 4. Endpoint Analysis Implantation Implant human cancer cells into immunodeficient mice DrugAdmin Administer this compound and vehicle control Implantation->DrugAdmin TumorMeasurement Measure tumor volume at regular intervals DrugAdmin->TumorMeasurement Toxicity Assess systemic toxicity DrugAdmin->Toxicity TumorAnalysis Excise tumors for histological and biochemical analysis TumorMeasurement->TumorAnalysis

References

PHA-680626: A Dual Kinase Inhibitor for Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to imatinib, a first-generation tyrosine kinase inhibitor (TKI), presents a significant challenge in the long-term management of Chronic Myeloid Leukemia (CML). While second-generation TKIs have improved outcomes, the T315I mutation in the Bcr-Abl kinase domain remains a critical hurdle, conferring resistance to most approved therapies. This guide provides a comparative analysis of PHA-680626, a novel small molecule inhibitor, as a potential alternative in the treatment of imatinib-resistant CML, with a focus on its dual inhibitory mechanism targeting both Bcr-Abl and Aurora kinases.

Mechanism of Action: A Dual-Pronged Attack

This compound and its close analog, danusertib (PHA-739358), are potent ATP-competitive inhibitors of both the Bcr-Abl tyrosine kinase and the Aurora family of serine/threonine kinases.[1][2] This dual-targeting approach offers a distinct advantage in overcoming resistance mechanisms.

  • Bcr-Abl Inhibition: Like other TKIs, this compound blocks the catalytic activity of the Bcr-Abl oncoprotein, the primary driver of CML. This inhibition disrupts downstream signaling pathways responsible for cell proliferation and survival.

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are crucial regulators of mitosis. Their inhibition by this compound leads to defects in cell division, ultimately inducing apoptosis in cancer cells.[3][4] This mechanism is independent of Bcr-Abl and provides an alternative pathway to target CML cells, including those with Bcr-Abl mutations.

The ability of danusertib to inhibit the T315I mutant of Bcr-Abl, a feat not achieved by imatinib, dasatinib, or nilotinib, underscores the potential of this class of compounds in addressing a key area of unmet need in CML therapy.[1][2]

PHA-680626_Mechanism_of_Action cluster_CML_Cell CML Cell Bcr-Abl Bcr-Abl Proliferation_Survival Proliferation_Survival Bcr-Abl->Proliferation_Survival Activates Aurora_Kinases Aurora_Kinases Aurora_Kinases->Proliferation_Survival Promotes Mitosis Mitotic_Catastrophe_Apoptosis Mitotic_Catastrophe_Apoptosis This compound This compound This compound->Bcr-Abl Inhibits This compound->Aurora_Kinases Inhibits

Dual inhibition of Bcr-Abl and Aurora kinases by this compound.

Comparative Efficacy: In Vitro Data

The following tables summarize the inhibitory concentrations (IC50) of danusertib (PHA-739358), a compound structurally and functionally similar to this compound, against various kinases and CML-relevant cell lines. This data is compared with established second-generation TKIs, dasatinib and nilotinib.

Table 1: Inhibitory Activity (IC50) Against Key Kinases

CompoundAurora A (nM)Aurora B (nM)Aurora C (nM)Abl (nM)Abl (T315I) (nM)
Danusertib (PHA-739358) 13[2][5]79[2][5]61[2][5]25[5]47[1]
Dasatinib ---<1>500
Nilotinib ---20>3000

Data for Dasatinib and Nilotinib are representative values from published literature.

Table 2: Anti-proliferative Activity (IC50) in CML Cell Lines

Cell LineBcr-Abl StatusDanusertib (PHA-739358) (µM)
BaF3-p210Wild-type0.05 - 3.06[2]
BaF3-p210 M351TImatinib-resistantEffective[2]
BaF3-p210 E255KImatinib-resistantEffective[2]
BaF3-p210 T315IImatinib-resistantEffective[2]

Specific IC50 values for danusertib against mutant cell lines were not consistently reported in the reviewed literature, but its effectiveness was demonstrated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of kinase inhibitors in CML research.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Start Start Incubate Incubate Purified Kinase, Substrate, ATP, and Inhibitor Start->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylated Substrate Stop->Detect Analyze Analyze Data (IC50 determination) Detect->Analyze End End Analyze->End

Workflow for a typical biochemical kinase assay.

Protocol Outline:

  • Reagents: Purified recombinant kinase (e.g., Bcr-Abl, Aurora A), kinase-specific substrate (e.g., a synthetic peptide), ATP (often radiolabeled with ³²P or ³³P), test compound (this compound), kinase buffer, and stop solution.

  • Procedure:

    • The purified kinase is incubated with its substrate and ATP in a suitable buffer.

    • The test compound is added at various concentrations to determine its inhibitory effect.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is terminated by adding a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity.[6] Non-radiometric methods may use fluorescence or luminescence detection.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Culture: CML cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl mutants) are seeded in 96-well plates.[7]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound) for a specified duration (e.g., 48-72 hours).[7]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8][9]

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.[8][9]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.[10]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[8]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate and to assess their phosphorylation status, providing insights into the activity of signaling pathways.

Protocol Outline:

  • Cell Lysis: CML cells, treated with or without the inhibitor, are lysed to release their protein content.[11]

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]

  • Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phospho-Bcr-Abl, phospho-STAT5, phospho-CrkL).[11]

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[13]

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.[13]

  • Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein expression and phosphorylation.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for imatinib-resistant CML, particularly for patients harboring the T315I mutation. Its dual inhibitory action on both Bcr-Abl and Aurora kinases provides a multi-faceted approach to overcoming resistance. The preclinical data for the closely related compound, danusertib, demonstrates potent activity against wild-type and mutated Bcr-Abl, including the challenging T315I variant.

Further investigation, including comprehensive preclinical studies with this compound across a wider panel of CML patient-derived cells and in vivo models, is warranted to fully elucidate its therapeutic potential. Clinical trials will be essential to determine the safety and efficacy of this compound in patients with imatinib-resistant CML. The development of dual-specificity inhibitors like this compound highlights a promising avenue for the future of targeted cancer therapy.

References

A Head-to-Head Comparison of PHA-680626 (Danusertib) and Other Bcr-Abl Inhibitors in the Context of Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of PHA-680626 (now known as Danusertib), a dual Aurora kinase and Bcr-Abl inhibitor, with other established Bcr-Abl tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support informed research and development decisions.

Executive Summary

Danusertib (formerly this compound) distinguishes itself from other Bcr-Abl inhibitors through its unique dual-targeting mechanism. By inhibiting both the Bcr-Abl oncoprotein and Aurora kinases, it offers a promising strategy to overcome resistance to conventional TKIs, including the notoriously difficult-to-treat T315I mutation. This guide presents a comparative analysis of its in vitro efficacy against wild-type and mutant Bcr-Abl, alongside established inhibitors such as imatinib, dasatinib, nilotinib, bosutinib, and ponatinib.

Mechanism of Action: A Dual-Pronged Attack

The Bcr-Abl fusion protein is the hallmark of CML, driving uncontrolled cell proliferation and survival through constitutive activation of its tyrosine kinase domain. While traditional TKIs effectively target the ATP-binding site of the Bcr-Abl kinase, their efficacy can be compromised by mutations in this domain.

Danusertib exhibits a broader mechanism of action by not only inhibiting the Bcr-Abl tyrosine kinase but also targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] This dual inhibition is particularly significant in the context of TKI resistance. For instance, the T315I "gatekeeper" mutation confers resistance to imatinib and second-generation TKIs like dasatinib and nilotinib by sterically hindering drug binding.[2] Danusertib, however, has demonstrated the ability to inhibit the Bcr-Abl T315I mutant, offering a potential therapeutic option for patients with this resistant form of CML.[3][4]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Bcr-Abl Bcr-Abl GRB2/SOS GRB2/SOS Bcr-Abl->GRB2/SOS PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 CrkL CrkL Bcr-Abl->CrkL RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR mTOR->Proliferation Survival Survival STAT5->Survival Aurora Kinases Aurora Kinases Mitosis Mitosis Aurora Kinases->Mitosis Imatinib Imatinib Imatinib->Bcr-Abl Dasatinib Dasatinib Dasatinib->Bcr-Abl Nilotinib Nilotinib Nilotinib->Bcr-Abl Danusertib_BcrAbl Danusertib Danusertib_BcrAbl->Bcr-Abl Danusertib_Aurora Danusertib Danusertib_Aurora->Aurora Kinases

Bcr-Abl Signaling and Points of Inhibition

Comparative In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Danusertib and other Bcr-Abl inhibitors against wild-type (WT) and various mutant forms of Bcr-Abl, as determined by in vitro kinase assays and cell proliferation assays.

Table 1: IC50 Values (nM) from In Vitro Kinase Assays

TargetDanusertib (PHA-739358)ImatinibDasatinibNilotinibBosutinibPonatinib
Bcr-Abl (WT) 25[5]400[6]9[6]45[6]--
Bcr-Abl (T315I) 19 (CD34+ cells)[5]>10000>1000>10000>10002.0
Aurora A 13[7]-----
Aurora B 79[7]-----
Aurora C 61[7]-----

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.

Table 2: IC50 Values (nM) from Cell-Based Proliferation Assays

Cell Line/MutantDanusertib (PHA-739358)ImatinibDasatinibNilotinibBosutinibPonatinib
Ba/F3 Bcr-Abl WT 31[8]660320450.37
Ba/F3 Bcr-Abl T315I 306[8]>10000>1000>10000>10002.0
Ba/F3 Bcr-Abl E255K -5,500181001200.5
Ba/F3 Bcr-Abl M351T -1,500330300.4

Data compiled from multiple preclinical studies for comparative analysis.[8][9][10]

These data highlight Danusertib's potent inhibition of Aurora kinases and its significant activity against the T315I Bcr-Abl mutant in cellular assays, a key advantage over first and second-generation TKIs.

Experimental Protocols

To ensure reproducibility and facilitate the design of further comparative studies, detailed protocols for the key assays cited are provided below.

In Vitro Bcr-Abl Kinase Assay

This protocol outlines a common method for determining the enzymatic activity of Bcr-Abl and the inhibitory potential of test compounds.

Objective: To measure the in vitro phosphorylation of a substrate by the Bcr-Abl kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Recombinant Bcr-Abl enzyme (wild-type or mutant)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., Abltide)

  • Test compounds (e.g., Danusertib, Imatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the Bcr-Abl enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of Bcr-Abl inhibitors on the proliferation of CML cell lines.[11][12]

Objective: To determine the effect of Bcr-Abl inhibitors on the metabolic activity of CML cells as an indicator of cell viability and proliferation.

Materials:

  • CML cell lines (e.g., K562 for wild-type Bcr-Abl; Ba/F3 cells engineered to express specific Bcr-Abl mutants)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the CML cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells and vehicle (DMSO) controls.

  • Incubate the plate for a further 72 hours under the same conditions.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details a flow cytometry-based method to quantify apoptosis induced by Bcr-Abl inhibitors.[5][13][14][15]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Bcr-Abl inhibitors.

Materials:

  • CML cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a culture plate and treat with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours). Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental and Screening Workflows

The development of novel kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed characterization of lead compounds.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Hit-to-Lead Phase cluster_optimization Lead Optimization HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assays SAR Structure-Activity Relationship (SAR) Cell_Assays->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo Preclinical_Candidate Preclinical_Candidate In_Vivo->Preclinical_Candidate

High-Throughput Screening Workflow for Bcr-Abl Inhibitors

This workflow illustrates the progression from a large-scale initial screen to identify potential inhibitors, through detailed in vitro and cell-based characterization, to the selection of a preclinical candidate based on in vivo efficacy and safety profiling.[16][17][18][19]

Conclusion

Danusertib (this compound) presents a compelling profile as a dual inhibitor of Bcr-Abl and Aurora kinases. Its ability to target the T315I mutant, a major mechanism of resistance to other TKIs, positions it as a valuable tool for further investigation in the treatment of CML. The data and protocols presented in this guide offer a foundation for researchers to conduct rigorous comparative studies and to explore the full potential of this and other novel Bcr-Abl inhibitors. The provided experimental methodologies are intended to serve as a detailed starting point for laboratory investigations, ensuring consistency and comparability of results.

References

Reproducibility of Published Findings on the Aurora Kinase Inhibitor PHA-680626: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHA-680626 has been identified as a potent, ATP-competitive inhibitor of Aurora kinases.[1] Notably, a key study has characterized it as an "amphosteric inhibitor." This means that in addition to blocking the kinase's catalytic activity, it also induces a conformational change in Aurora-A that prevents its binding to N-Myc, leading to N-Myc degradation.[2][3] This dual mechanism of action makes this compound a molecule of significant interest for cancers driven by N-Myc amplification, such as neuroblastoma. This guide presents the quantitative data from the primary study describing this effect and outlines the experimental protocols used, providing a basis for comparison with other Aurora kinase inhibitors.

Data Presentation: Quantitative Comparison of Aurora Kinase Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and other relevant Aurora kinase inhibitors against Aurora-A. It is important to note that variations in experimental conditions and cell lines can lead to different IC50 values.[4][5]

CompoundTarget(s)Reported IC50 (nM) for Aurora-ACell Line / Assay ConditionsReference
This compound Aurora-A, Aurora-B~25In vitro kinase assayPrimary characterization study
MLN8054Aurora-A selective~40In vitro kinase assayComparative study
Alisertib (MLN8237)Aurora-A selective~1.2In vitro kinase assayReview article
VX-680 (Tozasertib)Pan-Aurora~0.6In vitro kinase assayReview article
Danusertib (PHA-739358)Pan-Aurora, other kinases13In vitro kinase assayReview article

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to its discovery, the following diagrams are provided.

Aurora_NMyc_Pathway cluster_0 Normal N-Myc Regulation cluster_1 N-Myc Stabilization in Cancer cluster_2 Inhibition by this compound N-Myc N-Myc Ubiquitination Ubiquitination N-Myc->Ubiquitination Tagged for degradation Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to Aurora-A Aurora-A Complex Aurora-A / N-Myc Complex Aurora-A->Complex N-Myc_cancer N-Myc N-Myc_cancer->Complex Degradation_Blocked Degradation Blocked Complex->Degradation_Blocked Prevents ubiquitination This compound This compound Aurora-A_inhibited Aurora-A (Altered Conformation) This compound->Aurora-A_inhibited Binds and alters shape N-Myc_degraded N-Myc Aurora-A_inhibited->N-Myc_degraded Binding Disrupted Degradation_restored Proteasomal Degradation N-Myc_degraded->Degradation_restored

Caption: Aurora-A pathway and this compound inhibition.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation SPR Surface Plasmon Resonance (SPR) Competition Assay SPR_result Quantify disruption of Aurora-A/N-Myc binding SPR->SPR_result PLA Proximity Ligation Assay (PLA) Kinase_Assay Aurora Kinase Activity Assay Kinase_result Determine IC50 for kinase inhibition Kinase_Assay->Kinase_result WB Western Blot PLA_result Visualize reduction of Aurora-A/N-Myc complexes in cells PLA->PLA_result WB_result Measure decrease in N-Myc protein levels WB->WB_result Viability Cell Viability Assay (e.g., MTT) Viability_result Assess cytotoxic effect on N-Myc amplified cancer cells Viability->Viability_result

Caption: Workflow for validating amphosteric inhibitors.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the characterization of this compound. For specific details, it is imperative to consult the supplementary materials of the original publications.

Aurora Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Aurora-A.

  • Principle: A luminescent ADP-Glo™ Kinase Assay is commonly used. It measures the amount of ADP produced in a kinase reaction. The conversion of ATP to ADP by the kinase is coupled to a luciferase-based reaction that generates a light signal proportional to the ADP concentration.

  • Materials:

    • Recombinant human Aurora-A kinase

    • Kinase substrate (e.g., Kemptide)

    • ATP

    • Kinase assay buffer

    • ADP-Glo™ reagents

    • This compound and other inhibitors

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the inhibitor (e.g., this compound).

    • In a 384-well plate, add the inhibitor, Aurora-A kinase, and the kinase substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) Competition Assay

This biophysical technique is used to measure the binding affinity and kinetics of molecular interactions in real-time. In this context, it's used to demonstrate that this compound disrupts the pre-formed Aurora-A/N-Myc complex.

  • Principle: One molecule (ligand) is immobilized on a sensor chip, and the binding of another molecule (analyte) flowing over the surface is detected as a change in the refractive index. In a competition assay, a pre-formed complex is exposed to a competing molecule to observe dissociation.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Purified Aurora-A protein

    • Purified N-Myc protein fragment

    • This compound

    • Immobilization and running buffers

  • Procedure:

    • Immobilize Aurora-A onto the sensor chip surface.

    • Inject the N-Myc fragment to form the Aurora-A/N-Myc complex, observing the association signal.

    • Once a stable complex is formed, inject this compound at various concentrations.

    • Monitor the dissociation of the N-Myc fragment from the Aurora-A-coated surface.

    • A decrease in the SPR signal upon injection of this compound indicates the disruption of the Aurora-A/N-Myc interaction.

    • Analyze the data to determine the kinetics of dissociation induced by the inhibitor.

Proximity Ligation Assay (PLA)

PLA is an immunoassay that allows for the in situ visualization of protein-protein interactions.

  • Principle: Two primary antibodies raised in different species recognize the two proteins of interest (Aurora-A and N-Myc). Secondary antibodies, each linked to a unique DNA oligonucleotide, bind to the primary antibodies. If the proteins are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified by a rolling-circle amplification process. Fluorescently labeled probes hybridize to the amplified DNA, creating a bright, punctate signal that can be visualized and quantified by microscopy.[6][7][8]

  • Materials:

    • Neuroblastoma cell lines (e.g., IMR-32)

    • Primary antibodies against Aurora-A and N-Myc

    • PLA probes (secondary antibodies with attached oligonucleotides)

    • Ligation and amplification reagents

    • Fluorescently labeled detection probes

    • Microscope for fluorescence imaging

  • Procedure:

    • Seed and culture neuroblastoma cells on coverslips.

    • Treat the cells with this compound or a vehicle control for a specified time.

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies against Aurora-A and N-Myc.

    • Incubate with the PLA probes.

    • Perform the ligation and amplification steps according to the manufacturer's protocol.

    • Mount the coverslips and visualize the PLA signals using a fluorescence microscope.

    • Quantify the number of PLA signals per cell to determine the extent of the Aurora-A/N-Myc interaction in the presence and absence of the inhibitor.

Western Blotting for N-Myc Levels

This technique is used to measure the relative amount of N-Myc protein in cells after treatment with this compound.[4][9]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Materials:

    • Neuroblastoma cell lines

    • This compound

    • Lysis buffer

    • SDS-PAGE gels and electrophoresis equipment

    • Transfer apparatus and membranes

    • Primary antibody against N-Myc

    • A loading control antibody (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and incubate with the primary antibody against N-Myc, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Normalize the N-Myc signal to the loading control to determine the relative change in N-Myc protein levels.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.[10][11][12][13]

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Neuroblastoma cell lines

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound.

    • After the desired incubation period (e.g., 48-72 hours), add the MTT reagent to each well and incubate for a few hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.

References

Unveiling the Downstream Cascade: A Comparative Guide to PHA-680626 Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Aurora kinase inhibitor PHA-680626 with other alternatives, supported by experimental data. We delve into the downstream signaling effects, offering insights into its mechanism of action and performance against comparable compounds.

This compound has emerged as a potent amphosteric inhibitor of Aurora A kinase, a key regulator of mitotic progression. Its unique mechanism of action, which involves disrupting the interaction between Aurora A and the N-Myc oncoprotein, has positioned it as a promising candidate for targeted cancer therapy, particularly in neuroblastomas with MYCN amplification.[1][2] This guide will objectively compare the downstream signaling effects of this compound with established Aurora kinase inhibitors, Alisertib (MLN8237) and Danusertib (PHA-739358), providing a framework for evaluating their therapeutic potential.

Comparative Analysis of Inhibitor Performance

To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and its alternatives based on available preclinical data. It is important to note that direct head-to-head studies across all compounds in the same experimental settings are limited, and thus, data should be interpreted with consideration of the specific cell lines and assay conditions.

Table 1: Comparison of IC50 Values in Cancer Cell Lines

InhibitorCancer Cell LineIC50 (µM)
This compound Neuroblastoma (IMR-32)Not explicitly quantified in the provided results
Alisertib (MLN8237) Granta-519 (Mantle Cell Lymphoma)0.0237
JeKo-1 (Mantle Cell Lymphoma)0.00301
HCT-116 (Colorectal Carcinoma)0.015 - 0.469 (range across various lines)
Danusertib (PHA-739358) AGS (Gastric Cancer)1.45
NCI-N78 (Gastric Cancer)2.77
C13* (Ovarian Cancer)1.83 (48h)
A2780cp (Ovarian Cancer)3.88 (48h)
CFPAC-1 (Pancreatic Cancer)~0.4

Table 2: Comparison of Effects on Histone H3 Phosphorylation (Ser10)

InhibitorEffect on Histone H3 Phosphorylation (Ser10)Notes
This compound Inhibition observed (data on predecessor PHA-680632)[3]Suggests potential for Aurora B inhibition.
Alisertib (MLN8237) Does not significantly inhibit at therapeutic doses[4]Highly selective for Aurora A over Aurora B.
Danusertib (PHA-739358) Effective inhibition observed.[1]Pan-Aurora kinase inhibitor.

Table 3: Comparison of G2/M Cell Cycle Arrest

InhibitorCell LineConcentrationPercentage of Cells in G2/M
This compound IMR-32 (Neuroblastoma)1 µMIncrease in G2/M fraction observed
Alisertib (MLN8237) DAOY (Glioblastoma)0.1 - 5 µMRemarkable induction of G2/M arrest
Danusertib (PHA-739358) AGS (Gastric Cancer)0.5 µM83.2%
NCI-N78 (Gastric Cancer)0.5 µM62.9%

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

PHA680626_Signaling_Pathway cluster_aurora Aurora A Kinase Regulation cluster_downstream Downstream Effects This compound This compound Aurora_A Aurora_A This compound->Aurora_A Inhibits AURKA_NMyc_Complex Aurora A / N-Myc Complex This compound->AURKA_NMyc_Complex Disrupts Cell_Cycle_Progression Cell Cycle Progression This compound->Cell_Cycle_Progression Inhibits Aurora_A->AURKA_NMyc_Complex Aurora_A->Cell_Cycle_Progression Promotes N-Myc N-Myc N-Myc->AURKA_NMyc_Complex N-Myc_Degradation N-Myc Degradation AURKA_NMyc_Complex->N-Myc_Degradation Prevents Proliferation Cell Proliferation N-Myc_Degradation->Proliferation Reduces G2_M_Arrest G2/M Arrest Apoptosis Apoptosis

Caption: this compound signaling pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (e.g., anti-phospho-Histone H3) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Western blot workflow.

Cell_Cycle_Analysis_Workflow Cell_Treatment 1. Cell Treatment (Aurora Kinase Inhibitor) Harvest_Fix 2. Harvest & Fixation (e.g., Ethanol) Cell_Treatment->Harvest_Fix Staining 3. DNA Staining (e.g., Propidium Iodide) Harvest_Fix->Staining Flow_Cytometry 4. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 5. Data Analysis (Cell Cycle Phase Distribution) Flow_Cytometry->Data_Analysis

Caption: Cell cycle analysis workflow.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed methodologies for the key experiments cited are provided below.

Western Blotting for Phospho-Histone H3 (Ser10)
  • Cell Lysis:

    • Treat cells with the desired concentration of Aurora kinase inhibitor for the specified duration.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., total Histone H3 or GAPDH).

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with the Aurora kinase inhibitor for the desired time.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the Aurora kinase inhibitor and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

Comparative analysis of the apoptotic pathways induced by PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptotic pathways initiated by the Aurora kinase inhibitor PHA-680626, alongside other well-established anticancer agents, paclitaxel and doxorubicin. The information presented herein is supported by experimental data from publicly available literature to guide further research and drug development efforts.

Comparative Analysis of Apoptotic Induction

This compound is a potent inhibitor of Aurora kinases, which are key regulators of mitotic progression.[1] Inhibition of these kinases disrupts the formation of the mitotic spindle, leading to a G2/M cell cycle arrest and subsequent polyploidy.[2] While the primary outcome of Aurora kinase inhibition can be cellular senescence, under certain conditions, this mitotic catastrophe can trigger the intrinsic apoptotic pathway.[3][4] In contrast, paclitaxel and doxorubicin induce apoptosis through distinct mechanisms, providing a basis for comparative evaluation.

The apoptotic pathway induced by Aurora kinase inhibitors like this compound is primarily the intrinsic or mitochondrial pathway . This is suggested by studies showing that combining Aurora kinase inhibitors with inhibitors of the anti-apoptotic protein Bcl-xL potently induces apoptosis, indicating that the pathway is held in check by Bcl-2 family members. While direct quantitative data for this compound-induced apoptosis is limited, studies on similar pan-Aurora kinase inhibitors have demonstrated a dose-dependent increase in Annexin V-positive cells, a hallmark of apoptosis.[1]

Paclitaxel , a microtubule-stabilizing agent, also induces a G2/M arrest.[5] This prolonged mitotic arrest activates the intrinsic apoptotic pathway, often involving the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[6][7]

Doxorubicin , an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell cycle arrest.[8] Doxorubicin can induce both the intrinsic and extrinsic apoptotic pathways.[8]

The following table summarizes the key characteristics of the apoptotic pathways induced by these three compounds.

FeatureThis compound (Inferred from Aurora Kinase Inhibitors)PaclitaxelDoxorubicin
Primary Target Aurora Kinases[1]Microtubules[5]DNA (intercalation), Topoisomerase II[8]
Cell Cycle Arrest G2/MG2/M[5]G2/M[8]
Primary Apoptotic Pathway Intrinsic (Mitochondrial)[3]Intrinsic (Mitochondrial)[7]Intrinsic and Extrinsic[8]
Key Initiating Event Mitotic Catastrophe[3]Prolonged Mitotic Arrest[5]DNA Damage[8]
Involvement of Bcl-2 Family Inhibition of anti-apoptotic members (e.g., Bcl-xL) is crucial for apoptosis induction.[3]Phosphorylation and inactivation of Bcl-2.[6][7]Modulation of various Bcl-2 family members.
Caspase Activation Likely involves Caspase-9 and subsequent executioner caspases.Caspase-9 and -3 activation.[5]Activation of both initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, paclitaxel, or doxorubicin for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the indicated times.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells.

    • Annexin V-negative, PI-positive cells: Necrotic cells.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect the expression and activation of key apoptotic proteins.

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-xL).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

PHA680626_Apoptotic_Pathway PHA680626 This compound AuroraKinase Aurora Kinase A PHA680626->AuroraKinase Inhibits MitoticSpindle Mitotic Spindle Disruption AuroraKinase->MitoticSpindle Regulates G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Polyploidy Polyploidy G2M_Arrest->Polyploidy MitoticCatastrophe Mitotic Catastrophe Polyploidy->MitoticCatastrophe IntrinsicPathway Intrinsic Apoptotic Pathway MitoticCatastrophe->IntrinsicPathway Triggers Bcl2Family Modulation of Bcl-2 Family Proteins IntrinsicPathway->Bcl2Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2Family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Apoptosis_Assay_Workflow cluster_viability Cell Viability (MTT) cluster_flow Apoptosis Quantification (Flow Cytometry) cluster_wb Protein Analysis (Western Blot) MTT1 Cell Seeding MTT2 Compound Treatment MTT1->MTT2 MTT3 MTT Addition MTT2->MTT3 MTT4 Formazan Solubilization MTT3->MTT4 MTT5 Absorbance Reading MTT4->MTT5 Flow1 Cell Treatment Flow2 Harvesting Flow1->Flow2 Flow3 Annexin V/PI Staining Flow2->Flow3 Flow4 Flow Cytometry Analysis Flow3->Flow4 WB1 Protein Extraction WB2 Quantification WB1->WB2 WB3 SDS-PAGE & Transfer WB2->WB3 WB4 Immunoblotting WB3->WB4 WB5 Detection WB4->WB5

Caption: Experimental workflow for apoptosis assays.

References

Validating the Kinase Selectivity of PHA-680626: A Comparative Analysis for Aurora A and Aurora B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor PHA-680626, with a focus on validating its specificity for Aurora A over Aurora B. The information presented herein is intended to assist researchers in making informed decisions regarding the use of this compound in their studies. Due to the limited availability of direct comparative inhibitory data for this compound against both Aurora A and Aurora B in a single study, this guide utilizes data from its closely related precursor, PHA-680632, to infer its likely selectivity profile.

Executive Summary

Comparative Inhibitory Activity

To provide a quantitative measure of selectivity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for the related compound PHA-680632 against Aurora A and Aurora B. A lower IC50 value indicates greater potency.

CompoundTargetIC50 (nM)Selectivity (Aurora B / Aurora A)
PHA-680632Aurora A275-fold
Aurora B135

Data for PHA-680632, a closely related precursor to this compound.[6][7]

This 5-fold selectivity of PHA-680632 for Aurora A over Aurora B suggests that this compound may have a similar, if not enhanced, selectivity profile.

Signaling Pathways of Aurora A and Aurora B

Aurora A and Aurora B, while structurally similar, play distinct roles in mitosis. Understanding their separate signaling pathways is crucial for interpreting the effects of a selective inhibitor.

Aurora_Signaling_Pathways cluster_AuroraA Aurora A Pathway cluster_AuroraB Aurora B Pathway Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA Activates Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->AuroraA Activates TPX2 TPX2 TPX2->AuroraA Binds & Activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Mitotic_Entry Mitotic Entry AuroraA->Mitotic_Entry INCENP INCENP CPC Chromosomal Passenger Complex (CPC) INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC AuroraB Aurora B CPC->AuroraB Activates Chromosome_Condensation Chromosome Condensation AuroraB->Chromosome_Condensation Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment AuroraB->Kinetochore_Microtubule_Attachment Cytokinesis Cytokinesis AuroraB->Cytokinesis PHA680626 This compound PHA680626->AuroraA Inhibits PHA680626->AuroraB Inhibits (less potently)

Caption: Simplified signaling pathways of Aurora A and Aurora B, highlighting their distinct activators and downstream cellular functions.

Experimental Protocols

Validating the specificity of a kinase inhibitor such as this compound requires robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified kinases.

Objective: To determine the IC50 values of this compound for Aurora A and Aurora B.

Materials:

  • Recombinant human Aurora A and Aurora B enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Biotinylated substrate peptide (e.g., Kemptide)

  • This compound (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the kinase buffer, the appropriate kinase (Aurora A or Aurora B), and the substrate peptide.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Prepare serial dilutions of this compound a1 Add inhibitor and reaction mix to plate p1->a1 p2 Prepare kinase reaction mix (enzyme, buffer, substrate) p2->a1 a2 Initiate reaction with ATP a1->a2 a3 Incubate at 30°C a2->a3 d1 Stop reaction and add detection reagent a3->d1 d2 Measure luminescence d1->d2 d3 Calculate IC50 values d2->d3

Caption: A generalized workflow for a biochemical kinase inhibition assay to determine IC50 values.

Cellular Assay for Aurora Kinase Inhibition

Cell-based assays are essential to confirm that an inhibitor can effectively target the kinase within a cellular context.

Objective: To assess the differential effects of this compound on Aurora A and Aurora B activity in cells.

Materials:

  • Human cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • Antibodies:

    • Phospho-Aurora A (Thr288) - marker for Aurora A activity

    • Phospho-Histone H3 (Ser10) - marker for Aurora B activity

    • Total Aurora A, Total Aurora B, and a loading control (e.g., GAPDH)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phospho-Aurora A, phospho-Histone H3, and total protein controls.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

  • Quantify the band intensities to determine the concentration-dependent inhibition of Aurora A and Aurora B phosphorylation.

Conclusion

While direct comparative data for this compound is limited, the available information on the closely related compound PHA-680632 suggests a favorable selectivity profile for Aurora A over Aurora B. Researchers should, however, empirically validate the specificity and potency of this compound in their specific experimental systems using the outlined biochemical and cellular assays. Such validation is crucial for the accurate interpretation of experimental results and for advancing our understanding of Aurora A-mediated cellular processes.

References

Benchmarking PHA-680626: A Comparative Guide to Next-Generation Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of oncology therapeutics, a thorough understanding of the performance of novel kinase inhibitors is paramount for researchers and drug development professionals. This guide provides an objective comparison of PHA-680626, a potent Aurora kinase inhibitor, with a panel of next-generation inhibitors targeting the same critical cell cycle regulators. The following sections present a comprehensive analysis based on publicly available experimental data, detailing biochemical potency, cellular activity, and methodologies for key assays.

Introduction to this compound and Aurora Kinase Inhibition

This compound is a small molecule inhibitor belonging to the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole class of compounds. It targets the Aurora kinases, a family of serine/threonine kinases that play essential roles in mitotic progression.[1] Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound not only inhibits the catalytic activity of Aurora kinases but has also been identified as an effective inhibitor of the protein-protein interaction between Aurora-A and the N-Myc oncoprotein, providing a dual mechanism of action in certain cancer types.[2]

This guide benchmarks this compound against several next-generation Aurora kinase inhibitors that are either in clinical development or have been extensively studied, providing a comparative framework for its potential therapeutic application.

Data Presentation: Biochemical Potency and Cellular Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and selected next-generation Aurora kinase inhibitors against Aurora A, B, and C kinases, as well as their anti-proliferative activity in various cancer cell lines.

Table 1: Biochemical Inhibition of Aurora Kinases (IC50, nM)

CompoundAurora A (nM)Aurora B (nM)Aurora C (nM)Reference(s)
This compound (Compound 9d) 27135120[1][3]
Alisertib (MLN8237)1.2396.5-
Danusertib (PHA-739358)137961[4]
AMG-900541[4]
PF-0381473550.8-[4]
SNS-3149313[4]
Tozasertib (VX-680)0.6 (Ki)18 (Ki)4.6 (Ki)[4]
CCT12920242198227[5]

Table 2: Cellular Anti-proliferative Activity (IC50, nM)

CompoundCell Line(s)IC50 (nM)Reference(s)
This compound (Compound 9d) Various Cancer Cell LinesPotent anti-proliferative activity[1]
Alisertib (MLN8237)Various (e.g., Lung, Prostate, Ovarian, Lymphoma)Low nM range
Danusertib (PHA-739358)Various28 - 300[4]
AMG-90026 diverse cancer cell lines0.7 - 5.3[4]
PF-03814735Various human tumor cell lines42 - 150[4]
SNS-314Various human cell lines1.8 - 24.4[4]
Tozasertib (VX-680)Various tumor cell lines15 - 130[4]

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of inhibitors against purified Aurora kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Aurora A, B, and C kinases are purified. A generic substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate is used.

  • Reaction Mixture: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, ATP (often radiolabeled [γ-32P]ATP or in a system with a coupled enzyme for detection), and the kinase.

  • Inhibitor Addition: A dilution series of the test compound (e.g., this compound) is added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of the substrate or ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring radioactivity. For non-radioactive assays, methods like ADP-Glo™ can be used, which measures the amount of ADP produced as a luminescent signal.

  • IC50 Calculation: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Cellular Proliferation (MTT) Assay

Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The plates are incubated for a few hours to allow formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated by plotting the percentage of viability against the inhibitor concentration.

Mandatory Visualization

Signaling Pathway of Aurora Kinases in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis PHA_680626 This compound PHA_680626->Aurora_A PHA_680626->Aurora_B Next_Gen_Inhibitors Next-Generation Inhibitors Next_Gen_Inhibitors->Aurora_A Next_Gen_Inhibitors->Aurora_B

Caption: Aurora A and B kinase roles in mitosis and their inhibition.

Experimental Workflow for Kinase Inhibitor Benchmarking

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Selectivity_Profiling->Cell_Viability Target_Engagement Cellular Target Engagement Assay Cell_Viability->Target_Engagement Xenograft_Model Tumor Xenograft Model (Efficacy Studies) Target_Engagement->Xenograft_Model PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft_Model->PK_PD_Analysis Compound_Library This compound & Next-Gen Inhibitors Compound_Library->Biochemical_Assay

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for the Aurora kinase inhibitor PHA-680626 and its analogs. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds. The data presented is based on publicly available preclinical studies.

Executive Summary

This compound and its analogs are potent inhibitors of Aurora kinases, a family of enzymes crucial for cell cycle regulation. Dysregulation of Aurora kinases is a common feature in many cancers, making them an attractive target for therapeutic intervention. This compound distinguishes itself through a unique amphosteric inhibition mechanism, not only targeting the ATP-binding pocket of Aurora A kinase but also inducing a conformational change that disrupts its interaction with the N-Myc oncoprotein. This dual action is particularly relevant in MYCN-amplified neuroblastomas, where the Aurora A-N-Myc interaction is a key driver of tumorigenesis. This guide summarizes the available preclinical data, including in vitro and in vivo efficacy, for this compound and compares it with other notable Aurora kinase inhibitors that have progressed to clinical trials.

Data Presentation

In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and its precursor, PHA-680632, against Aurora kinases. For comparison, data for other well-characterized Aurora kinase inhibitors are also included.

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Other Notable Kinase Targets (IC50, nM)
This compound ---Bcr-Abl
PHA-680632 27135120FGFR1, FLT3, LCK, PLK1, VEGFR2/3 (10- to 200-fold less potent)[1]
Danusertib (PHA-739358) 137961Abl (25), TrkA (31), c-RET (31), FGFR1 (47)
Alisertib (MLN8237) 1.2396.5->200-fold selective for Aurora A over Aurora B in cells
Barasertib (AZD1152) 13690.3617-

Note: Direct IC50 values for this compound against isolated Aurora kinases are not consistently reported in the reviewed literature; its activity is often characterized by its effect on the Aurora A/N-Myc interaction and cellular phenotypes.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of PHA-680632, a close analog of this compound, have been evaluated across a range of human cancer cell lines.

Cell LineCancer TypePHA-680632 (IC50, µM)[2]
HL-60Acute Promyelocytic Leukemia0.06 - 7.15
HCT116Colon Carcinoma0.06 - 7.15
A2780Ovarian Carcinoma0.06 - 7.15
HT29Colorectal Adenocarcinoma0.06 - 7.15
LOVOColon Adenocarcinoma0.06 - 7.15
DU145Prostate Carcinoma0.06 - 7.15
HeLaCervical Adenocarcinoma0.06 - 7.15
In Vivo Efficacy in Xenograft Models

The in vivo anti-tumor activity of PHA-680632 provides a strong indication of the potential efficacy of its structural analog, this compound.

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
PHA-680632 Mouse Xenograft (HL-60)Acute Myelogenous Leukemia15, 30, 45 mg/kg, i.v., b.i.d. for 5 daysSignificant, dose-dependent[2]
PHA-680632 Mouse Xenograft (A2780)Ovarian CarcinomaNot specifiedSignificant[1]
PHA-680632 Mouse Xenograft (HCT116)Colon CarcinomaNot specifiedSignificant[1]
PHA-680632 MMTV-v-Ha-ras Transgenic MouseMammary Tumors45 mg/kgComplete tumor stabilization and partial regression[1]

Experimental Protocols

A variety of experimental protocols have been employed to characterize the activity of this compound and its analogs. Below are detailed methodologies for key experiments.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.

Proximity Ligation Assay (PLA)

The Proximity Ligation Assay (PLA) is a technique used to visualize protein-protein interactions in situ. It provides a high degree of specificity and sensitivity for detecting interactions within the cellular context.

  • Cell Preparation: Cells are cultured on coverslips, fixed, and permeabilized to allow antibody access.

  • Primary Antibody Incubation: The cells are incubated with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., Aurora A and N-Myc).

  • PLA Probe Incubation: Secondary antibodies with attached DNA oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.

  • Ligation: If the two proteins are in close proximity (typically <40 nm), the oligonucleotides on the PLA probes are joined by a ligase to form a circular DNA molecule.

  • Amplification: A rolling-circle amplification reaction is performed using a polymerase, generating a long DNA product that remains attached to the probe.

  • Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides that hybridize to the repeated sequences in the amplified product.

  • Imaging and Analysis: The fluorescent signals, which appear as distinct spots, are visualized using a fluorescence microscope. The number of spots per cell is quantified to measure the extent of the protein-protein interaction.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

  • Ligand Immobilization: One of the interacting molecules (the ligand, e.g., Aurora A kinase) is immobilized on the surface of a sensor chip.

  • Analyte Injection: The other interacting molecule (the analyte, e.g., this compound or N-Myc) is flowed over the sensor surface.

  • Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Data Analysis: The binding data is fitted to various kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. For competition assays, the ability of an inhibitor to prevent the binding of another molecule (e.g., N-Myc to Aurora A) is assessed.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Histone H3, N-Myc).

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent or fluorescent substrate is added, and the signal is detected using an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative protein levels.

Mandatory Visualization

Aurora_A_NMyc_Signaling_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 MYCN-Amplified Neuroblastoma cluster_2 Therapeutic Intervention NMyc N-Myc Ub Ubiquitination NMyc->Ub Phosphorylation- dependent AuroraA Aurora A CellCycle Cell Cycle Progression AuroraA->CellCycle Proteasome Proteasomal Degradation Ub->Proteasome NMyc_high N-Myc (stabilized) Complex Aurora A / N-Myc Complex NMyc_high->Complex AuroraA_high Aurora A (overexpressed) AuroraA_high->Complex Tumorigenesis Tumorigenesis Complex->Tumorigenesis Inhibition of Degradation Complex_disrupted Disrupted Complex Complex->Complex_disrupted PHA680626 This compound PHA680626->Complex Amphosteric Inhibition NMyc_degraded N-Myc Degradation Complex_disrupted->NMyc_degraded Apoptosis Apoptosis NMyc_degraded->Apoptosis

Caption: Aurora A/N-Myc signaling and the effect of this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound & Analogs) InVitro In Vitro Evaluation Start->InVitro KinaseAssay Kinase Inhibitory Assay (IC50 determination) InVitro->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Evaluation Mechanism->InVivo Xenograft Xenograft Models (e.g., Neuroblastoma) InVivo->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity DataAnalysis Data Analysis & Comparison Efficacy->DataAnalysis Toxicity->DataAnalysis

Caption: General experimental workflow for evaluating Aurora kinase inhibitors.

References

Independent Verification of PHA-680626's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Aurora kinase inhibitor PHA-680626 with other alternatives, supported by experimental data. The information is intended to aid researchers and drug development professionals in evaluating its therapeutic potential.

Executive Summary

This compound is a potent inhibitor of Aurora kinases, with a notable activity against Aurora A, and also exhibits inhibitory effects on the Bcr-Abl fusion protein.[1][2] Its primary mechanism of action in the context of cancers like neuroblastoma involves the disruption of the protein-protein interaction between Aurora A and the N-Myc oncoprotein.[3][4] This interference leads to the destabilization and subsequent degradation of N-Myc, a key driver of tumor progression in MYCN-amplified neuroblastomas.[5][6][7] Preclinical studies have demonstrated its anti-proliferative and pro-apoptotic activity in various cancer cell lines, including those resistant to other targeted therapies like imatinib.[1] This guide will compare the available data on this compound with other well-characterized Aurora kinase inhibitors, focusing on their biochemical potency, cellular activity, and mechanistic profiles.

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of Aurora Kinase Inhibitors
CompoundAurora A (enzymatic)Aurora B (enzymatic)Cell LineIC50 (cellular)Reference
This compound 27 nM135 nMHCT116Not explicitly stated[8]
PHA-739358 (Danusertib) 13 nM79 nMVariousNot explicitly stated[8][9]
MLN8054 4 nM>150-fold selective for AVarious0.11 - 1.43 µM[3][4][10]
Alisertib (MLN8237) 1.2 nM396.5 nMVarious15 - 469 nM[1][9][11]
AMG 900 5 nM4 nMVariousPotent antiproliferative activity[9]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. This table provides a summary for comparative purposes.

Experimental Protocols

Surface Plasmon Resonance (SPR) for AURKA/N-Myc Interaction

Objective: To quantitatively measure the binding affinity between Aurora A kinase (AURKA) and N-Myc and to assess the ability of this compound to disrupt this interaction.

Methodology:

  • Immobilization: Recombinant human AURKA protein is immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A solution containing purified N-Myc protein is injected over the sensor surface at various concentrations. The binding of N-Myc to AURKA is monitored in real-time by detecting changes in the refractive index at the surface.

  • Competition Assay: To assess the inhibitory effect of this compound, N-Myc is pre-incubated with varying concentrations of the compound before being injected over the AURKA-coated surface.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD), which reflects the binding affinity, is calculated as kd/ka. A significant increase in the apparent KD of the N-Myc/AURKA interaction in the presence of this compound indicates disruption of the complex.[12][13][14]

Proximity Ligation Assay (PLA) for in situ AURKA/N-Myc Interaction

Objective: To visualize and quantify the interaction between AURKA and N-Myc within intact cells and to confirm the disruptive effect of this compound.

Methodology:

  • Cell Culture and Treatment: Cancer cells known to express both AURKA and N-Myc (e.g., MYCN-amplified neuroblastoma cell lines) are cultured and treated with either DMSO (vehicle control) or this compound for a specified period.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized to allow antibody access.

  • Primary Antibody Incubation: Cells are incubated with a pair of primary antibodies raised in different species, one specific for AURKA and the other for N-Myc.

  • PLA Probe Incubation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.

  • Ligation and Amplification: If the two proteins of interest are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification using a fluorescently labeled probe.

  • Visualization and Quantification: The amplified DNA is visualized as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell is quantified to determine the extent of the AURKA/N-Myc interaction. A significant reduction in the number of PLA signals in this compound-treated cells compared to control cells indicates the disruption of the protein-protein interaction in a cellular context.[15][16][17][18]

Mandatory Visualization

PHA-680626_Mechanism_of_Action cluster_0 Normal State (High N-Myc) cluster_1 This compound Treatment AURKA Aurora A Kinase Complex AURKA/N-Myc Complex AURKA->Complex NMyc N-Myc NMyc->Complex Degradation Proteasomal Degradation NMyc->Degradation Complex->NMyc Stabilizes Transcription Oncogenic Transcription Complex->Transcription Proliferation Tumor Cell Proliferation Transcription->Proliferation PHA680626 This compound AURKA_t Aurora A Kinase PHA680626->AURKA_t Inhibits Interaction NMyc_t N-Myc Degradation_t Proteasomal Degradation NMyc_t->Degradation_t Transcription_t Oncogenic Transcription Proliferation_t Tumor Cell Proliferation Transcription_t->Proliferation_t

Caption: Mechanism of this compound in disrupting Aurora A/N-Myc interaction.

Experimental_Workflow_PLA start Start step1 Cell Culture & Treatment (this compound) start->step1 step2 Fixation & Permeabilization step1->step2 step3 Primary Antibody Incubation (Anti-AURKA, Anti-N-Myc) step2->step3 step4 PLA Probe Incubation step3->step4 step5 Ligation step4->step5 step6 Amplification step5->step6 step7 Fluorescence Microscopy step6->step7 step8 Image Analysis & Quantification step7->step8 end End step8->end

Caption: Workflow for Proximity Ligation Assay (PLA).

References

Assessing the Synergistic Effects of PHA-680626 with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Aurora kinase family, critical regulators of mitosis, have emerged as promising targets in oncology. PHA-680626, a potent and selective Aurora kinase inhibitor, has demonstrated significant anti-proliferative activity in various cancer models. This guide provides a comparative assessment of the synergistic effects of this compound when combined with standard chemotherapy agents, supported by available experimental data. The objective is to offer a clear, data-driven resource for researchers exploring novel combination therapies in cancer treatment.

Synergistic Effects with Cisplatin in Neuroblastoma

Preclinical studies have investigated the combination of an Aurora kinase inhibitor closely related to this compound, PHA-680632, with the DNA-damaging agent cisplatin in neuroblastoma. The findings suggest a significant enhancement of cytotoxic effects.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study evaluating the combination of PHA-680632 and cisplatin in the SK-N-BE human neuroblastoma cell line.

Treatment Agent(s)ConcentrationTreatment DurationCell Survival (%)
CisplatinNot Specified24 hours43%[1]
PHA-680632 + CisplatinNot Specified24 hours22%[1]

Note: PHA-680632 is a close analog of this compound, both developed by Nerviano Medical Sciences, and they share a similar mechanism of action as Aurora kinase inhibitors.

Experimental Protocol: Cell Viability Assessment

The enhanced cytotoxicity of the combination therapy was determined using the following methodology:

  • Cell Line: SK-N-BE human neuroblastoma cells.

  • Treatment: Cells were treated with either cisplatin alone or a combination of cisplatin and the Aurora kinase inhibitor PHA-680632.

  • Assay: Cell viability was assessed after 24 hours of treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Confirmation: Cell numbers were also quantified by staining with Hoechst dye, which stains the nuclei of cells, allowing for direct cell counting.[1]

Comparison with Other Chemotherapy Agents

As of the latest literature review, specific studies detailing the synergistic effects of this compound in combination with paclitaxel, doxorubicin, or etoposide have not been identified. While the synergistic potential of other Aurora kinase inhibitors with these agents has been explored, direct experimental data for this compound is lacking. This represents a significant knowledge gap and an area for future research.

The following provides a general overview of the mechanisms of these agents, which could form the basis for hypothesizing potential synergistic interactions with this compound.

  • Paclitaxel: This taxane-based agent stabilizes microtubules, leading to mitotic arrest and apoptosis. Combining paclitaxel with an Aurora kinase inhibitor, which also disrupts mitosis, could theoretically lead to a more profound and sustained mitotic catastrophe. Studies with other Aurora kinase inhibitors have shown synergistic effects with paclitaxel in various cancer models.[2]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. The rationale for combining doxorubicin with an Aurora kinase inhibitor could lie in the potential to enhance cell cycle arrest and apoptosis in response to DNA damage.

  • Etoposide: This topoisomerase II inhibitor causes DNA strand breaks, ultimately triggering apoptosis. Similar to doxorubicin, combining etoposide with an inhibitor of mitotic progression like this compound could potentiate the apoptotic response to DNA damage.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

cluster_aurora Aurora Kinase A Pathway cluster_pha This compound Action AURKA Aurora Kinase A Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle NMyc N-Myc (in Neuroblastoma) AURKA->NMyc stabilizes Degradation N-Myc Degradation NMyc->Degradation PHA680626 This compound PHA680626->AURKA inhibits cluster_workflow Experimental Workflow for Combination Study cluster_assays Assess Cell Viability start Seed SK-N-BE Neuroblastoma Cells treat Treat with: - Cisplatin alone - PHA-680632 + Cisplatin start->treat incubate Incubate for 24 hours treat->incubate mtt MTT Assay incubate->mtt hoechst Hoechst Staining (Cell Counting) incubate->hoechst cluster_logic Logical Relationship of Synergistic Effect PHA This compound (Aurora Kinase Inhibition) Mitotic_Disruption Disruption of Mitosis PHA->Mitotic_Disruption Chemo Chemotherapy Agent (e.g., Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis Enhanced Apoptosis Mitotic_Disruption->Apoptosis DNA_Damage->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of PHA-680626: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

At its core, PHA-680626 should be treated as a hazardous chemical waste. This necessitates a multi-step process involving proper segregation, containment, labeling, and transfer to a designated hazardous waste management service. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols when handling this compound. As with many potent kinase inhibitors, this compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

  • Lab Coat: A lab coat should be worn to protect from skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound, whether in solid form or in solution.

  • Segregation: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated from non-hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect solid this compound and contaminated disposable materials in a dedicated, leak-proof container clearly labeled as hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a compatible, sealed container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, environmental hazard). The accumulation start date should also be recorded on the label.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and secure.

  • Institutional EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines and procedures for waste manifest and pickup.

Insights from Structurally Similar Compounds

To better understand the potential hazards and inform disposal practices, the safety data for Danusertib, a structurally related pan-Aurora kinase inhibitor, is instructive.

PropertyDanusertibImplication for this compound Disposal
Acute Toxicity Harmful if swallowed (Category 4).[1][2]Assume this compound has similar acute toxicity. Handle with care and prevent ingestion.
Environmental Hazard Very toxic to aquatic life with long-lasting effects (Category 1).[2]Strict adherence to preventing environmental release is critical. Do not dispose of in sinks or drains.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2]Reinforces the necessity of using a certified hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PHA_680626_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Collect in a Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container labeling Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms Accumulation Date solid_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal Professional Disposal via Approved Facility ehs_contact->disposal

Caption: A flowchart outlining the proper procedure for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always consult your institution's specific hazardous waste management policies for any additional requirements.

References

Comprehensive Safety and Handling Guide for PHA-680626

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling the Aurora kinase inhibitor, PHA-680626. The following procedures are based on general best practices for handling potent, powdered research compounds and should be supplemented by a thorough review of your institution's specific safety protocols and adherence to all local, state, and federal regulations.

Immediate Safety and Hazard Information

This compound is an Aurora kinase inhibitor intended for research use only.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it as a potent and potentially hazardous compound. Kinase inhibitors, as a class, can have significant biological effects and may present health risks upon exposure. Some oral antineoplastic medications, including targeted therapeutics like kinase inhibitors, may have carcinogenic, mutagenic, and embryo-fetal toxicity risks.[2]

Key Hazard Considerations:

  • Acute and Chronic Effects: The specific toxicological properties of this compound have not been fully characterized. Assume that exposure could lead to adverse health effects.

  • Route of Exposure: The primary routes of exposure in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion.

  • First Aid: In the event of exposure, follow these general first aid measures and seek immediate medical attention:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

    • Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Do not induce vomiting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Storage and Transport Lab CoatNitrile GlovesSafety Glasses with Side ShieldsNot generally required
Weighing and Aliquoting (Powder) Lab Coat or Disposable GownDouble Nitrile GlovesSafety Goggles and Face ShieldNIOSH-approved N95 (or higher) Respirator
Solution Preparation Lab CoatNitrile GlovesSafety GogglesNot required if performed in a certified chemical fume hood
In Vitro/In Vivo Experiments Lab CoatNitrile GlovesSafety Glasses with Side ShieldsNot generally required
  • Lab Coats: A standard lab coat is the minimum requirement.[3] For procedures with a high risk of contamination, a disposable gown is recommended.

  • Gloves: Disposable nitrile gloves are generally recommended for handling chemicals in a laboratory setting.[4] Given the potent nature of this compound, double gloving is advised, especially when handling the solid compound.[5] Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after removal.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement for any work in a laboratory.[4] When there is a splash hazard, such as when preparing solutions or working with larger quantities, chemical splash goggles should be worn.[6] A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling the powder to protect against inhalation and facial exposure.[3][6]

  • Respiratory Protection: Due to the risk of inhaling fine powders, a NIOSH-approved N95 or higher-level respirator is recommended when handling solid this compound outside of a containment system like a powder weighing station or a chemical fume hood.[7] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing.

Operational Plan: Handling and Experimental Protocols

Adherence to a strict operational plan is essential for the safe handling of this compound. The following provides a general workflow for handling the powdered compound.

G Experimental Workflow for Handling Powdered this compound cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood/Glove Box) prep_ppe->prep_area prep_materials Gather All Necessary Materials and Equipment prep_area->prep_materials weigh Weigh this compound in Containment prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution to Final Container dissolve->transfer decontaminate Decontaminate Work Surfaces and Equipment transfer->decontaminate Proceed to Cleanup dispose Dispose of Waste in Designated Hazardous Waste decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

Caption: A step-by-step workflow for the safe handling of powdered this compound.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder weighing station.

    • Assemble all necessary equipment: analytical balance, spatulas, weighing paper or boat, vials, and the chosen solvent.

    • Don the appropriate PPE as outlined in the table above. For weighing the powder, this includes a lab coat, double nitrile gloves, safety goggles, a face shield, and an N95 respirator.

  • Weighing:

    • Perform all manipulations of the solid compound within the fume hood or powder weighing station to minimize the risk of inhalation.

    • Carefully transfer the desired amount of this compound from the stock container to a pre-tared weighing vessel.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the appropriate solvent to the vessel containing the weighed this compound.

    • Ensure the compound is fully dissolved, using sonication or vortexing if necessary, while keeping the container sealed as much as possible.

Disposal Plan

All materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, disposable lab coats, weighing paper, and any other solid materials that have come into contact with the compound. These items should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Signaling Pathway

This compound is an effective inhibitor of the interaction between Aurora-A kinase (AURKA) and the N-Myc transcription factor.[8] In many cancers, particularly neuroblastoma, AURKA binds to and stabilizes N-Myc, preventing its degradation and promoting tumor cell proliferation.[8] By disrupting this interaction, this compound can lead to the degradation of N-Myc.[9]

G This compound Mechanism of Action cluster_normal Normal Cell Signaling cluster_inhibition Inhibition by this compound AURKA Aurora-A Kinase (AURKA) Complex AURKA/N-Myc Complex AURKA->Complex NMyc N-Myc NMyc->Complex Degradation N-Myc Degradation NMyc->Degradation Stabilization N-Myc Stabilization Complex->Stabilization Proliferation Cell Proliferation Stabilization->Proliferation PHA680626 This compound PHA680626->Complex Inhibits Interaction Apoptosis Apoptosis Degradation->Apoptosis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PHA-680626
Reactant of Route 2
Reactant of Route 2
PHA-680626

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。